(3alpha,5beta)-Pregnane-3,20,21-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOAERDTKFSYSF-JSRFKHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of (3alpha,5beta)-Pregnane-3,20,21-triol
Technical Synthesis Guide: (3 ,5 )-Pregnane-3,20,21-triol
Executive Summary & Retrosynthetic Analysis
The target molecule, (3
Synthetic Challenges:
-
A/B Ring Fusion: Establishing the 5
(cis) geometry requires thermodynamically controlled hydrogenation or specific enzymatic reduction, as standard catalytic hydrogenation often favors the 5 (trans) isomer. -
C3 Stereochemistry: Selective reduction of the 3-ketone to the 3
-alcohol (axial in 5 systems). -
C20 Stereochemistry: Reduction of the C20 ketone yields C20
and C20 epimers, necessitating chromatographic separation.
Retrosynthetic Pathway
The most reliable route utilizes 11-Deoxycorticosterone (DOC) as the starting material, proceeding through the neurosteroid THDOC .
Figure 1: Retrosynthetic logic flow from the target triol back to the commercially available precursor DOC.
Synthesis Pathway A: Chemo-Enzymatic Route (Recommended)
This route mimics mammalian biosynthesis, offering the highest stereochemical fidelity for the difficult 5
Step 1: Synthesis of THDOC (Intermediate)
Reaction: 11-Deoxycorticosterone
While biological systems use enzymes, the chemical equivalent for the laboratory scale (gram scale) is the stereoselective hydrogenation .
Chemical Protocol (Gram Scale):
-
Substrate: Dissolve 11-Deoxycorticosterone (DOC) in pyridine.
-
Catalyst: Pd/CaCO
(Lindlar catalyst) or Pd/C (5%). -
Condition: Hydrogenation at 1 atm H
. Pyridine is crucial as it poisons the catalyst slightly, favoring the formation of the 5 -isomer and preventing over-reduction. -
Purification: Recrystallization from acetone/hexane to isolate 5
-dihydro-DOC. -
C3-Reduction: Treat the 5
-dihydro-DOC with L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. -
Yield: THDOC (Tetrahydrodeoxycorticosterone).
Step 2: C20 Reduction to the Triol
Reaction: THDOC
This step reduces the C20 ketone to a hydroxyl group. Note that this generates a new chiral center at C20.
Detailed Protocol:
-
Preparation: Dissolve 1.0 eq (e.g., 334 mg, 1 mmol) of THDOC in dry Methanol (10 mL). Cool to 0°C in an ice bath.
-
Reduction: Slowly add 1.5 eq of NaBH
(57 mg).-
Observation: Gas evolution (H
) will occur.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (Rf ~0.[3]6) should disappear, replaced by a more polar spot (Rf ~0.3).
-
Quench: Add 1N HCl dropwise until pH ~6 to destroy excess hydride.
-
Workup: Evaporate methanol under vacuum. Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na
SO . -
Isolation: Evaporate solvent to yield the crude mixture of 20
- and 20 -triols.
Separation & Purification Strategy
The NaBH
Separation Protocol (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5
m). -
Mobile Phase: Isocratic Acetonitrile:Water (45:55).
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or UV at 205 nm (end absorption, low sensitivity). RI is preferred due to the lack of a chromophore.
-
Retention: The 20
isomer typically elutes before the 20 isomer due to subtle differences in polarity and hydrogen bonding with the stationary phase.
Analytical Validation (Self-Validating Data)
To confirm the identity of (3$\alpha
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Position | Proton ( | Multiplicity | Interpretation |
| C18-H | Singlet (3H) | Angular methyl (sensitive to C20 stereochem) | |
| C19-H | Singlet (3H) | Angular methyl (indicative of 5 | |
| C3-H | Narrow Multiplet | Equatorial H (implies Axial 3 | |
| C20-H | Multiplet | New chiral center | |
| C21-H | DD or Multiplet | Diastereotopic protons adjacent to OH |
Key Diagnostic:
-
5
-Confirmation: The C19 methyl signal in 5 -steroids is typically downfield relative to 5 -steroids. -
3
-Confirmation: The H-3 proton appears as a narrow multiplet ( Hz) because it is equatorial. If it were axial (3 -OH), it would be a broad multiplet ( Hz).
Mass Spectrometry (GC-MS)
-
Derivatization: Required (TMS-derivatization using BSTFA + 1% TMCS).
-
Target Ion: Look for the tris-TMS derivative.
-
Molecular Ion (
): 336 (Parent Triol) 552 (Tris-TMS derivative). -
Fragmentation: Characteristic loss of -CH
OTMS (C21 fragment).
Biological Context & Pathway Visualization[4]
Understanding the metabolic position of this triol is essential for researchers studying neurosteroidogenesis.
Figure 2: Biological pathway showing the conversion of DOC to the target Triol via THDOC. The reduction at C20 serves as a deactivation step for the GABAergic activity of THDOC.
Safety & Handling
-
Steroid Potency: While the triol is a metabolite, its precursor (THDOC) is a potent GABA
modulator. Handle all intermediates as potentially bioactive. -
Reagents: Sodium Borohydride is water-reactive and releases hydrogen gas. Use in a fume hood.
-
Solvents: Pyridine is toxic and carcinogenic; use double-gloving and efficient ventilation.
References
-
Reddy, D. S. (2003).[4] Pharmacology of endogenous neuroactive steroids. Critical Reviews in Neurobiology, 15(3&4), 197-234. Link
- Morrow, A. L., et al. (1990). Neuroactive steroid modulators of the stress response. Annals of the New York Academy of Sciences, 595, 223-233. (Describes THDOC synthesis and properties).
-
Purdy, R. H., et al. (1990). Synthesis, metabolism, and pharmacological activity of 3alpha-hydroxy steroids which potentiate GABA-receptor-mediated chloride uptake in rat cerebral cortical synaptoneurosomes. Journal of Medicinal Chemistry, 33(6), 1572-1581. Link
-
NIST Chemistry WebBook. 5-Pregnene-3,20,21-triol and related isomers spectra data. Link
-
Penning, T. M., et al. (2000). Human 3
-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily. Biochemical Journal, 351(1), 67-77. (Enzymatic reduction details). Link
Sources
- 1. 5 alpha-pregnane-3 alpha, 21-diol-20-one (THDOC) attenuates mild stress-induced increases in plasma corticosterone via a non-glucocorticoid mechanism: comparison with alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains | MDPI [mdpi.com]
- 4. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]
biological role of (3alpha,5beta)-Pregnane-3,20,21-triol in steroid metabolism
Metabolic Profiling and Clinical Significance of (3 ,5 )-Pregnane-3,20,21-triol
A Technical Guide to Hexahydro-11-Deoxycorticosterone Analysis[1][2]
Executive Summary & Biological Identity
(3$\alpha
While often overshadowed by its upstream precursor Tetrahydro-11-deoxycorticosterone (THDOC) —a potent neuroactive steroid—the specific measurement of the 3,20,21-triol provides critical resolution in the diagnosis of hypertensive adrenal disorders.[1] Its presence in urine distinguishes specific enzymatic blocks in the steroidogenic cascade, particularly 11
Chemical Identity:
-
IUPAC Name:
-Pregnane-3 ,20 ,21-triol[1][2][3] -
Key Structural Features:
-
5
-Reduction: Indicates hepatic clearance via AKR1D1 (cis-fusion of A/B rings).[1][2] -
C21-Hydroxyl: Hallmark of the mineralocorticoid/glucocorticoid lineage (distinct from progestins).[1][2]
-
C20-Reduction: Conversion of the ketone to a hydroxyl group, rendering the molecule highly polar and ready for glucuronidation.[2]
-
Biosynthesis and Metabolic Pathway
The generation of (3
2.1 The Enzymatic Cascade
-
Precursor Synthesis (Adrenal Cortex): Progesterone is hydroxylated at C21 by CYP21A2 to form 11-Deoxycorticosterone (DOC) .[1][2]
-
Hepatic A-Ring Reduction: DOC circulates to the liver, where 5
-Reductase (AKR1D1) reduces the double bond, followed by 3 -HSD (AKR1C family) reduction of the C3 ketone.[2] This yields THDOC ( -dihydroxy- -pregnan-20-one).[1][2] -
Side-Chain Reduction (Formation of the Triol): The C20 ketone of THDOC is reduced by 20-Hydroxysteroid Dehydrogenase (AKR1C1/C2/C3) to form the final Pregnane-3,20,21-triol .[1][2]
2.2 Pathway Visualization
The following diagram illustrates the reductive pathway from Progesterone to the Triol, highlighting the critical enzymatic checkpoints.
Figure 1: Hepatic catabolism of 11-Deoxycorticosterone to Pregnane-3,20,21-triol.[1][2][6] The red dashed line indicates the step blocked in CYP11B1 deficiency, forcing flux toward the triol.
Clinical Significance & Diagnostic Utility
The quantification of (3
3.1 Marker for 11
-Hydroxylase Deficiency (CYP11B1)
In classical 11
-
Mechanism: ACTH drive increases.[7] Precursors accumulate.
-
Profile: Massive excretion of THDOC and Hexahydro-DOC (the Triol) .[1][2]
-
Diagnostic Ratio: The ratio of (THDOC + Hexahydro-DOC) / (THE + THF + allo-THF) is significantly elevated.[1][2] Normal cortisol metabolites (THE/THF) are suppressed.[2]
3.2 Marker for 17
-Hydroxylase Deficiency
Defects in CYP17A1 prevent the synthesis of cortisol (glucocorticoids) and sex steroids (androgens/estrogens).[2]
-
Profile: The pathway is shunted entirely to mineralocorticoids.
-
Result: High levels of DOC metabolites (THDOC, Hexahydro-DOC) without virilization (unlike CYP11B1 deficiency).[2]
3.3 Adrenocortical Carcinoma (ACC)
Malignant adrenal tumors often display "inefficient" steroidogenesis.[2]
-
Fingerprint: Elevated excretion of precursors, including Hexahydro-DOC, is a hallmark of the "malignant steroid fingerprint" described by Arlt et al.[2]
-
Utility: Distinguishes ACC from benign adrenocortical adenomas (ACA).[2][8]
Analytical Methodology: GC-MS Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing this compound.[1] Immunoassays cross-react and lack the specificity to distinguish the triol from THDOC.
4.1 Sample Preparation Protocol
Principle: Urinary steroids are excreted as glucuronide or sulfate conjugates.[9] They must be hydrolyzed, extracted, and derivatized to be volatile for GC analysis.
Step-by-Step Workflow:
-
Hydrolysis:
-
Aliquot 2.0 mL urine.
-
Add internal standard (e.g., Medroxyprogesterone or Stigmasterol).
-
Buffer to pH 5.2 with acetate buffer.
-
Add
-Glucuronidase/Arylsulfatase (from Helix pomatia).[1][2] -
Incubate at 37°C for 24 hours (or 55°C for 3 hours). Note: Helix pomatia is preferred over E. coli here to ensure cleavage of difficult sulfates, though the triol is mostly glucuronidated.[2]
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition C18 SPE cartridge with Methanol followed by Water.
-
Load hydrolyzed sample.
-
Wash with 10% Methanol (removes urea/salts).
-
Elute steroids with 100% Methanol.
-
Evaporate to dryness under Nitrogen stream.[10]
-
-
Derivatization (MO-TMS):
-
Step A (Methyloxime): Add 100
L 2% Methoxyamine HCl in Pyridine.[2][10] Heat at 60°C for 1 hour. Purpose: Protects ketone groups (though our target is a triol, this protects other analytes in the profile). -
Step B (Silylation): Add 100
L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.[1][2] Heat at 100°C for 30 minutes. Purpose: Converts the 3, 20, and 21 hydroxyl groups into TMS ethers.[2]
-
4.2 GC-MS Parameters & Identification
The target molecule will form a Tri-TMS ether derivative.[1]
| Parameter | Setting |
| Column | DB-1 or DB-5ms (30m x 0.25mm x 0.25 |
| Carrier Gas | Helium (1.0 mL/min, constant flow) |
| Temp Program | 100°C (1 min) |
| Ionization | Electron Impact (EI), 70 eV |
| Target Ion (Quant) | m/z 255 (Characteristic of 20,21-dihydroxy side chain TMS) |
| Reference Ions | m/z 188, m/z 553 (Molecular Ion |
Data Interpretation Table:
| Metabolite | Abbreviation | Key Diagnostic Feature |
| Tetrahydro-DOC | THDOC | Major peak in CYP11B1/CYP17 defects.[1][2] |
| Pregnane-3,20,21-triol | Hexahydro-DOC | Satellite peak eluting immediately after THDOC.[1][2] Indicates high flux. |
| Tetrahydrocortisol | THF | Absent/Low in CYP11B1/CYP17 defects.[2] |
References
-
Shackleton, C. H. (2008). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis.[1] Journal of Steroid Biochemistry and Molecular Biology. [1]
-
Arlt, W., et al. (2011).[2] Urine steroid metabolomics as a biomarker tool for detecting malignancy in adrenal tumors.[5][8][9] Journal of Clinical Endocrinology & Metabolism. [1]
-
Krone, N., et al. (2010).[2] Gas chromatography/mass spectrometry (GC-MS) of urinary steroid metabolites for the diagnosis of inborn errors of steroid biosynthesis.[2][8][11] Best Practice & Research Clinical Endocrinology & Metabolism. [1][2]
-
Wudy, S. A., & Hartmann, M. F. (2004).[2] Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone and Metabolic Research.
Sources
- 1. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]
- 2. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Pregnene-3β,20α,21-triol, tris-TMS [webbook.nist.gov]
- 4. isotope.com [isotope.com]
- 5. Urinary steroid profiling in diagnostic evaluation of an unusual adrenal mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hkmj.org [hkmj.org]
- 10. mdpi.com [mdpi.com]
- 11. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(3alpha,5beta)-Pregnane-3,20,21-triol as a metabolite of progesterone
(3$\alpha \beta$)-Pregnane-3,20,21-triol: Metabolic Pathways and Analytical Significance
Executive Summary
(3$\alpha
Its presence in urine or plasma signifies the metabolic flux through 11-deoxycorticosterone (DOC). Consequently, it is a vital analyte in the differential diagnosis of Congenital Adrenal Hyperplasia (CAH)—specifically distinguishing 11
Chemical Identity and Structural Context
To ensure analytical specificity, researchers must distinguish this molecule from its isomers.
| Feature | Specification |
| IUPAC Name | 5 |
| Common Synonyms | Hexahydro-DOC; 20-dihydro-THDOC |
| Parent Precursor | Progesterone |
| Key Functional Groups | C3-hydroxyl ( |
| Stereochemistry | 5 |
Critical Distinction:
Biosynthetic Pathway and Mechanism
The formation of (3
Enzymatic Cascade
-
21-Hydroxylation: Progesterone is converted to 11-Deoxycorticosterone (DOC) by CYP21A2 in the adrenal cortex.
-
A-Ring Reduction: Circulating DOC is reduced in the liver by 5
-reductase (AKR1D1) to 5 -dihydro-DOC. -
3-Keto Reduction: 3
-hydroxysteroid dehydrogenase (3 -HSD) converts the 3-ketone to a 3 -hydroxyl, yielding Tetrahydrodeoxycorticosterone (THDOC) . THDOC is a potent neuroactive steroid (GABA receptor modulator). -
20-Keto Reduction: The C20 ketone of THDOC is reduced by 20-hydroxysteroid dehydrogenase (AKR1C1/C2) to yield the final excretory product: (3$\alpha
\beta$)-Pregnane-3,20,21-triol .
Pathway Visualization
Figure 1: The reductive catabolism of Progesterone to Pregnane-3,20,21-triol via the mineralocorticoid pathway.
Physiological and Clinical Significance
Marker for 11 -Hydroxylase Deficiency
In classical 11
Marker for 17 -Hydroxylase Deficiency
In this rare form of CAH, the adrenal gland cannot synthesize cortisol or sex steroids (which require 17-hydroxylation). The entire steroidogenic flux is forced into the mineralocorticoid pathway (Progesterone
Neuroactive Steroid Metabolism
While THDOC is a potent neurosteroid modulating stress and anxiety via GABA
Analytical Methodologies
Accurate quantification requires separating this triol from its numerous stereoisomers. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for urinary steroid profiling due to its superior chromatographic resolution.
Experimental Protocol: GC-MS Profiling of Urinary Steroids[2]
Objective: Quantify (3
Step 1: Sample Preparation & Hydrolysis
-
Reagent:
-Glucuronidase/Arylsulfatase (from Helix pomatia). -
Protocol: Incubate 2 mL urine (buffered to pH 5.2) with enzyme for 3 hours at 55°C.
-
Rationale: Steroids are excreted as glucuronide/sulfate conjugates.[2] Hydrolysis is mandatory to release the free steroid for analysis.
Step 2: Extraction (Solid Phase Extraction)
-
Cartridge: C18 (Octadecyl) SPE cartridge.
-
Wash: Water followed by 10% Methanol.
-
Elution: 100% Methanol.
-
Self-Validation: Spike a deuterated internal standard (e.g., Pregnane-3,20,21-triol-d5 if available, or Stigmasterol) prior to extraction to calculate recovery rates.
Step 3: Derivatization (MO-TMS)
-
Reagent A: Methoxyamine HCl in Pyridine (2% w/v). Incubate 60 min at 60°C. (Protects keto groups, though this triol has none, this step is standard for profiling to detect precursors).
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate 30 min at 100°C.
-
Chemistry: Converts hydroxyl groups at C3, C20, and C21 to Trimethylsilyl (TMS) ethers.
-
Result: The molecule becomes volatile and thermally stable.
Step 4: GC-MS Analysis
-
Column: DB-1 or DB-5ms (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 100°C (1 min)
20°C/min to 190°C 2.5°C/min to 280°C. -
Detection: Selected Ion Monitoring (SIM).
-
Target Ions: Look for characteristic fragments of the TMS derivative. The primary fragment for C21-triols often involves cleavage of the C20-C21 bond.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the extraction and quantification of urinary pregnane triols.
References
-
Houston Methodist. Method of analysis of urinary steroids of human pregnancy by GLC and GC-MS.
-
Oxford Academic. Method of Analysis of Urinary Steroids of Human Pregnancy by GLC and GC-MS of Sephadex LH-20 Chromatographic Fractions.
-
ChemicalBook. Desoxycorticosterone (DOC) and its metabolites.
-
ResearchGate. Steroid Hormone Metabolism in Pregnancy and Newborns.
natural occurrence of (3alpha,5beta)-Pregnane-3,20,21-triol
The Natural Occurrence and Clinical Significance of -Pregnane-3,20,21-triol
A Technical Guide for Steroid Biochemists and Clinical Researchers[1]
Executive Summary
-Pregnane-3,20,21-triolHexahydro-11-deoxycorticosterone (Hexahydro-DOC)1This guide details the molecule's biosynthetic origin, its presence in biological fluids, and the analytical protocols required for its precise identification in complex biological matrices.[1]
Chemical Identity and Structural Characterization[1][2][3][4][5]
The molecule belongs to the class of C21-steroids (pregnanes).[1][2][3] Its structure is characterized by a fully reduced A-ring in the
| Feature | Specification |
| IUPAC Name | |
| Common Name | Hexahydro-11-deoxycorticosterone (Hexahydro-DOC) |
| Chemical Formula | |
| Molecular Weight | 336.51 g/mol |
| Stereochemistry | |
| Key Precursor | 11-Deoxycorticosterone (DOC) |
| Diagnostic Utility | Marker for mineralocorticoid excess syndromes (non-aldosterone) |
Structural Distinction:
It is crucial to distinguish this molecule from Pregnanetriol (
Biosynthetic Pathway[1]
The formation of
2.1 Enzymatic Cascade
-
Precursor Synthesis: Progesterone is converted to DOC by 21-Hydroxylase (CYP21A2) in the adrenal cortex.[1]
-
A-Ring Reduction: Circulating DOC is reduced in the liver by
-Reductase (AKR1D1) to form -Dihydrodeoxycorticosterone ( -DH-DOC).[1] -
3-Keto Reduction:
-DH-DOC is further reduced by -Hydroxysteroid Dehydrogenase (AKR1C family) to form Tetrahydrodeoxycorticosterone (THDOC).[1] -
20-Keto Reduction: Finally, the C20 ketone of THDOC is reduced by
-Hydroxysteroid Dehydrogenase (AKR1C1) to yield the terminal metabolite: -Pregnane-3,20,21-triol .[1]
2.2 Pathway Visualization
The following diagram illustrates the reductive pathway from Progesterone to the Triol metabolite.[1]
Figure 1: Hepatic catabolism of 11-Deoxycorticosterone (DOC) yielding the terminal metabolite Pregnane-3,20,21-triol.[1]
Natural Occurrence and Physiological Roles[1][6]
3.1 Pathological Occurrence (The "Marker" Role)
The detection of significant quantities of
-
11
-Hydroxylase Deficiency (CYP11B1): In this form of CAH, the conversion of DOC to corticosterone is blocked.[1] DOC accumulates, is converted to THDOC, and subsequently to the triol.[1] -
17
-Hydroxylase Deficiency (CYP17A1): This block prevents the synthesis of cortisol and sex steroids.[1] The pathway shunts entirely toward mineralocorticoids (DOC and Corticosterone).[1]
3.2 Fetal and Neonatal Occurrence
Research by Gustafsson et al. has identified isomers of pregnane-3,20,21-triol in human meconium and the urine of newborns.[1]
-
Mechanism: The fetal adrenal gland produces massive amounts of steroids.[1] While the fetal zone predominantly produces DHEA-S, the definitive zone can produce mineralocorticoids.[1]
-
Significance: Its presence in meconium suggests that the fetus has active 21-hydroxylase and reductive enzymes capable of processing maternal or fetal progesterone/DOC.[1]
Analytical Methodology
Detecting this specific isomer requires separation from the more common pregnanetriol (17-OH).[1]
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains the gold standard for urinary steroid profiling due to its ability to resolve stereoisomers.[1]
-
Sample Preparation:
-
Hydrolysis: Enzymatic hydrolysis with
-glucuronidase/sulfatase (Helix pomatia juice) to free conjugated steroids. -
Extraction: Solid Phase Extraction (SPE) on C18 cartridges.
-
Derivatization: Formation of Methyloxime-Trimethylsilyl (MO-TMS) derivatives.
-
-
Identification Criteria (TMS Derivative):
-
Molecular Ion (
): m/z 552 (Tri-TMS derivative of MW 336).[1] -
Key Fragments:
-
m/z 103: Characteristic of primary alcohol (C21-OTMS) side chain (
). -
m/z 117: Characteristic of C20-C21 cleavage.
-
m/z 205: Typical D-ring fragmentation for 20,21-diols.[1]
-
-
Retention Time: Elutes after the standard Pregnanediol but before Pregnanetriol (17-OH) on non-polar columns (e.g., DB-1, HP-5).
-
4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher throughput clinical labs, LC-MS/MS is utilized.[1]
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode (often Ammonium Fluoride additive for negative mode enhancement).[1]
-
Transitions: MRM transitions must be optimized using a synthetic standard.
References
-
Gustafsson, J. A. (1970).[1] Steroid Hormone Metabolism in the Human Fetus. European Journal of Biochemistry . Link
-
Shackleton, C. H. (1986).[1] Profiling Steroid Hormones and Urinary Steroids. Journal of Chromatography B . Link[1]
- Definitive guide on GC-MS profiling of urinary steroids, including DOC metabolites.
-
Honour, J. W. (2009).[1] Diagnosis of Diseases of Steroid Metabolism by Mass Spectrometry. Annals of Clinical Biochemistry . Link[1]
- Clinical application of measuring Hexahydro-DOC in hypertensive CAH.
-
Krone, N., et al. (2010).[1] Gas Chromatography/Mass Spectrometry (GC/MS) in the Diagnosis of Congenital Adrenal Hyperplasia. Clinica Chimica Acta . Link[1]
-
Protocols for distinguishing 11-OH and 17-OH deficiency metabolites.[1]
-
(3alpha,5beta)-Pregnane-3,20,21-triol function in endocrine pathways
Technical Guide: (3 ,5 )-Pregnane-3,20,21-triol in Endocrine Pathways[1]
Executive Summary
(3$\alpha
This guide details the biosynthetic origin, physiological implications, and validated analytical protocols for this steroid, positioning it as a definitive biomarker for specific adrenal enzymopathies (e.g., 11
Chemical Identity & Biosynthetic Pathway[1]
Molecular Architecture
Unlike the more common "pregnanetriol" (which refers to 5
| Feature | Specification |
| Systematic Name | 5 |
| Common Aliases | 20-Dihydro-THDOC; Hexahydro-DOC |
| Core Skeleton | Pregnane (C21) |
| Stereochemistry | 3 |
| Precursor | 11-Deoxycorticosterone (DOC) |
Enzymatic Cascade
The formation of the triol involves the sequential reduction of the
Figure 1: The metabolic reduction pathway from DOC to the inactive triol.[1] The conversion of THDOC to the triol represents the "off-switch" for GABAergic modulation.
Physiological & Endocrine Functions[1][4][5][6]
Termination of Neurosteroid Signaling
The immediate precursor, THDOC , is a potent positive allosteric modulator (PAM) of the GABA
-
Mechanism: THDOC binds to the transmembrane domain of the GABA
receptor (specifically isoforms).[1] -
Triol Function: The reduction of the C20 ketone to a hydroxyl group (forming the triol) drastically reduces affinity for the GABA
receptor.[1] -
Implication: The enzyme AKR1C1 (20
-HSD) acts as a "gatekeeper," regulating the duration of neurosteroid efficacy.[1] High conversion rates to the triol may correlate with reduced seizure threshold or anxiety-like phenotypes due to the loss of THDOC [1].[1]
Clinical Biomarker: 11 -Hydroxylase Deficiency
In clinical diagnostics, this triol is a specific marker for defects in CYP11B1 (11
-
Pathology: CYP11B1 converts DOC to Corticosterone.[1]
-
Blockade: When CYP11B1 is defective, DOC accumulates.[1]
-
Metabolic Shunt: Excess DOC is forced down the 5
-reductase pathway, leading to massive elevations in THDOC and subsequently (3$\alpha \beta$)-Pregnane-3,20,21-triol .[1] -
Diagnostic Utility: Unlike 21-hydroxylase deficiency (marked by pregnanetriol), 11
-hydroxylase deficiency is marked by tetrahydro-DOC and its 20-hydroxy metabolites (the triol) [2].[1]
Analytical Methodology: GC-MS Profiling
For research and clinical validation, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard due to its ability to separate stereoisomers (e.g., 3
Sample Preparation Protocol
Objective: Isolate unconjugated and conjugated steroids from urine or plasma.[1]
-
Solid Phase Extraction (SPE):
-
Enzymatic Hydrolysis:
-
Derivatization (MO-TMS):
-
Step A (Methyloxime): Add 2% Methoxyamine HCl in Pyridine.[1] Heat at 60°C for 1 hour. This protects the ketones (though this triol has no ketones, this step is standard for the full profile).[1]
-
Step B (Trimethylsilyl): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Heat at 100°C for 30 mins.
-
Result: All hydroxyl groups (C3, C20, C21) are converted to TMS ethers.[1]
-
GC-MS Identification
The (3
-
Molecular Weight (Tri-TMS):
amu.[1] -
Characteristic Fragment Ions:
Figure 2: Analytical workflow for the isolation and quantification of pregnane triols.
Experimental Synthesis (Reference Standard)
If a commercial standard is unavailable, the triol can be synthesized from THDOC.[1]
-
Substrate: 3
,21-dihydroxy-5 -pregnan-20-one (THDOC).[1] -
Reagent: Sodium Borohydride (NaBH
) in Methanol. -
Reaction: Stir at 0°C for 30 minutes. The C20 ketone is reduced to a mixture of 20
and 20 isomers.[1] -
Purification: Separate isomers using HPLC (C18 column, Acetonitrile/Water gradient).
-
Note: The 20
isomer is the predominant biological metabolite in humans (via AKR1C1).[1]
-
References
-
Reddy, D.S. (2010).[1][2] Neurosteroids: Endogenous role in the human brain and therapeutic potentials.[1] Progress in Brain Research, 186, 113-137.[1] Link
-
Krone, N., et al. (2010).[1] Gas chromatography/mass spectrometry (GC-MS) profiling of steroids in times of modern molecular genetics.[1] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[1] Link
-
Shackleton, C.H. (1986).[1] Profiling steroid hormones and urinary steroids.[1][3][4] Journal of Chromatography B, 379, 91-156.[1] Link
-
Penning, T.M., et al. (2000).[1] Human 3
-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily.[1] Biochemical Journal, 351(1), 67-77.[1] Link
Sources
- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]
- 2. Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new marker for early diagnosis of 21-hydroxylase deficiency: 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pregnane Scaffold: From Corpus Luteum to Neurotherapeutics
Executive Summary
The pregnane steroids (C21) represent a unique chemical class that bridges two distinct physiological domains: reproductive endocrinology and neuropharmacology. While historically defined by Progesterone (the "hormone of pregnancy"), the pregnane scaffold has evolved from a crude glandular extract to the foundation of modern neuroactive drug discovery. This guide analyzes the technical evolution of pregnanes, detailing the transition from the Marker Degradation (industrial synthesis) to the recent FDA approval of Zuranolone (neurosteroid therapeutics).
Part 1: The C21 Architecture & Stereochemical Logic
To understand pregnane pharmacology, one must first master the stereochemistry. The biological activity of these steroids is strictly dictated by the geometry of the A/B ring fusion and the orientation of the hydroxyl group at C3.
The Pregnane Nucleus
The core structure is a tetracyclic cyclopenta[a]phenanthrene ring with a two-carbon side chain at C17.
-
Nuclear Receptor Agonists (Progestogens): Require a
-3-ketone structure (e.g., Progesterone). This planar A-ring is essential for binding to the intracellular Progesterone Receptor (PR). -
Membrane Receptor Modulators (Neurosteroids): Require reduction of the
double bond. The geometry of the hydrogen at C5 (5 vs. 5 ) determines the "bent" or "flat" shape of the molecule, influencing its fit into the transmembrane domain of the GABA receptor.
The Critical SAR Rule (GABAergic Potency)
For neuroactive pregnanes (e.g., Allopregnanolone), the Structure-Activity Relationship (SAR) is rigid:
-
C3 Position: Must be 3
-hydroxy . (3 -OH isomers are typically inactive or antagonistic). -
C5 Position: 5
-reduction (trans A/B ring fusion) generally confers higher potency and metabolic stability than 5 . -
C20 Position: The ketone is preserved in endogenous neurosteroids, but modifications here (as seen in Zuranolone) improve oral bioavailability.
Part 2: The Era of Isolation (1929–1934)
The discovery of progesterone was a race against limited biological supply. In the early 1930s, four groups simultaneously isolated the pure hormone from the corpus luteum of pregnant sows:
-
Butenandt (Germany)
-
Allen & Wintersteiner (USA)
-
Slotta, Ruschig & Fels (Germany)
-
Hartmann & Wettstein (Switzerland)
The Engineering Challenge: The yield was abysmal. It required 2,500 kg of porcine ovaries to isolate just 20 mg of pure progesterone . This extreme scarcity rendered the hormone a laboratory curiosity, commercially unviable for therapeutic use. The "Corner-Allen" bioassay (rabbit endometrial proliferation) was the only method of verification, a slow and resource-intensive process.
Part 3: The Synthetic Revolution (The Marker Degradation)
The paradigm shifted in 1940 with Russell Marker's development of a semi-synthetic route using plant sapogenins. This protocol, known as the Marker Degradation , is arguably the most consequential workflow in steroid chemistry. It converted Diosgenin (abundant in Mexican Dioscorea yams) into Progesterone in three high-yield steps, dropping the cost from $1,000/gram to nearly pennies.
Protocol: The Marker Degradation (Technical Summary)
-
Starting Material: Diosgenin (Spiroketal sapogenin).[1]
-
Reagents: Acetic Anhydride (
), Chromium Trioxide ( ), Acetic Acid ( ), Sodium Hydroxide ( ).
Step-by-Step Mechanism:
-
Acetolysis: Diosgenin is treated with
at high temperature (200°C). This cleaves the spiroketal E/F rings, protecting the C3 hydroxyl and forming the pseudosapogenin intermediate. -
Oxidative Cleavage: The intermediate is treated with
in . This oxidatively cleaves the side chain at C20-C22, leaving a C20 ketone. -
Hydrolysis & Elimination: Acid hydrolysis removes the ester groups. Dehydration introduces the
double bond, yielding 16-Dehydropregnenolone Acetate (16-DPA) . -
Final Conversion: 16-DPA is hydrogenated (Pd/C) and undergoes Oppenauer oxidation to yield Progesterone.[1]
Workflow Visualization
Caption: The Marker Degradation pathway transforming plant sapogenins into bio-identical progesterone.
Part 4: Divergence — Endocrine vs. Neural Pathways
While the world focused on progesterone's reproductive role (leading to the contraceptive pill), a parallel discovery was ignored for 40 years.
The Anesthesia Anomaly (1941)
Hans Selye , the pioneer of stress research, published a paper in 1941 demonstrating that high doses of progesterone and deoxycorticosterone induced rapid, reversible anesthesia in rats [1]. This was a non-genomic effect—it occurred too fast (seconds to minutes) to be mediated by gene transcription.
The "Neurosteroid" Definition (1981)
In 1981, Etienne-Emile Baulieu demonstrated that the brain synthesizes pregnane steroids de novo, independent of the adrenal glands or gonads. He coined the term Neurosteroids . His team identified that Allopregnanolone (a metabolite of progesterone) was a potent positive allosteric modulator (PAM) of the GABA
Mechanism of Action Comparison
The following diagram contrasts the classical endocrine pathway with the neurosteroid signaling pathway.
Caption: Dual signaling pathways of pregnane steroids: Slow genomic (Red) vs. Rapid non-genomic (Yellow).
Part 5: Modern Therapeutics (The Zuranolone Era)
The translation of Selye's and Baulieu's discoveries into approved drugs took nearly 80 years. The challenge was pharmacokinetic: natural Allopregnanolone has poor oral bioavailability and is rapidly oxidized back to the inactive ketone.
The Solution: Brexanolone & Zuranolone[3]
-
Brexanolone (Zulresso): An IV formulation of chemically identical allopregnanolone. FDA approved in 2019 for Postpartum Depression (PPD).[2][3] Limitation: Requires 60-hour continuous infusion under supervision.
-
Zuranolone (Zurzuvae): A synthetic analog. FDA approved in 2023 for PPD.[4]
-
Chemical Modification: Addition of a heterocyclic group at C21 prevents metabolic oxidation, allowing for once-daily oral dosing [3].
-
Comparative Data: Pregnane Therapeutics
| Compound | Structure Class | Route | Target | Half-Life | Indication |
| Progesterone | IM/Oral/Vaginal | Nuclear PR | ~5-20 min | HRT, Luteal Support | |
| Allopregnanolone | 5 | Endogenous | GABA | < 30 min | Physiological Modulation |
| Brexanolone | 5 | IV Infusion | GABA | ~9 hours | Postpartum Depression |
| Zuranolone | 5 | Oral | GABA | ~16-23 hours | Postpartum Depression |
Experimental Validation (Self-Validating Protocol)
When evaluating novel pregnane analogs for neuroactivity, the Patch-Clamp Electrophysiology assay is the gold standard for establishing causality.
Protocol Summary:
-
System: HEK293 cells transfected with human
GABA receptors. -
Control: Apply GABA (
concentration) Record Chloride current ( ). -
Test: Apply GABA + Test Steroid (100 nM).
-
Validation: The current must increase >200% over baseline.
-
Specificity Check: Co-apply Flumazenil (Benzodiazepine antagonist). Neurosteroids bind to a unique site (transmembrane
interface) and should not be inhibited by Flumazenil, proving a distinct mechanism from Valium/Xanax.
References
-
Selye, H. (1941).[5] Acquired Adaptation to the Anesthetic Effect of Steroid Hormones.[5] The Journal of Immunology, 41(3), 259–268.[5] Link
- Baulieu, E. E. (1981). Steroid hormones in the brain: several mechanisms? Trends in Neurosciences, 4, 249-253.
-
FDA Drug Approvals. (2023). FDA Approves First Oral Treatment for Postpartum Depression (Zuranolone).[2][4][6] Link
-
Marker, R. E., et al. (1940). Sterols. CV. The Preparation of Testosterone and Related Compounds from Sarsasapogenin and Diosgenin. Journal of the American Chemical Society, 62(9), 2525–2532. Link
-
Paul, S. M., et al. (2020). Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements.[3] Neuropharmacology, 108266. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. FDA‐Approved Zuranolone: First Oral Treatment for Postpartum Depression, Ushering in a New Era of Hope; A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Steroid Procurement: A Technical Guide to (3alpha,5beta)-Pregnane-3,20,21-triol
For the Researcher, Scientist, and Drug Development Professional
Authored by: A Senior Application Scientist
Abstract
(3alpha,5beta)-Pregnane-3,20,21-triol, a specific stereoisomer of pregnanetriol, represents a molecule of significant interest within the realms of steroid research and drug development. Its precise stereochemistry dictates its biological activity and metabolic fate, making access to a pure, well-characterized source paramount for reproducible and meaningful scientific investigation. This in-depth technical guide addresses the conspicuous challenge of procuring this specific steroid, a task that extends beyond a simple catalog search. We delve into the commercial landscape, revealing the scarcity of off-the-shelf (3alpha,5beta)-Pregnane-3,20,21-triol and illuminating the path toward its acquisition through custom synthesis. This guide provides a comprehensive overview of potential commercial partners, the critical considerations for a custom synthesis project, and the rigorous analytical methodologies required for the structural verification and quality control of the final product.
The Commercial Landscape: A Scarcity of the Specific
Initial inquiries into the availability of (3alpha,5beta)-Pregnane-3,20,21-triol from major chemical suppliers will likely prove fruitless. A thorough search of commercial catalogs reveals a notable absence of this specific stereoisomer. While suppliers such as Sigma-Aldrich , Steraloids Inc. , and Cayman Chemical offer a wide array of pregnane derivatives and other steroid reference standards, the (3alpha,5beta) configuration of the triol is not a standard stock item.[1][2]
This scarcity underscores the niche nature of many steroid isomers. The synthetic complexity and the relatively low-volume demand for highly specific stereoisomers often preclude their inclusion in routine production schedules. Researchers will, however, find a commercial market for closely related compounds, which may serve as potential starting materials for synthesis or as analytical reference points. For instance, various isomers of pregnanetriol and their derivatives are available and can be sourced from specialized suppliers like Clinivex and Cambridge Isotope Laboratories , who provide a range of steroid reference standards.[1][3][4]
The Path Forward: Custom Synthesis
Given the lack of direct commercial availability, the most viable route to obtaining (3alpha,5beta)-Pregnane-3,20,21-triol is through a custom synthesis project. This necessitates a partnership with a Contract Development and Manufacturing Organization (CDMO) or a specialized chemical synthesis company with demonstrated expertise in steroid chemistry.
Selecting a Synthesis Partner: Key Considerations
The choice of a synthesis partner is a critical decision that will significantly impact the success of the project. The following factors should be at the forefront of the selection process:
-
Expertise in Steroid Chemistry: The intricate stereochemistry of the pregnane backbone requires a deep understanding of stereoselective reactions and purification techniques. Companies like Aurigene and Curia Global have highlighted their experience in steroid development and manufacturing.[5][6]
-
Analytical Capabilities: The partner must possess a comprehensive suite of analytical instruments for in-process monitoring and final product characterization. This includes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), and high-performance liquid chromatography (HPLC).
-
Track Record and Transparency: A proven history of successful custom synthesis projects, particularly with complex molecules like steroids, is essential. The partner should be willing to provide regular updates and collaborate on troubleshooting potential synthetic hurdles.
-
Scalability: For researchers in drug development, the potential to scale up the synthesis from milligram to gram or even kilogram quantities is a crucial long-term consideration.
The Custom Synthesis Workflow: A Step-by-Step Approach
The journey of a custom synthesis project can be visualized as a multi-stage process, each requiring close collaboration between the researcher and the synthesis partner.
Caption: A flowchart illustrating the key stages of a custom synthesis project.
Ensuring Scientific Integrity: Rigorous Quality Control and Characterization
The cornerstone of any research involving a synthesized molecule is the unambiguous confirmation of its identity and purity. For (3alpha,5beta)-Pregnane-3,20,21-triol, a multi-faceted analytical approach is non-negotiable.
Structural Elucidation: The Power of NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise stereochemistry of the pregnane nucleus. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is required to assign all proton and carbon signals and confirm the alpha configuration at C3 and the beta configuration of the hydrogen at C5. Researchers should insist on receiving the raw and processed NMR data for their records. The development of quantitative NMR (qNMR) methods can also provide a highly accurate assay of the final product.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule. This technique is crucial for verifying that the product has the correct molecular formula (C₂₁H₃₆O₃).
Purity Assessment: Chromatographic Techniques
The separation of steroid isomers can be challenging due to their structural similarity.[8] Advanced chromatographic techniques are essential for determining the purity of the synthesized (3alpha,5beta)-Pregnane-3,20,21-triol and for identifying any isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for purity assessment. A validated HPLC or UPLC method, often employing a chiral stationary phase, is necessary to separate the desired stereoisomer from any potential diastereomers that may have formed during the synthesis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, often after derivatization of the hydroxyl groups to increase volatility.
The results of these analyses should be compiled in a comprehensive Certificate of Analysis (CoA), which should include the following:
| Analytical Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity by ¹H NMR | Spectrum conforms to the structure of (3alpha,5beta)-Pregnane-3,20,21-triol | Conforms |
| Purity by HPLC/UPLC | ≥ 98.0% | [Actual Value]% |
| Mass Spectrometry | Molecular weight consistent with C₂₁H₃₆O₃ | Conforms |
| Residual Solvents | Within ICH limits | Conforms |
Experimental Protocols: A Glimpse into Steroid Analysis
While the specific synthesis protocol for (3alpha,5beta)-Pregnane-3,20,21-triol will be proprietary to the chosen CDMO, the following outlines a general workflow for the purification and analysis of steroid isomers.
Protocol: Purification of Steroid Isomers by Preparative HPLC
-
Column Selection: Choose a preparative HPLC column with a stationary phase suitable for steroid separation (e.g., C18, phenyl-hexyl, or a chiral phase).
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system (e.g., acetonitrile/water or methanol/water) that provides adequate resolution of the target isomer from its impurities in analytical HPLC.
-
Sample Preparation: Dissolve the crude synthetic product in a suitable solvent, ensuring complete dissolution and filtering out any particulates.
-
Preparative HPLC Run: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target compound.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified steroid.
Caption: A simplified workflow for the purification of steroid isomers.
Conclusion: A Strategic Approach to a Niche Requirement
The procurement of (3alpha,5beta)-Pregnane-3,20,21-triol is a prime example of the challenges researchers face when working with non-standard, stereochemically defined molecules. A direct purchase is unlikely, and the path to obtaining this valuable research tool lies in a strategic partnership with a custom synthesis provider. By carefully selecting a partner with proven expertise in steroid chemistry and robust analytical capabilities, and by insisting on a rigorous quality control process, researchers can confidently acquire the high-purity material necessary to advance their scientific endeavors. This guide serves as a roadmap for navigating this complex but ultimately rewarding process, ensuring that the integrity of the starting material underpins the integrity of the research that follows.
References
-
ResearchGate. (PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. [Link]
-
Britannica. Steroid - Isolation, Extraction, Purification. [Link]
-
Aurigene Pharmaceutical Services. Steroid Manufacturing and Development Services | CDMO Company. [Link]
-
TOFWERK. Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. [Link]
-
ResearchGate. (PDF) Chromatographic procedure for the isolation of plant steroids. [Link]
-
Curia Global. Leading Global CDMO. [Link]
-
PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]
-
NIST. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. [Link]
-
Wikipedia. Pregnanetriol. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. Steroid standards | Sigma-Aldrich [sigmaaldrich.com]
- 3. theclinivex.com [theclinivex.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Steroid Manufacturing and Development Services | CDMO Company [aurigeneservices.com]
- 6. curiaglobal.com [curiaglobal.com]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tofwerk.com [tofwerk.com]
solubility and stability of (3alpha,5beta)-Pregnane-3,20,21-triol
Technical Guide: Solubility and Stability of (3 ,5 )-Pregnane-3,20,21-triol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility limits, and stability profile of (3$\alpha
Compound Identity & Physicochemical Profile[1][2][3]
Understanding the structural constraints of the 5
| Property | Specification |
| IUPAC Name | (3$R |
| Common Name | (3$\alpha |
| Synonyms | 3 |
| CAS Number | 2041-77-2 |
| Molecular Formula | C |
| Molecular Weight | 336.51 g/mol |
| LogP (Predicted) | 2.8 – 3.2 (Less lipophilic than progesterone due to 3 hydroxyls) |
| pKa | ~14-15 (Non-ionizable in physiological pH range) |
| H-Bond Donors/Acceptors | 3 / 3 |
Solubility Profiling & Solubilization Strategy
Theoretical vs. Experimental Solubility
(3$\alpha
Solvent Compatibility Table
Data estimated based on structural analogs (Pregnanetriol/THDOC) and validated steroid solubility principles.
| Solvent System | Solubility Rating | Estimated Saturation (mg/mL) | Application Notes |
| DMSO | Excellent | > 50 mg/mL | Preferred for stock solutions. Cryoprotective but cytotoxic >0.1% in cell culture. |
| Ethanol (Absolute) | Good | 20 – 30 mg/mL | Good for evaporation/coating. Volatility risks concentration changes.[1] |
| Methanol | Good | 15 – 25 mg/mL | Analytical standard preparation only (toxic). |
| PBS (pH 7.4) | Poor | < 0.05 mg/mL | Requires co-solvent or carrier (Cyclodextrin). |
| Corn Oil / Sesame Oil | Moderate | 1 – 5 mg/mL | Suitable for in vivo depot injection formulations. |
Formulation Logic: The Cyclodextrin Advantage
For aqueous applications (e.g., IV administration or cell culture), simple dilution from DMSO often leads to microprecipitation. The use of 2-Hydroxypropyl-
Protocol: Preparation of 5 mg/mL Aqueous Complex
-
Weigh: 10 mg of (3
,5 )-Pregnane-3,20,21-triol. -
Dissolve: Add 200
L of absolute ethanol (pre-solubilization step). -
Prepare Vehicle: Dissolve 4 g of HP-
-CD in 10 mL of dH O (40% w/v solution). -
Combine: Slowly add the steroid/ethanol solution to the HP-
-CD vehicle with constant vortexing. -
Evaporate: Place under a stream of nitrogen to remove ethanol.
-
Filter: Pass through a 0.22
m PVDF filter to ensure sterility and remove uncomplexed particulates.
Stability & Degradation Pathways[6]
The stability of (3
Critical Degradation Mechanisms
-
Oxidative Cleavage (C20-C21 Bond):
-
Trigger: Exposure to high-energy light, transition metals, or specific oxidants (e.g., periodates in analytical prep).
-
Product: Etianic acid derivatives (loss of C21) and formaldehyde.
-
Prevention:[2] Store under Argon/Nitrogen; use EDTA in buffers to chelate metals.
-
-
C21-Oxidation:
-
Epimerization (C20):
Storage Recommendations
-
Solid State: -20°C, desiccated, protected from light. Stable for >2 years.
-
DMSO Stock: -20°C or -80°C. Stable for 6-12 months. Avoid repeated freeze-thaw cycles (aliquot immediately).
-
Aqueous Working Solution: Prepare fresh. Stable for <24 hours at 4°C.
Visualization of Pathways
Degradation & Stability Logic
The following diagram illustrates the critical stability decision tree for handling this compound.
Caption: Degradation pathways highlighting the vulnerability of the C20-C21 glycol side chain to oxidative cleavage.
Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol to validate solubility in a new vehicle (e.g., a specific cell culture medium).
-
Preparation: Add excess solid (3
,5 )-Pregnane-3,20,21-triol (~5 mg) to 1 mL of the target solvent in a glass vial. -
Equilibration: Agitate at 25°C (or 37°C for physiological relevance) for 24 hours using a rotary shaker.
-
Separation: Centrifuge at 10,000
g for 10 minutes to pellet undissolved solid. -
Sampling: Carefully aspirate the supernatant.
-
Quantification: Dilute supernatant in Acetonitrile and analyze via HPLC-UV (205-210 nm) or LC-MS/MS.
-
Note: Steroids lack strong chromophores; LC-MS is preferred. If using UV, detection at low wavelengths (205 nm) is required, necessitating high-purity solvents.
-
Protocol B: Forced Degradation (Stress Testing)
Essential for validating analytical methods.
-
Oxidative Stress: Dissolve compound in Methanol/Water (50:50). Add H
O to final conc. of 3%. Incubate 4h at RT. Analyze for C21-oxidation products. -
Acid Hydrolysis: Dissolve in 0.1 N HCl. Incubate at 60°C for 2h. Analyze for dehydration products.
-
Control: Freshly prepared standard in Methanol.
References
-
National Institute of Standards and Technology (NIST). Pregnane-3,17,20-triol & Related Isomers Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem.5beta-Pregnane-3alpha,20alpha-diol Compound Summary. (Used for structural analogy of the 5
-pregnane skeleton). Available at: [Link] -
Liguori, A., et al. (2006).[5] D-homoannulation of 17alpha,21-dihydroxy-20-keto steroids. Steroids, 71(13-14), 1091-1096.[5] (Mechanistic insight into C21-hydroxyl stability). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-homoannulation of 17alpha,21-dihydroxy-20-keto steroids (corticosteroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of (3α,5β)-Pregnane-3,20,21-triol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: This document provides a comprehensive, in-depth technical guide for the analysis of (3α,5β)-Pregnane-3,20,21-triol, a key downstream metabolite of cortisol. The methodology detailed herein is rooted in the established principles of steroid profiling by GC-MS, a technique often regarded as a "gold standard" for its high chromatographic resolution and definitive structural elucidation capabilities.[1][2] Our approach emphasizes not just the procedural steps but the underlying chemical principles, ensuring that the protocol is both robust and adaptable. We will proceed from sample purification and chemical derivatization—a critical step to ensure the analyte is suitable for gas-phase analysis—through to instrumental configuration and data interpretation. The causality behind each parameter selection is explained to empower the researcher with a deep understanding of the analytical system.
Principle of the Method
The analysis of polar, non-volatile steroids like (3α,5β)-Pregnane-3,20,21-triol by Gas Chromatography-Mass Spectrometry (GC-MS) is not direct. The molecule's high boiling point and thermal lability prevent it from being vaporized and passed through a GC column without degradation.[3][4] Therefore, a multi-step sample preparation workflow is mandatory.
The core principles of this protocol are:
-
Extraction & Purification: Steroids and their metabolites are first isolated from the biological matrix (e.g., urine, plasma). In urine, they are often present as water-soluble glucuronide or sulfate conjugates and must be liberated.[5]
-
Enzymatic Hydrolysis: The conjugated steroids are treated with enzymes (β-glucuronidase/sulfatase) to cleave the conjugate moieties, yielding the free steroids.[3][6]
-
Chemical Derivatization: The free steroid's polar hydroxyl (-OH) groups are chemically modified to form non-polar, volatile, and thermally stable trimethylsilyl (TMS) ethers. This two-step process involves methoximation to protect any ketone groups (a standard precaution in broad steroid profiling), followed by silylation of hydroxyl groups.[4][7] This transformation is essential for successful GC analysis.[8]
-
GC-MS Analysis: The derivatized analyte is injected into the GC-MS system. The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that allows for confident identification and quantification.
Detailed Experimental Protocols
Part 1: Sample Preparation & Hydrolysis
This protocol is optimized for urine samples, a common matrix for steroid metabolome studies.
Causality: Solid-Phase Extraction (SPE) with a C18 sorbent is employed for its effectiveness in retaining non-polar analytes like steroids from an aqueous matrix while allowing salts and other polar interferences to be washed away.[1] Enzymatic hydrolysis is preferred over harsh acid hydrolysis as it is gentler and prevents the formation of analytical artifacts.[3]
Materials & Reagents:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium acetate buffer
-
β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)
-
Internal Standard (IS) solution (e.g., Stigmasterol in methanol)[6]
-
Ethyl acetate or Diethyl ether (HPLC grade)
-
Nitrogen gas evaporator
Step-by-Step Protocol:
-
Sample Preparation: To a 2 mL urine sample, add a known amount of the internal standard solution. This IS will be used to correct for analyte loss during sample preparation and for accurate quantification.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to run dry.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Elution: Elute the steroids from the cartridge with 5 mL of methanol or ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Enzymatic Hydrolysis: Reconstitute the dried extract in 1 mL of sodium acetate buffer. Add 50 µL of β-glucuronidase/sulfatase solution.[6]
-
Incubation: Vortex the mixture and incubate in a water bath at 55°C for 3 hours to ensure complete cleavage of conjugates.[6]
-
Re-extraction: After incubation, perform a liquid-liquid extraction by adding 5 mL of ethyl acetate or diethyl ether. Vortex vigorously and centrifuge to separate the layers.
-
Final Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream. The sample is now ready for derivatization.
Diagram: Sample Preparation & Hydrolysis Workflow
Caption: Workflow for extraction and hydrolysis of conjugated steroids.
Part 2: Two-Step Derivatization
Causality: Derivatization is the most critical step for GC-MS analysis of steroids.[7] The goal is to replace the polar, active hydrogen atoms of the hydroxyl groups with non-polar, thermally stable trimethylsilyl (TMS) groups. This significantly increases the volatility of the analyte.[8] While (3α,5β)-Pregnane-3,20,21-triol has no keto groups, a methoximation step is included as it is standard practice in steroid profiling to protect the keto groups of other steroids that may be present, preventing the formation of multiple derivatives from tautomerization.[4]
Reagents:
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)[6]
-
Silylating reagent: A mixture such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[4][9]
Step-by-Step Protocol:
-
Methoximation: To the dried extract from the previous step, add 50 µL of the MOX reagent. Vortex thoroughly.[4]
-
Incubation 1: Incubate the mixture at 60°C for 60 minutes. This reaction converts any keto groups present into methoxime derivatives.[4]
-
Silylation: After cooling to room temperature, add 100 µL of the silylating reagent (e.g., MSTFA + 1% TMCS). Vortex vigorously.[4]
-
Incubation 2: Incubate the mixture at 70-80°C for 30 minutes.[10][11] This reaction converts the hydroxyl groups at positions C-3, C-20, and C-21 into TMS-ethers.
-
Analysis: The sample is now derivatized and ready for injection into the GC-MS system.
Diagram: Derivatization of (3α,5β)-Pregnane-3,20,21-triol
Caption: Silylation reaction converting hydroxyls to TMS-ethers.
Instrumental Analysis: GC-MS Parameters
Causality: The choice of a mid-polarity 5% phenyl-methylpolysiloxane column is standard for steroid analysis, offering excellent resolving power for complex biological extracts. The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the high-boiling point derivatized steroids. A splitless injection is used to maximize the transfer of analyte onto the column, which is crucial for trace-level analysis.[6]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | Standard, robust platform for steroid analysis.[1] |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[6] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of high MW derivatives.[12] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for column dimensions. |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry standard for steroid profiling, good selectivity.[10] |
| Oven Program | Initial 150°C, ramp 20°C/min to 240°C, then ramp 5°C/min to 300°C, hold for 5 min | Separates analytes effectively based on boiling points.[12] |
| Injection Volume | 1-2 µL | Standard volume for capillary columns. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 or equivalent single quadrupole | Reliable and widely available detector. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization producing reproducible fragments. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Ion Source Temp. | 230 °C | Prevents condensation and analyte degradation.[6] |
| Quadrupole Temp. | 150 °C | Maintains ion path stability.[6] |
| Acquisition Mode | Full Scan | Used for identification and profiling. |
| Scan Range | m/z 50-700 | Covers the expected molecular ion and fragments.[4] |
| Solvent Delay | 5-7 min | Prevents the solvent peak from damaging the filament. |
Data Interpretation & Expected Results
The fully derivatized (3α,5β)-Pregnane-3,20,21-triol is the tris-trimethylsilyl (tris-TMS) ether.
-
Parent Molecule (C₂₁H₃₈O₃): Molecular Weight (MW) = 338.5 g/mol
-
Tris-TMS Derivative (C₃₀H₆₄O₃Si₃): MW = 338.5 - 3(H) + 3(Si(CH₃)₃) = 554.9 g/mol
Mass Spectrum: Upon electron ionization, the derivatized molecule will fragment in a predictable manner. The mass spectrum serves as a chemical fingerprint.
| Ion (m/z) | Proposed Identity | Significance |
| 554 | [M]⁺ | Molecular ion. Its presence confirms the MW of the derivative. |
| 539 | [M - 15]⁺ | Loss of a methyl group (•CH₃), a common fragmentation from a TMS group or the steroid backbone.[13] |
| 464 | [M - 90]⁺ | Loss of trimethylsilanol (TMSOH), a characteristic fragmentation for TMS-ethers of hydroxyl steroids.[13][14] |
| 449 | [M - 15 - 90]⁺ | Sequential loss of a methyl group and TMSOH. |
| 374 | [M - 2x90]⁺ | Loss of two TMSOH molecules. |
| 103 | [CH₂OTMS]⁺ | Characteristic fragment from the C-20, C-21 side chain after silylation. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl ion, present in virtually all TMS derivative spectra. |
Diagram: Proposed Mass Fragmentation Pathway
Caption: Key fragmentation pathways for tris-TMS-pregnanetriol.
Method Performance & Validation
Any quantitative method must be validated to ensure its reliability. The following table presents typical performance characteristics for GC-MS steroid assays, which should be established by the end-user's laboratory.[4][12]
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 0.1 - 2 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[15] |
| Linearity (R²) | > 0.99 | Defines the concentration range over which the detector response is proportional to the analyte amount.[4] |
| Intra-day Precision (CV%) | < 15% | The precision of measurements taken within a single day.[6][12] |
| Inter-day Precision (CV%) | < 15% | The precision of measurements taken across different days.[6][12] |
| Recovery | 85 - 115% | The efficiency of the extraction process, determined by spiking samples with a known analyte amount.[12] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of (3α,5β)-Pregnane-3,20,21-triol by GC-MS. By detailing the critical steps of sample preparation, enzymatic hydrolysis, and chemical derivatization, this guide equips researchers with a robust method for accurate and reliable quantification. The provided instrumental parameters and expected fragmentation data serve as a solid foundation for method development and routine analysis in clinical research and drug development settings. Adherence to good laboratory practice and thorough method validation are paramount for generating high-quality, defensible data.
References
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. [Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid... PMC. [Link]
-
Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. PubMed. [Link]
-
Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. PubMed. [Link]
-
Development of Comprehensive Steroid Analysis Methods Using GCxGC-TOFMS. LECO Corporation. [Link]
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]
-
Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. ResearchGate. [Link]
-
Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. PMC. [Link]
-
Screen for Steroids using gas chromatography-mass specetrometry. FDA. [Link]
-
Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Taylor & Francis Online. [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. [Link]
-
GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Journal of the Endocrine Society. [Link]
-
Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. SciELO. [Link]
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. ResearchGate. [Link]
-
Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts. [Link]
-
Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate. [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. ResearchGate. [Link]
-
Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. PMC. [Link]
-
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]
-
Identification of 5-alpha-pregnane-3-alpha, 20-alpha, 21-triol in human pregnancy plasma. PubMed. [Link]
-
Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link]
-
Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. [Link]
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- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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High-Throughput Quantitation of Urinary Pregnanetriol by LC-MS/MS for CAH Profiling
Executive Summary
This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Pregnanetriol (PT) in human urine. PT is a critical diagnostic marker for Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.
While immunoassays suffer from cross-reactivity with structurally similar steroid metabolites, this method utilizes the selectivity of triple quadrupole mass spectrometry (MRM mode) combined with high-resolution chromatography to resolve PT from its key isomer, 5-pregnenetriol (5-PT) . The protocol includes enzymatic hydrolysis, liquid-liquid extraction (LLE), and validated LC-MS/MS conditions suitable for clinical research and routine diagnostic workflows.
Clinical & Biological Context
The Diagnostic Need
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzyme defects in cortisol biosynthesis. Over 90% of cases are due to 21-hydroxylase deficiency (21-OHD) .
-
Pathophysiology: A block at 21-hydroxylase prevents the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol.
-
Metabolic Consequence: 17-OHP accumulates and is shunted into the androgen pathway or metabolized and excreted in urine as Pregnanetriol (PT) .[1]
-
Diagnostic Utility: Elevated urinary PT is the hallmark of 21-OHD. Differentiating PT from its isomer, 5-pregnenetriol (5-PT), is crucial; 5-PT is elevated in 3
-hydroxysteroid dehydrogenase deficiency, a rarer form of CAH.
Steroidogenesis Pathway Visualization
The following diagram illustrates the metabolic blockage and the specific production of Pregnanetriol.
Figure 1: Simplified steroidogenesis pathway highlighting the accumulation of 17-OH Progesterone and its subsequent metabolism to Pregnanetriol due to 21-Hydroxylase deficiency.
Method Development & Optimization
Sample Preparation Strategy
Urinary steroids are predominantly excreted as glucuronide or sulfate conjugates to increase water solubility.
-
Challenge: LC-MS/MS sensitivity for intact glucuronides is often lower, and standards are expensive.
-
Solution: Enzymatic Hydrolysis using
-glucuronidase is mandatory to deconjugate PT, allowing for the analysis of the free steroid. -
Extraction: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) is chosen over SPE for its cost-effectiveness and high recovery of neutral steroids.
Chromatography & Isomer Separation
Pregnanetriol (5
-
Separation Mechanism: A C18 column with a methanol/water gradient is sufficient.
-
Critical QC: The method must demonstrate baseline resolution between PT and 5-PT. PT typically elutes after 5-PT on standard C18 phases due to the saturated A-ring making it slightly more hydrophobic in this configuration.
Mass Spectrometry: Ionization Physics
Pregnanetriol is a neutral steroid with poor proton affinity.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[2]
-
Source Fragmentation: Like many hydroxylated steroids, PT readily loses water molecules in the ion source. The protonated molecule
( 337) is unstable. -
Precursor Selection: We target the water-loss ion
at 319.2 as the precursor. This provides significantly higher sensitivity and stability than targeting the intact parent ion.
Detailed Experimental Protocol
Reagents & Materials
-
Standards: Pregnanetriol (Sigma-Aldrich), Pregnanetriol-d5 (Internal Standard, CDN Isotopes).
-
Enzyme:
-Glucuronidase (from Helix pomatia, Type H-1, >300,000 units/g). -
Solvents: LC-MS grade Methanol, Water, Formic Acid, MTBE.
-
Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).
Sample Preparation Workflow
Figure 2: Step-by-step sample preparation workflow from hydrolysis to injection.[3]
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Load |
| 6.0 | 85 | Elution Gradient |
| 7.0 | 98 | Wash |
| 8.0 | 98 | Wash |
| 8.1 | 40 | Re-equilibration |
| 10.0 | 40 | End |
Mass Spectrometry (MS)
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Source: ESI Positive (Turbo V).
-
Curtain Gas: 30 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
MRM Transitions: Note: Precursor is the [M+H-H2O]+ ion.
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role |
| Pregnanetriol | 319.2 | 301.2 | 50 | 25 | Quantifier |
| 319.2 | 283.2 | 50 | 35 | Qualifier | |
| Pregnanetriol-d5 | 324.2 | 306.2 | 50 | 25 | Internal Std |
Validation & Performance Data
Simulated data based on typical method performance.
Linearity and Sensitivity
-
Range: 10 ng/mL – 5000 ng/mL.
-
Linearity:
(1/x weighting). -
LLOQ: 10 ng/mL (S/N > 10).
Precision & Accuracy
| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| Low | 30 | 4.2 | 6.1 | 98.5 |
| Medium | 400 | 2.8 | 4.5 | 101.2 |
| High | 4000 | 1.9 | 3.2 | 99.8 |
Troubleshooting & Expert Tips
-
Low Sensitivity:
-
Cause: Incomplete hydrolysis or poor ionization.
-
Fix: Check
-glucuronidase activity. Ensure the evaporation step is complete (MTBE traces can suppress ionization). Consider adding 0.2 mM Ammonium Fluoride to Mobile Phase A (switch to Negative Mode MRM: 335 -> 335 or 335 -> 59 if using F- adducts).
-
-
Isomer Co-elution:
-
Carryover:
-
Cause: Lipophilic steroids sticking to the injector needle.
-
Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone 1:1:1).
-
References
-
Wudy, S. A., et al. (2018).[9] "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) related steroid profiling for diagnosis and treatment monitoring of congenital adrenal hyperplasia." Clinical Chemistry. Link
-
Greaves, R. F., et al. (2023). "The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia." Frontiers in Endocrinology. Link
-
Shackleton, C. H. (2010). "Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Thermo Fisher Scientific. (2025).[10] "Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes." Journal of The American Society for Mass Spectrometry. Link
Sources
- 1. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Adduct formation in quantitative bioanalysis: effect of ionization conditions on paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
protocol for extraction of (3alpha,5beta)-Pregnane-3,20,21-triol from urine
Application Note: High-Purity Extraction of (3 ,5 )-Pregnane-3,20,21-triol for Steroid Profiling
Introduction & Clinical Significance
The accurate quantification of **(3$\alpha
Diagnostic Relevance:
-
11
-Hydroxylase Deficiency (CYP11B1 deficiency): Causes accumulation of DOC, leading to elevated urinary excretion of THDOC and its further reduced metabolite, Pregnane-3,20,21-triol.[1][2] -
17
-Hydroxylase Deficiency (CYP17A1 deficiency): Blocks cortisol/androgen synthesis, shunting precursors into the mineralocorticoid pathway, significantly elevating 3,20,21-triol levels.[1][2]
Chemist's Note: This analyte lacks the 17-hydroxyl group found in cortisol metabolites.[1] Its extraction requires careful hydrolysis of glucuronide conjugates, as it is excreted almost exclusively as a conjugate.[2]
Metabolic Pathway Visualization
Understanding the origin of the analyte ensures correct data interpretation. The following diagram illustrates the "Mineralocorticoid Shunt" pathway.
Caption: Metabolic derivation of (3
Reagents & Equipment
To ensure reproducibility, use the specific grades listed below.
Chemicals
| Reagent | Grade/Specification | Purpose |
| Methanol (MeOH) | LC-MS Grade | Elution & Conditioning |
| Water | Milli-Q (18.2 MΩ) | Wash steps |
| Sodium Acetate Buffer | 0.1 M, pH 5.0 | Hydrolysis environment |
| Helix pomatia (Type H-1) or Recombinant | Deconjugation of steroids | |
| Internal Standard | Stigmasterol or d9-Progesterone | Quantification Reference |
| Derivatization Reagent | MSTFA + 1% TMCS | Silylation for GC-MS |
Consumables
Detailed Extraction Protocol
This protocol uses Enzymatic Hydrolysis followed by Solid Phase Extraction (SPE) .[2][3]
Phase 1: Sample Preparation & Hydrolysis
Rationale: Urinary steroids are excreted as glucuronides/sulfates.[4] Direct extraction without hydrolysis yields <5% recovery of the free triol.
-
Sample Aliquot: Transfer 2.0 mL of urine into a silanized glass tube.
-
Internal Standard: Add 20 µL of Internal Standard solution (e.g., Stigmasterol, 100 µg/mL in EtOH). Vortex for 10 sec.
-
Buffering: Add 2.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0). Verify pH is between 4.8–5.2.[2]
-
Enzyme Addition: Add 50 µL of
-Glucuronidase/Arylsulfatase (activity >100,000 units/mL). -
Incubation: Incubate at 55°C for 3 hours (or 37°C overnight).
-
Cooling: Allow samples to cool to room temperature (RT) before SPE.
Phase 2: Solid Phase Extraction (SPE)
Rationale: SPE removes salts, urea, and pigments that interfere with MS ionization.[2]
-
Conditioning:
-
Pass 3 mL Methanol through the C18 cartridge.
-
Pass 3 mL Water (do not let the cartridge dry out).[2]
-
-
Loading:
-
Load the hydrolyzed urine sample (~4 mL) onto the cartridge at a flow rate of ~1 mL/min.[2]
-
-
Washing:
-
Elution:
-
Elute analytes with 3 mL Methanol . Collect in a clean, silanized glass tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Phase 3: Derivatization (For GC-MS)
If using LC-MS/MS, skip to reconstitution in 50:50 MeOH:Water.[1][2]
-
Drying: Ensure residue is completely anhydrous (add 50 µL Acetone and re-evaporate if unsure).
-
Reagent Addition: Add 100 µL MSTFA + 1% TMCS .
-
Reaction: Cap and heat at 60°C for 60 minutes .
-
Chemistry: This converts the 3, 20, and 21 hydroxyl groups into Trimethylsilyl (TMS) ethers, making the molecule volatile.[2]
-
-
Transfer: Transfer to a GC vial with a glass insert.
Workflow Diagram
Caption: Step-by-step extraction and preparation workflow.
Analytical Parameters (GC-MS)
The (3
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Temperature Program: 180°C (1 min)
3°C/min 280°C (hold 5 min). -
Identification (TMS Derivative):
Table 1: Troubleshooting Extraction Efficiency
| Observation | Probable Cause | Corrective Action |
| Low Recovery | Incomplete Hydrolysis | Check enzyme activity; ensure pH is 5.[1]0. |
| Interfering Peaks | Poor SPE Wash | Increase wash volume; ensure 10% MeOH wash is used. |
| Tailing Peaks | Moisture in Derivatization | Dry eluate longer; use fresh MSTFA. |
References
-
Begue, R. J., et al. (1978).[2] "Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation." Biomedical Mass Spectrometry, 5(3), 184-187.[2][6] Link
-
Shackleton, C. H. (1986).[2] "Profiling steroid hormones and urinary steroids." Journal of Chromatography B, 379, 91-156.[2] (Foundational text on USP).[2][7]
-
BenchChem. (2025).[2][3] "A Comparative Guide to Urinary Steroid Profiling: GC-MS vs. LC-MS/MS." Link[2]
-
NIST Chemistry WebBook. "Pregnane-3,17,20-triol (3TMS) and related spectra." Link
-
Caulfield, M. P., et al. (2002).[2] "Turbulent flow liquid chromatography-tandem mass spectrometry for rapid screening of steroid 21-hydroxylase deficiency." Clinical Chemistry, 48(11).[2] (Context on steroid extraction methods).
Sources
- 1. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]
- 2. Pregnanetriolone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Pregnene-3β,20α,21-triol, tris-TMS [webbook.nist.gov]
- 6. Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of (3alpha,5beta)-Pregnane-3,20,21-triol in plasma
Application Note: Quantitative Analysis of (3 ,5 )-Pregnane-3,20,21-triol in Plasma via LC-MS/MS
Introduction & Biological Context
(3$\alpha
Analytical Challenges:
-
Ionization: The absence of a 3-keto-4-ene structure and the reduction of the C20 ketone to a hydroxyl group renders this molecule "MS-silent" in standard ESI conditions compared to cortisol or testosterone.
-
Isomerism: It must be chromatographically resolved from its 5
-isomer (allopregnane series) and 20-epimers (20 vs 20 ), which have identical mass spectra. -
Sensitivity: Plasma levels are typically in the low ng/mL to pg/mL range, requiring high-sensitivity instrumentation or derivatization.
This protocol details a High-Sensitivity LC-MS/MS method utilizing Supported Liquid Extraction (SLE) and a Biphenyl stationary phase for superior isomeric resolution.
Method Development Strategy
Internal Standard Selection
-
Primary Choice: (3
,5 )-Pregnane-3,20,21-triol-d5 (Custom Synthesis). -
Alternative: Pregnanetriol-d5 (3
,17 ,20 -triol-d5). Note: While retention times differ, the ionization properties are similar.
Sample Preparation: Supported Liquid Extraction (SLE)
Traditional Liquid-Liquid Extraction (LLE) with MTBE is often insufficient for triols due to their polarity. We utilize Supported Liquid Extraction (SLE) with Ethyl Acetate/Hexane to maximize recovery of polar steroids while removing phospholipids.
Chromatography
A Biphenyl column is selected over C18.[1] The
Mass Spectrometry
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Adduct Formation: The method drives the formation of the Ammonium adduct
or utilizes water-loss transitions . -
Mobile Phase Additive: 0.2 mM Ammonium Fluoride (
) is utilized to drastically enhance ionization efficiency (a modern alternative to standard Formic Acid for neutral steroids).
Experimental Protocol
Chemicals and Reagents
-
Target Analyte: (3
,5 )-Pregnane-3,20,21-triol (CAS: 2041-77-2). -
Internal Standard: Pregnanetriol-d5.
-
Solvents: LC-MS Grade Methanol, Water, Ethyl Acetate, Hexane.
-
Additives: Ammonium Fluoride (crystalline, 99.99%).
Sample Preparation Workflow
Step 1: Pre-treatment
-
Thaw plasma samples on ice.
-
Aliquot 200
L of plasma into a 96-well deep-well plate. -
Add 20
L of Internal Standard Working Solution (50 ng/mL in 50% MeOH). -
Add 200
L of 1% Formic Acid (aq) to disrupt protein binding. Vortex for 30 sec.
Step 2: Supported Liquid Extraction (SLE)
-
Load the entire 420
L pre-treated sample onto a 400 mg SLE+ Plate (e.g., Biotage Isolute SLE+). -
Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes for complete absorption into the diatomaceous earth.
-
Elution: Add 900
L of Ethyl Acetate:Hexane (90:10) . -
Allow to flow by gravity for 5 minutes, then apply low vacuum to complete elution.
-
Repeat elution with a second aliquot of 900
L Ethyl Acetate:Hexane .
Step 3: Reconstitution
-
Evaporate the eluate to dryness under
at 40°C. -
Reconstitute in 100
L of Methanol:Water (50:50). -
Vortex (5 min) and Centrifuge (3000g, 5 min). Transfer to LC vials.
LC-MS/MS Conditions
Liquid Chromatography (Shimadzu Nexera / Agilent 1290):
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6
m (Phenomenex). -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 10
L. -
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.
-
Mobile Phase B: Methanol + 0.2 mM Ammonium Fluoride.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Load |
| 8.0 | 90 | Linear Ramp (Separation) |
| 9.5 | 98 | Wash |
| 10.0 | 40 | Re-equilibration |
| 12.0 | 40 | End |
Mass Spectrometry (Sciex 6500+ / Thermo Altis):
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 450°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |
| (3$\alpha | 354.3 | 319.3 | 25 | Quantifier |
| 354.3 | 301.3 | 35 | Qualifier | |
| 354.3 | 283.3 | 45 | Qualifier | |
| IS (Pregnanetriol-d5) | 359.3 | 324.3 | 25 | Quantifier |
Note: If sensitivity is insufficient with Ammonium adducts, monitor the water loss precursor [M+H-H2O]+ (m/z 319.3) -> 283.3, but this is often less selective.
Visualizations
Metabolic Pathway & Logic
The following diagram illustrates the origin of the analyte and the logic behind the separation strategy.
Figure 1: Metabolic origin of the target triol and the critical requirement for chromatographic separation from the 5
Analytical Workflow
Figure 2: Step-by-step Supported Liquid Extraction (SLE) workflow optimized for polar steroid recovery.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).
Validation Parameters (Summary)
| Parameter | Acceptance Criteria | Experimental Approach |
| Linearity | 8-point curve (0.1 – 100 ng/mL) in charcoal-stripped plasma. | |
| Accuracy | 85-115% | QC Low, Mid, High (n=5 each). |
| Precision | CV < 15% | Intra- and Inter-day assessment.[4][5] |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. solvent standard. |
| Recovery | > 70% | Compare pre-extraction spike vs. post-extraction spike. |
Troubleshooting & Optimization
-
Low Sensitivity: If the Ammonium Fluoride method yields < 50 pg/mL LOQ, switch to Picolinic Acid Derivatization .
-
Protocol: Dry extract -> Add 100
L Picolinic acid/Triphenylphosphine/Aldrithiol -> Incubate 20 min -> Inject. This adds a tag that boosts ionization 10-50x.
-
-
Peak Tailing: Triols interact with silanols. Ensure the column is a "Core-Shell" (Kinetex) or "Hybrid Particle" (BEH) to minimize secondary interactions.
References
-
Sjövall, J., & Sjövall, K. (1968). Identification of 5-alpha-pregnane-3-alpha, 20-alpha, 21-triol in human pregnancy plasma. Steroids, 12(3), 359-366. Link
-
Thermo Fisher Scientific. (2020). Quantification of Steroids in Human Plasma by Liquid Chromatography Coupled with the Affordable Q Exactive Focus HRMS.[6] Application Note. Link
-
Phenomenex. (2018). LC-MS/MS Steroid Analysis Solutions for Clinical Research: Column Selectivity Screening. Technological Guide. Link
-
Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM (Demonstrating tMRM logic applicable to multi-target steroid screening). Application Note 5991-7786EN. Link
- Fanelli, F., et al. (2011). Analysis of polar steroids in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. (General reference for polar steroid methodology).
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
using (3alpha,5beta)-Pregnane-3,20,21-triol as a biomarker for congenital adrenal hyperplasia
An Application Guide to (3alpha,5beta)-Pregnane-3,20,21-triol: A Key Biomarker in the Diagnosis and Management of Congenital Adrenal Hyperplasia
Introduction: Navigating the Complexities of Congenital Adrenal Hyperplasia
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders, each characterized by a specific enzymatic defect in the adrenal steroidogenesis pathway.[1] This disruption impairs the production of cortisol, leading to a cascade of hormonal imbalances. The most prevalent form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), resulting from mutations in the CYP21A2 gene.[2][3] The management and diagnosis of CAH present significant challenges, necessitating reliable biochemical markers to guide clinical decisions.[4][5] While 17-hydroxyprogesterone (17-OHP) is a primary screening marker, its diagnostic specificity can be compromised, particularly in neonates.[6][7][8] This guide focuses on the clinical utility and analytical methodology for (3alpha,5beta)-Pregnane-3,20,21-triol (commonly known as pregnanetriol), a crucial downstream urinary metabolite that serves as a robust and specific biomarker for 21-OHD.[2][9]
The Biochemical Rationale: Why Pregnanetriol Matters
In a healthy individual, the adrenal gland synthesizes cortisol from cholesterol through a series of enzymatic conversions. In 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is blocked. This enzymatic blockade causes two critical downstream effects:
-
Cortisol Deficiency: The inability to produce cortisol disrupts the negative feedback loop to the pituitary gland, leading to excessive secretion of adrenocorticotropic hormone (ACTH).
-
Precursor Accumulation: Chronic ACTH stimulation results in adrenal hyperplasia and a massive buildup of steroid precursors, most notably 17-OHP.
The excess 17-OHP is shunted into the androgen synthesis pathway, causing virilization. Simultaneously, it is metabolized to pregnanetriol, which is then excreted in the urine.[2][10] Therefore, elevated urinary pregnanetriol is a direct and reliable indicator of the upstream 17-OHP accumulation, making it an invaluable tool for diagnosing and monitoring CAH.[2]
Caption: Steroidogenesis pathway disruption in 21-hydroxylase deficiency.
Analytical Platforms: The Gold Standard in Steroid Profiling
While traditional immunoassays can measure steroid hormones, they often suffer from cross-reactivity and interference, leading to inaccurate results, especially in complex biological matrices like neonatal blood.[3][6][8] For definitive and comprehensive analysis, mass spectrometry-based methods are the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly specific technique considered a reference method for steroid profiling.[11] It provides excellent separation of isomeric compounds, which is critical for steroid analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput and sensitivity, allowing for the simultaneous quantification of multiple steroids from a small sample volume with minimal preparation.[3][12][13] It is increasingly used in clinical laboratories and for newborn screening.[6][14]
This guide will provide a detailed protocol for the GC-MS method, which remains a cornerstone for comprehensive urinary steroid profiling.[11]
Detailed Protocol: Urinary Pregnanetriol Analysis by GC-MS
This protocol outlines a self-validating system for the accurate quantification of urinary pregnanetriol, incorporating essential pre-analytical, analytical, and post-analytical steps.
Part A: Pre-Analytical Phase - Ensuring Sample Integrity
-
Patient Preparation: For routine monitoring, no special preparation is needed. However, it is crucial to record all medications, as exogenous steroids like hydrocortisone can affect the profile. Dexamethasone is preferred if glucocorticoid treatment is essential during testing, as its metabolites do not interfere.
-
Sample Collection:
-
24-Hour Urine: This is the ideal sample as it provides a daily excretion rate, averaging out diurnal variations in hormone secretion.[15] The total volume must be recorded.
-
Random/Spot Urine: A first morning void is often practical and clinically useful, especially in pediatric patients.[8][9][16] Results are typically normalized to creatinine concentration to account for variations in urine dilution.
-
-
Storage and Transport: A 20-40 mL aliquot of the mixed 24-hour collection should be transferred to a clean, plastic, screw-cap container.[15] Samples should be kept refrigerated (4°C) during collection and for short-term storage, or frozen at -20°C for long-term storage and transport.[15]
Part B: Sample Preparation - From Raw Urine to Analyzable Steroids
The goal of sample preparation is to isolate, concentrate, and chemically modify the steroids for GC-MS analysis.
Caption: GC-MS sample preparation workflow for urinary steroids.
Step-by-Step Methodology:
-
Internal Standard Addition: Add an isotopic-labeled internal standard (e.g., pregnanetriol-d5) to a defined volume of urine. This is a critical step for accurate quantification, as the internal standard corrects for analyte loss during the multi-step preparation process.
-
Enzymatic Hydrolysis:
-
Causality: In urine, steroids are primarily excreted as water-soluble glucuronide and sulfate conjugates. Hydrolysis with a β-glucuronidase/arylsulfatase enzyme mixture is essential to cleave these conjugates, releasing the free steroids for extraction.[11][17]
-
Protocol: Adjust the urine pH to ~5.0 with acetate buffer. Add the enzyme solution and incubate overnight in a water bath at 37°C.
-
-
Solid-Phase Extraction (SPE):
-
Causality: SPE is used to isolate the steroids from the complex urine matrix (salts, pigments, etc.) and to concentrate them. A C18 reversed-phase column is commonly used.[11][17][18]
-
Protocol:
-
Condition the SPE column with methanol followed by water.
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column with a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute the steroids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
-
Derivatization:
-
Causality: Steroids contain polar hydroxyl and keto groups, making them non-volatile and prone to degradation at high temperatures. Derivatization is required to make them thermally stable and suitable for gas chromatography.[19] A two-step process is standard:[11][17]
-
Methoximation: Converts keto groups to methoximes using methoxyamine HCl. This prevents the formation of multiple isomers (enol-forms) during the next step.
-
Silylation: Replaces the hydrogen on hydroxyl groups with a trimethylsilyl (TMS) group using a silylating agent like BSTFA. This masks the polar groups and increases volatility.
-
-
Protocol: Evaporate the eluted sample to dryness under a gentle stream of nitrogen. Add methoxyamine HCl in pyridine and heat at 60-70°C for 30 minutes. Cool, then add the silylating reagent (e.g., BSTFA + 1% TMCS) and heat again at 70°C for 30-60 minutes. The sample is now ready for injection.
-
Part C: Instrumental Analysis - GC-MS Parameters
The derivatized sample is injected into the GC-MS system for separation and detection.
| Parameter | Typical Setting | Rationale |
| Injector | Splitless mode, 285°C | Ensures complete volatilization and transfer of the analytes onto the column.[11] |
| GC Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | A non-polar capillary column provides excellent separation for a wide range of steroids. |
| Carrier Gas | Helium or Hydrogen, constant flow | Inert gas that carries the sample through the column. |
| Oven Program | Start at ~180°C, ramp to ~300°C | A temperature gradient is required to separate steroids with different boiling points. |
| MS Interface | 280-300°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization technique that creates reproducible fragmentation patterns.[11] |
| MS Mode | Full Scan (m/z 50-700) or SIM | Full scan is used for profiling and identifying unknowns. Selected Ion Monitoring (SIM) is used for sensitive and specific quantification of known targets like pregnanetriol.[7] |
Part D: Data Analysis and Interpretation
-
Analyte Identification: Pregnanetriol is identified by its characteristic retention time and its unique mass spectrum (the pattern of fragment ions) compared to a known reference standard.
-
Quantification: The peak area of the characteristic ions for pregnanetriol is measured and compared to the peak area of the corresponding ions for the isotopic-labeled internal standard. A calibration curve, prepared from standards of known concentrations, is used to calculate the final concentration in the sample.
-
Diagnostic Ratios: To enhance diagnostic accuracy, ratios of precursor to product metabolites are often calculated. For 21-OHD, a significantly elevated ratio of pregnanetriol to cortisol metabolites (like tetrahydrocortisone) is highly indicative of the enzymatic block.[7][20]
Assay Validation and Quality Control
To ensure trustworthiness, any laboratory-developed test must undergo rigorous validation. The following parameters, based on clinical laboratory standards, should be assessed.[11][17]
| Validation Parameter | Description | Acceptance Criteria |
| Linearity & Range | The range over which the assay is accurate and precise. | R² > 0.99 |
| Accuracy | Closeness of measured value to the true value. | Recovery of 85-115% |
| Precision | Repeatability (intra-assay) and reproducibility (inter-assay). | Coefficient of Variation (CV) < 15% |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | CV < 20% at the LOQ |
| Specificity | Ability to measure the analyte without interference. | No interfering peaks at the analyte's retention time. |
| Matrix Effect | The effect of other components in the urine matrix on the signal. | Assessed by post-extraction spike experiments. |
Routine Quality Control (QC): At least two levels of QC materials (low and high concentrations) must be included in every analytical run to monitor ongoing performance and validate the results of patient samples.
Clinical Significance: Interpreting Pregnanetriol Levels
Elevated urinary pregnanetriol is a hallmark of classical 21-hydroxylase deficiency.[2][10] While reference ranges are age-dependent and laboratory-specific, levels in untreated CAH patients are typically several orders of magnitude higher than in unaffected individuals. The measurement is crucial for:
-
Diagnosis: Confirming suspected cases of 21-OHD, especially in newborns with ambiguous genitalia or those at risk of a salt-wasting crisis.[7][21]
-
Treatment Monitoring: Guiding glucocorticoid replacement therapy. The goal is to suppress excess adrenal androgen production (indicated by lower pregnanetriol levels) without causing iatrogenic Cushing's syndrome from over-treatment.[4][9]
-
Differential Diagnosis: While most characteristic of 21-OHD, pregnanetriol levels must be interpreted in the context of a full steroid profile. For instance, in 3β-hydroxysteroid dehydrogenase deficiency, the ratio of Δ5-steroids to Δ4-steroids (like the ratio of 5-pregnenetriol to pregnanetriol) is the key diagnostic feature.[22][23]
Conclusion
(3alpha,5beta)-Pregnane-3,20,21-triol is an indispensable biomarker in the clinical endocrinology of Congenital Adrenal Hyperplasia. Its measurement provides a non-invasive and specific window into the metabolic disruption caused by 21-hydroxylase deficiency. The application of robust, validated analytical methods such as GC-MS and LC-MS/MS is paramount for delivering the accurate and reliable data that underpins effective diagnosis, treatment, and long-term management of patients with CAH.
References
-
Title: Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol Source: PubMed, Current Opinion in Pediatrics URL: [Link]
-
Title: Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism Source: MDPI, Metabolites URL: [Link]
-
Title: Pregnanetriol Source: Rupa Health URL: [Link]
-
Title: Biomarkers in congenital adrenal hyperplasia Source: PubMed, Clinical Endocrinology URL: [Link]
-
Title: (PDF) Biomarkers in congenital adrenal hyperplasia Source: ResearchGate URL: [Link]
-
Title: Congenital adrenal hyperplasia: New biomarkers and adult treatments Source: PubMed, Annales d'Endocrinologie URL: [Link]
-
Title: The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives Source: PubMed, Annals of Clinical Biochemistry URL: [Link]
-
Title: Urine Steroid Profile Source: University Hospitals Birmingham NHS Foundation Trust Pathology URL: [Link]
-
Title: Screen for Steroids using gas chromatography-mass specetrometry Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Elevated urine pregnanetriolone definitively establishes the diagnosis of classical 21-hydroxylase deficiency in term and preterm neonates Source: PubMed, The Journal of Clinical Endocrinology & Metabolism URL: [Link]
-
Title: Urine steroid profile Source: Synnovis URL: [Link]
-
Title: Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism Source: ResearchGate URL: [Link]
-
Title: Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: 5-Pregnanetriol Source: Rupa Health URL: [Link]
-
Title: The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid ... Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol Source: ResearchGate URL: [Link]
-
Title: Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia Source: PubMed, The Journal of Clinical Investigation URL: [Link]
-
Title: Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diagnosis of Congenital Adrenal Hyperplasia in the Newborn by Gas Chromatography/Mass Spectrometry Analysis of Random Urine Specimens Source: Oxford Academic, The Journal of Clinical Endocrinology & Metabolism URL: [Link]
-
Title: Newborn screening for congenital adrenal hyperplasia: Utility of liquid chromatography with tandem mass spectrometry as a secondary test Source: PubMed, Clinical Pediatric Endocrinology URL: [Link]
-
Title: Usage information: Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia Source: The Journal of Clinical Investigation (JCI) URL: [Link]
-
Title: Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis Source: ESPE Abstracts URL: [Link]
-
Title: Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology Source: Medscape URL: [Link]
-
Title: Congenital Adrenal Hyperplasia Source: Endocrine Society URL: [Link]
Sources
- 1. endocrine.org [endocrine.org]
- 2. Pregnanetriol | Rupa Health [rupahealth.com]
- 3. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated urine pregnanetriolone definitively establishes the diagnosis of classical 21-hydroxylase deficiency in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 11. mdpi.com [mdpi.com]
- 12. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newborn screening for congenital adrenal hyperplasia: Utility of liquid chromatography with tandem mass spectrometry as a secondary test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urine steroid profile | Synnovis [synnovis.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. <p>Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis</p> | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JCI - Usage information: Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia [jci.org]
experimental applications of (3alpha,5beta)-Pregnane-3,20,21-triol in metabolic studies
Application Note: Experimental Applications of (3 ,5 )-Pregnane-3,20,21-triol in Metabolic Studies[1]
Introduction & Physiological Context[1][2][3][4][5][6][7]
(3$\alpha
Its experimental significance lies in three key areas:
-
Biomarker for Adrenal Disorders: It serves as a downstream marker for DOC accumulation, relevant in 11
-hydroxylase deficiency and specific forms of Congenital Adrenal Hyperplasia (CAH).[1] -
Neurosteroid Regulation: It is the direct reduction product of Tetrahydrodeoxycorticosterone (THDOC) , a potent GABA
receptor modulator. The conversion of the C20-ketone (THDOC) to the C20-hydroxyl (Triol) represents a critical inactivation pathway in the brain and liver. -
Pregnancy Physiology: It is detected in significant quantities during the third trimester of pregnancy, originating from the foeto-placental unit.[1]
Metabolic Pathway Visualization[1][8]
The following diagram illustrates the formation of (3
Caption: Metabolic pathway showing the conversion of DOC to the target Triol via the neuroactive intermediate THDOC. The final step is catalyzed by 20-hydroxysteroid dehydrogenases.[1]
Application I: Urinary Steroid Profiling by GC-MS
This protocol details the detection of (3
Protocol A: Sample Preparation & Derivatization
Principle: Urinary steroids are excreted as glucuronide or sulfate conjugates.[1] They must be hydrolyzed, extracted, and derivatized to volatile trimethylsilyl (TMS) ethers for GC-MS analysis.[1]
Reagents:
- -Glucuronidase/Arylsulfatase (from Helix pomatia).
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg).
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Internal Standard: Stigmasterol or 5
-Androstane-3 ,17 -diol.[1]
Step-by-Step Workflow:
-
Hydrolysis:
-
Aliquot 2.0 mL of urine.
-
Adjust pH to 5.0 with acetate buffer.[1]
-
Add 50
L -glucuronidase/arylsulfatase. -
Incubate at 37°C for 24 hours (or 55°C for 3 hours).
-
-
Extraction (SPE):
-
Derivatization (TMS Ether Formation):
-
Add 100
L MSTFA + 1% TMCS to the dried residue. -
Add 10
L Internal Standard solution. -
Cap and heat at 60°C for 60 minutes. Note: This ensures complete silylation of the sterically hindered C20 and C21 hydroxyls.
-
Transfer to GC vial.[1]
-
Protocol B: GC-MS Analysis Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Column: DB-1ms or HP-5ms (30m x 0.25mm x 0.25
Temperature Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 2°C/min to 300°C (hold 5 min). Slow ramp separates isomers.[1]
Mass Spectrometry (SIM Mode):
The TMS derivative of (3
| Ion Type | m/z (Target) | Origin/Fragment |
| Quantifier | 462 | [M - 90] (Loss of TMSOH) |
| Qualifier 1 | 372 | [M - 2x90] (Loss of 2x TMSOH) |
| Qualifier 2 | 188 | C-ring fragment (Typical for pregnanes) |
| Qualifier 3 | 103 | [CH2-OTMS]+ (C21 Primary alcohol fragment) |
Note: The m/z 103 ion is highly specific for 21-hydroxylated steroids (like DOC metabolites) and distinguishes them from 17-hydroxylated pregnanes (like Pregnanetriol).
Application II: Neurosteroid Inactivation Kinetics[1]
This protocol is designed to measure the metabolic clearance of the neuroactive steroid THDOC into the inactive triol by hepatic or neural enzymes (AKR1C family).
Experimental Design
-
Enzyme Source: Recombinant human AKR1C1/AKR1C2 or Rat Liver S9 fraction.
-
Cofactor: NADPH (regenerating system).
Protocol: In Vitro Incubation[10]
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Mix:
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling:
-
At t = 0, 5, 10, 20, 30, 60 min, remove 100
L aliquots.[1] -
Immediately quench with 100
L ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.
LC-MS/MS Quantification
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 100 x 2.1 mm).[1] -
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 8 minutes.
-
Transitions (MRM Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| THDOC | 335.2 [M+H]+ | 299.2 [M-H2O]+ | 15 |
| Pregnane-3,20,21-triol | 337.2 [M+H]+ | 301.2 [M-2H2O]+ | 18 |
Application III: Chemical Synthesis of Reference Standard
Researchers often require the triol as a reference standard for peak identification. Since commercial availability can be sporadic, it can be synthesized from THDOC.[1]
Reaction: Sodium Borohydride (NaBH
Protocol:
-
Dissolve 50 mg of THDOC in 5 mL Methanol.
-
Chill to 0°C on ice.
-
Add 2 molar equivalents of NaBH
slowly. -
Stir at 0°C for 1 hour, then allow to warm to room temperature (1 hour).
-
Quench: Add 0.5 mL Acetic Acid dropwise to destroy excess hydride.
-
Workup: Dilute with 20 mL water, extract 3x with Ethyl Acetate.
-
Purification: The product will be a mixture of 20
and 20 isomers. Separate via Flash Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 70:30 to 50:50).[1]-
Note: The 20
isomer is typically the major urinary metabolite, but the 20 isomer may also form chemically.[1]
-
References
-
Begue, R. J., et al. (1978). "Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation."[1] Biomedical Mass Spectrometry, 5(3), 184-187.[1] Link
-
Makin, H. L. J. (2010). Steroid Analysis.[1] Springer Science & Business Media.[1] (Chapter on GC-MS profiling of corticosteroids).
-
Reddy, D. S. (2003). "Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions?" Trends in Pharmacological Sciences, 24(2), 103-106.[1] (Context for THDOC metabolism).
-
Shackleton, C. H. L. (1986). "Profiling steroid hormones and urinary steroids."[1] Journal of Chromatography B, 379, 91-156.[1] (Definitive guide on urinary steroid profiling ions).
-
Penning, T. M., et al. (2000). "Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily."[1] Biochemical Journal, 351(1), 67-77.[1] (Enzymology of reduction).
Sources
- 1. 5-β-Pregnan-3-β,11-β,20-α-triol, TMS [webbook.nist.gov]
- 2. 5 alpha-pregnane-3 alpha, 21-diol-20-one (THDOC) attenuates mild stress-induced increases in plasma corticosterone via a non-glucocorticoid mechanism: comparison with alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]
analytical standards for pregnanetriol isomers
Executive Summary
This guide details the analytical protocols for the separation and quantification of Pregnanetriol (PT) and its structural isomers in biological matrices (urine/serum). Pregnanetriol (5
This note addresses the critical challenge of differentiating the diagnostic 5
Part 1: The Isomer Challenge & Clinical Significance
In steroid analysis, specificity is defined by the ability to resolve stereoisomers. For CAH diagnosis, the accumulation of 17-OHP leads to elevated excretion of 5
| Analyte | Structure | Clinical Relevance |
| Pregnanetriol (PT) | 5 | Primary Marker: Elevated in 21-hydroxylase deficiency. |
| 5 | 5 | Interference: Normal metabolite; must be chromatographically resolved to avoid false positives. |
| Pregnanetriolone | 5 | Secondary Marker: Often elevated in CAH; distinct mass (+14 Da) but similar polarity. |
Causality Insight: Failure to separate the 5
Part 2: Method A — GC-MS (The Gold Standard for Profiling)
Gas Chromatography-Mass Spectrometry (GC-MS) remains the reference method for comprehensive steroid profiling because the derivatization process locks the stereochemistry, allowing for superior separation of the 5
Mechanism of Action
Since Pregnanetriol is excreted as a glucuronide conjugate, it requires enzymatic hydrolysis. The free steroid is non-volatile and thermally unstable; therefore, hydroxyl groups are converted to trimethylsilyl (TMS) ethers using MSTFA or TMSI.
Validated Protocol: Hydrolysis & Derivatization
Reagents:
- -Glucuronidase (from E. coli or Helix pomatia)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) catalyst (1%)
-
Internal Standard: Pregnanetriol-d5
Step-by-Step Workflow:
-
Hydrolysis: Mix 1.0 mL Urine + 1.0 mL Acetate Buffer (pH 5.0) + 50
L -Glucuronidase. Incubate at 37°C for 3 hours (or 55°C for 1 hour). -
Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges. Wash with 10% Methanol; Elute with 100% Methanol. Evaporate to dryness.
-
Derivatization: Add 100
L MSTFA:TMCS (99:1). Incubate at 60°C for 30 minutes.-
Why? This ensures complete silylation of the sterically hindered 17
-hydroxyl group.
-
-
Injection: Inject 1
L into GC-MS (Splitless mode).
GC-MS Workflow Diagram
Figure 1: GC-MS Sample Preparation Workflow for Urinary Steroid Profiling.
Part 3: Method B — LC-MS/MS (High-Throughput Quantitation)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for "dilute-and-shoot" or rapid SPE workflows without derivatization. However, standard C18 columns often fail to resolve the 5
Column Selection Strategy
-
Standard C18: Poor resolution of stereoisomers.
-
Recommendation: Biphenyl or Phenyl-Hexyl phases.
-
-
interactions between the phenyl ring of the stationary phase and the steroid backbone provide enhanced selectivity for isomeric separation compared to hydrophobic interactions alone.
Mass Spectrometry Parameters (ESI+)
Pregnanetriol ionizes in positive mode as
Table 1: Optimized MRM Transitions for Pregnanetriol
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |
| Pregnanetriol | 337.2 | 319.2 | 15 | Quantifier (Loss of 1 |
| 337.2 | 301.2 | 25 | Qualifier (Loss of 2 | |
| 337.2 | 283.2 | 35 | Qualifier (Loss of 3 | |
| Pregnanetriol-d5 | 342.2 | 324.2 | 15 | Internal Standard |
Note: Because water losses are non-specific, retention time (RT) locking using the Internal Standard is mandatory.
LC-MS/MS Decision Logic
Figure 2: Column Selection Logic for Steroid Isomer Separation.
Part 4: Validation & Quality Control
To ensure the trustworthiness of the assay (Self-Validating System), the following criteria must be met in every batch:
-
Chromatographic Resolution (
): The valley between 5 -PT and 5 -PT must be of the peak height. -
Ion Ratio Confirmation: The ratio of the Quantifier (319) to Qualifier (301) must be within
of the reference standard. -
Linearity:
to (covering the pathological range for CAH).
References
-
Wudy, S. A., & Hartmann, M. F. (2004). Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone and Metabolic Research.
-
Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids.[5] Journal of Chromatography B.
-
Kushnir, M. M., et al. (2006). Development and performance of a liquid chromatography–tandem mass spectrometry assay for 17-hydroxyprogesterone. Clinical Chemistry.
-
Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS. Application Note.
-
Haib, G., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE.
Sources
- 1. Pregnanetriolone in paper-borne urine for neonatal screening for 21-hydroxylase deficiency: The place of urine in neonatal screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Precision GC-MS Profiling: Optimizing Pregnanetriol Isomer Resolution
Technical Support Center | Steroid Profiling Division
Executive Summary
This guide addresses the chromatographic separation of Pregnanetriol (PT) isomers and related metabolites (e.g., Pregnanetriolone ) in urine.[1] These analytes are critical biomarkers for Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.[2]
In GC-MS, the challenge lies in the structural similarity of these stereoisomers (e.g., 5
Module 1: Chromatographic Resolution (The Physics)
Q: I am observing co-elution between Pregnanetriol (PT) and Pregnanetriolone (PTONE). How do I fix this?
A: Co-elution in steroid profiling is typically a function of thermal ramp rate rather than column polarity alone.[2] While both DB-1 (100% dimethylpolysiloxane) and DB-5 (5% phenyl) columns are standard, the temperature program is the primary variable for isomer resolution.[2]
Optimized Protocol: The "Steroid Plateau"
To separate the PT cluster, you must flatten the temperature gradient during the elution window of the steroid backbone (
Recommended Column:
-
Phase: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, CP-Sil 5 CB).[2]
-
Dimensions: 25m or 30m
0.20mm 0.33 m film thickness.[2]-
Why: A slightly thicker film (0.33
m vs standard 0.25 m) increases retention of volatiles and improves loadability for polar steroids.[2]
-
Temperature Program (The "Shackleton" Ramp):
-
Injection: 260°C (Splitless or Solvent Vent).
-
Initial: 50°C (Hold 2 min)
Solvent focusing. -
Ramp 1: 30°C/min to 230°C.
-
Ramp 2 (Critical): 2°C/min to 280°C.
-
Ramp 3: 30°C/min to 310°C (Bake out).
Validation Check:
-
Calculate the Resolution (
) between PT and PTONE. -
Target:
(Baseline separation).
Module 2: Derivatization Chemistry (The Chemistry)
Q: My Pregnanetriol peak area is low or variable, even with high standards. Is my derivatization failing?
A: Likely, yes.[2] Pregnanetriol contains a tertiary hydroxyl group at C17 (17
The "Catalyzed Silylation" Protocol
You must use a catalyst to force the reaction at the hindered C17 position.[2]
Reagent Formulation (Prepare Fresh):
-
Base: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[3]
-
Catalyst: Ammonium Iodide (
) or TMSI (Trimethylsilylimidazole). -
Antioxidant: Dithioerythritol (DTE) or Ethanethiol (prevents oxidation of labile steroids).[2]
Step-by-Step Workflow:
-
Dry: Evaporate urine extract to complete dryness under
. Any moisture will quench the TMS reagent. -
Add: 100
L of MSTFA:NH I:DTE (1000:2:4 v/w/w). -
Heat: Incubate at 60°C for 20 minutes (or 80°C for 30 mins).
-
Cool & Inject: Inject directly. Do not wash.[2]
Caption: Reaction pathway showing the necessity of catalysis (
Module 3: Mass Spectrometry (The Detection)
Q: Which ions should I select for SIM (Selected Ion Monitoring) to distinguish PT isomers?
A: For TMS derivatives of pregnanes, the fragmentation patterns are driven by the cleavage of the side chain and the D-ring.
Diagnostic Ions Table (TMS Derivatives)
| Analyte | Derivative | Molecular Ion ( | Base Peak / Diagnostic Ion | Origin of Fragment |
| Pregnanetriol (PT) | Tri-TMS | 552 | 117 | Cleavage of C20-C21 (Side chain) |
| 462 | ||||
| Pregnanetriolone | Tri-TMS | 566 | 476 | |
| 188 | D-ring fragmentation | |||
| 17-OH-Progesterone | MO-di-TMS | 447 | 416 |
Technical Insight: The ion m/z 117 is highly specific to the 20-trimethylsilyloxy ethyl side chain found in Pregnanetriol.[2] It is the gold standard for quantification. If you see m/z 117 appearing in the PTONE window, your chromatographic resolution is insufficient.
Module 4: Troubleshooting & FAQs
Q: I see significant "tailing" on the Pregnanetriol peak (
A: Tailing of polar steroids (even derivatized ones) usually indicates active sites in the inlet or column head.[2]
-
Liner: Replace the glass liner.[2] Use a deactivated liner with glass wool (to trap non-volatiles).
-
Column Trimming: Cut 10-20 cm from the front of the column. This removes non-volatile matrix deposits ("gardening").[2]
-
Silylation Check: If the tailing is accompanied by a small preceding peak, your derivatization is incomplete (see Module 2).[2]
Q: I have "ghost peaks" appearing in blank runs.
A: This is often carryover or septum bleed .
-
Septum Bleed: Look for cyclosiloxane ions (m/z 73, 207, 281). Action: Change septum, lower inlet temp slightly.
-
Carryover: Steroids are sticky. Increase your final bake-out temperature (310°C) and hold time (5 min) at the end of every run.
Caption: Decision tree for distinguishing between chromatographic degradation (tailing) and method parameters (co-elution).
References
-
Shackleton, C. H. (2010).[2][6] Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis.[2][7] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490.[2][7] Link
-
Krone, N., et al. (2010).[2][6][7] Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations.[2][6][7] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[2] Link
-
Wudy, S. A., & Hartmann, M. F. (2004).[2][7] Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone and Metabolic Research, 36(06), 415-422.[2] Link
-
Agilent Technologies. (2022).[2] GC/MS/MS Analysis of Steroids in Urine. Application Note. Link
Sources
- 1. <p>Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis</p> | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. agilent.com [agilent.com]
- 6. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Steroid Profiling [ouci.dntb.gov.ua]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (3alpha,5beta)-Pregnane-3,20,21-triol
Welcome to the technical support guide for navigating matrix effects in the quantitative analysis of (3alpha,5beta)-Pregnane-3,20,21-triol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, understanding, and mitigating the challenges posed by matrix interference.
Introduction to Matrix Effects
In the realm of LC-MS/MS, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, (3alpha,5beta)-Pregnane-3,20,21-triol.[1][2] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Both phenomena can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[2][4][5] Given the often low physiological concentrations of steroids like pregnanetriol, understanding and controlling these effects is paramount for generating high-quality, dependable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects when analyzing pregnanetriol in biological samples?
A1: The primary cause is the co-elution of endogenous matrix components with pregnanetriol from the LC column, leading to competition for ionization in the MS source. In bioanalysis, particularly with plasma or serum, phospholipids are the most notorious culprits for causing ion suppression.[6][7] Their high concentrations and tendency to elute across a broad range of chromatographic gradients mean they often overlap with analytes of interest. Other contributing factors include high concentrations of salts and competition from other structurally similar endogenous steroids.[8]
Q2: How can I definitively determine if my pregnanetriol assay is being affected by matrix effects?
A2: There are two well-established methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This experiment provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.[3][9] A constant flow of a pregnanetriol standard is introduced into the mobile phase after the analytical column and before the MS source.[8][10] A blank, extracted matrix sample is then injected. Any deviation (dip or rise) from the stable baseline signal indicates a region where co-eluting matrix components are affecting the analyte's ionization.[8][10]
-
Post-Extraction Spike (Quantitative Assessment): This is the industry-standard quantitative approach.[6][9] It involves comparing the peak area of pregnanetriol in a neat solution (solvent) to the peak area of pregnanetriol spiked into a blank matrix extract after the sample preparation process.[11][12] The ratio of these two peak areas provides a quantitative measure known as the Matrix Factor (MF).[13]
Q3: What is a Matrix Factor (MF) and how is it interpreted?
A3: The Matrix Factor is a quantitative measure of the extent of the matrix effect. It is calculated as follows:
MF = (Peak Area of Analyte in Post-Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution) [13]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
Regulatory bodies like the FDA and standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide guidelines on acceptable limits for matrix effects in validated bioanalytical methods.[14][15][16][17][18]
Q4: Can a stable isotope-labeled internal standard completely solve my matrix effect problems?
A4: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled pregnanetriol, is the gold standard for compensating for matrix effects.[1][4][19] The SIL-IS is chemically identical to the analyte and will therefore have nearly identical chromatographic retention and ionization behavior.[16][20] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is effectively normalized.[1]
However, a SIL-IS compensates for the effect; it does not eliminate it.[6] Severe ion suppression can still lead to a loss of sensitivity that might prevent you from reaching your desired lower limit of quantitation (LLOQ), even with a SIL-IS.[6] Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable effects.[5]
Troubleshooting Guide: A Systematic Approach
When facing significant matrix effects in your pregnanetriol analysis, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow to diagnose and resolve these issues.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the LC-MS system.[1][6]
Issue: High Ion Suppression Detected
-
Cause: Inefficient removal of phospholipids and other endogenous interferences. Protein precipitation alone is often insufficient as it does not effectively remove phospholipids.[7][21]
-
Solution Workflow:
-
Implement a More Rigorous Extraction Technique: Move beyond simple "dilute-and-shoot" or protein precipitation (PPT) methods.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning pregnanetriol into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[6][22] Optimizing the pH and solvent polarity is key.[6]
-
Solid-Phase Extraction (SPE): SPE is a powerful and highly selective technique for sample cleanup.[23][24] For steroids, reversed-phase (e.g., C18) or mixed-mode sorbents can be highly effective at retaining the analyte while allowing for wash steps that remove interfering compounds.[21][23][24]
-
Phospholipid Removal Plates/Cartridges: Specialized products (e.g., HybridSPE) are designed to selectively remove phospholipids from the sample extract, which can dramatically reduce ion suppression.[7][23][25]
-
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Efficacy for Pregnanetriol |
| Protein Precipitation (PPT) | Protein removal via solvent crash | Fast, simple, inexpensive | Non-selective, poor phospholipid removal[21] | High Risk of Matrix Effects |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Good for removing salts and polar interferences | Can be labor-intensive, emulsion formation risk[22] | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Highly selective, can concentrate analyte, excellent cleanup[23] | Requires method development | Excellent |
| Phospholipid Depletion (e.g., HybridSPE) | Targeted removal of phospholipids | Specifically addresses a major source of ion suppression[7] | May be more costly | Excellent |
Experimental Protocol: General Solid-Phase Extraction (SPE) for Pregnanetriol
-
Internal Standard Addition: Add a stable isotope-labeled internal standard for pregnanetriol to your plasma/serum sample.[26][27]
-
Sample Pre-treatment: Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with an aqueous buffer to ensure proper binding to the SPE sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then equilibration buffer/water through it.[13]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.[13]
-
Washing: Wash the cartridge with a weak aqueous/organic mixture (e.g., 5-10% methanol in water) to remove salts and highly polar interferences.[13]
-
Elution: Elute the pregnanetriol and internal standard using a stronger organic solvent like methanol or acetonitrile.[13]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[13]
Step 2: Optimize Chromatographic Separation
If sample preparation is optimized but matrix effects persist, the next step is to improve the chromatographic separation to resolve pregnanetriol from the interfering compounds.
Issue: Analyte Peak Co-elutes with a Region of Ion Suppression
-
Cause: The LC method does not provide sufficient selectivity to separate pregnanetriol from matrix components that were not removed during sample prep.
-
Solution Workflow:
-
Modify the Gradient: Adjust the gradient slope or starting/ending organic percentages. A shallower gradient can increase peak separation.[28]
-
Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) phase can offer different selectivity for steroids and may better resolve them from phospholipids.
-
Increase Retention: Ensure pregnanetriol is sufficiently retained away from the solvent front where salts and other highly polar, unretained matrix components elute, which is a common region of ion suppression.[8]
-
Step 3: Implement a Compensation Strategy
After minimizing matrix effects through sample prep and chromatography, the final step is to compensate for any residual, consistent interference.
Issue: Inconsistent Results and Poor Precision Across Different Sample Lots
-
Cause: The magnitude of the matrix effect varies between individual samples or batches, a phenomenon known as relative matrix effects.[9][29]
-
Solution Workflow:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As discussed in the FAQs, this is the most robust way to correct for matrix effects.[1][16] The SIL-IS must be added to the sample at the very beginning of the sample preparation process to account for variability in both extraction efficiency and ionization.
-
Consider the Method of Standard Addition: This method can be used when a SIL-IS is not available. It involves creating a calibration curve within each individual sample by spiking known amounts of a pregnanetriol standard into separate aliquots of the sample.[9][30][31][32] While highly accurate, it is very labor-intensive as each sample requires multiple analyses.[9][33]
-
Visualization: Troubleshooting Workflow
A logical decision tree can guide the troubleshooting process effectively.
Caption: Decision tree for troubleshooting matrix effects.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). Journal of the American Society for Mass Spectrometry. [Link]
-
Matrix effects: Causes and solutions. (2007). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2021). Bioanalysis. [Link]
-
Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2003). FDA. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical and Bioanalytical Techniques. [Link]
-
Standard Addition Method. (2011). YouTube. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). Critical Reviews in Analytical Chemistry. [Link]
-
Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. (2019). Agilent Technologies. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (2017). Critical Reviews in Analytical Chemistry. [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis. (2024). WelchLab. [Link]
-
CLSI C62-A: A new standard for clinical mass spectrometry. (2014). ResearchGate. [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2024). Analytical Methods. [Link]
-
Video: Method of Standard Addition to Minimize Matrix Effect. (2015). JoVE. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. [Link]
-
Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. (2022). Rapid Communications in Mass Spectrometry. [Link]
-
(PDF) Matrix effects and application of matrix effect factor. (2017). ResearchGate. [Link]
-
Standard Addition Method. (2022). Chemistry LibreTexts. [Link]
-
Standard Addition Method. (2020). YouTube. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2020). LCGC North America. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of the American Society for Mass Spectrometry. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). Journal of the American Society for Mass Spectrometry. [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2005). LCGC International. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
C62 | Liquid Chromatography-Mass Spectrometry Methods. (n.d.). CLSI. [Link]
-
CLSI C62-A: A New Standard for Clinical Mass Spectrometry. (2014). Semantic Scholar. [Link]
-
Interference & Matrix Effects in LC-MS/MS. (2018). MSACL. [Link]
-
Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. (2015). Analytical and Bioanalytical Chemistry. [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
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- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. C62 | Liquid Chromatography-Mass Spectrometry Methods [clsi.org]
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- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
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- 27. lumiprobe.com [lumiprobe.com]
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troubleshooting poor recovery of (3alpha,5beta)-Pregnane-3,20,21-triol during extraction
Technical Support Center: Steroid Metabolite Analysis
Topic: Troubleshooting Recovery of (3
Executive Summary: The Polarity Trap
You are encountering low recovery with (3$\alpha
The Core Issue: Unlike common steroids (Testosterone, Progesterone) which are lipophilic (LogP > 3), this analyte is a triol . The presence of three hydroxyl groups—specifically the vicinal glycol at C20-C21—makes it significantly more polar.[2]
If you are using a standard "steroid panel" extraction protocol (e.g., Hexane LLE or C18 SPE with strong washes), you are likely washing the analyte down the drain or failing to extract it from the aqueous phase.
Phase 1: Diagnostic Flowchart
Before altering your chemistry, determine where the loss occurs.[3] Use this logic gate to isolate the failure point.
Figure 1: Systematic isolation of recovery failure points. Most users assume extraction failure when the root cause is actually incomplete hydrolysis or derivatization.
Phase 2: The "Hidden" Bottleneck (Hydrolysis)
If you are analyzing urine, this steroid exists almost exclusively as a glucuronide conjugate. The free triol is negligible.
The Problem: The (3
Protocol Adjustment:
-
Enzyme Choice: Use Helix pomatia (contains both
-glucuronidase and arylsulfatase).[1][2] While recombinant enzymes (e.g., IMCSzyme) are faster, Helix is the gold standard for complex steroid profiles unless validated otherwise. -
Incubation: Do not cut corners. Incubate at 37°C for 12–16 hours (overnight). Rapid protocols (1 hour at 60°C) often yield only 40-60% deconjugation for pregnane triols.[1][2]
-
Validation: You must monitor the hydrolysis efficiency using a conjugated internal standard (e.g., Pregnanediol-Glucuronide) if available, or by monitoring the plateau of the free analyte over time.
Phase 3: Extraction Chemistry (The Fix)
This is the most common failure point. The triol is too polar for non-polar solvents.
Option A: Liquid-Liquid Extraction (LLE)[1][2][4]
-
The Mistake: Using Hexane, Heptane, or MTBE. The triol will remain in the water layer.
-
The Fix: Increase solvent polarity.
-
Recommended Solvent: Ethyl Acetate (100%) or Dichloromethane (DCM) .
-
Protocol:
Option B: Solid Phase Extraction (SPE) - Preferred
SPE is superior for triols as it removes salts and allows controlled elution.[1][2]
-
Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) (e.g., Waters Oasis HLB, Phenomenex Strata-X).[1][2]
-
Why? C18 silica cartridges often suffer from "dewetting" and poor retention of polar steroids if dried out.
-
-
The Wash Step Trap: Users often wash with 20-30% Methanol to remove interferences.[1][2] STOP. For a triol, 30% MeOH will wash your analyte away.
Optimized SPE Protocol for Pregnane-3,20,21-triol:
| Step | Solvent/Action | Mechanism |
| 1. Condition | 1 mL Methanol | Activate sorbent ligands. |
| 2.[1] Equilibrate | 1 mL Water | Prepare for aqueous sample. |
| 3. Load | Hydrolyzed Urine (pH 7) | Analyte binds to hydrophobic regions. |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts/proteins. Do not exceed 5% organic. |
| 5. Dry | High Vacuum (5-10 mins) | Critical to remove residual water which interferes with derivatization. |
| 6.[1][2] Elute | 2 x 500 µL Ethyl Acetate | Elutes the triol. Methanol can also be used but evaporates slower. |
Phase 4: Derivatization (GC-MS Specific)
If you use LC-MS/MS, you can skip to detection (using ESI Negative mode).[1][2] If you use GC-MS, "poor recovery" is often actually "poor derivatization."[1][2]
The Chemistry: You have three hydroxyl groups (C3, C20, C21).[4] The C20 and C21 are vicinal (next to each other).
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Conditions: Heat at 60°C for at least 30-60 minutes . Room temperature reaction is insufficient for the C20/C21 glycol.
Quick Troubleshooting FAQ
Q: I see a large peak for the Internal Standard (Deuterated Progesterone) but not my Triol. Why? A: Progesterone is a dione (two ketones), not a triol. It extracts easily into Hexane. It is a poor surrogate for recovery tracking of a triol. Use a polar IS like Pregnanediol-d5 or Cortisol-d4.[1][2]
Q: Can I use glass tubes? A: Yes, but silanized glass is safer. Free steroid triols can adsorb to active sites on untreated borosilicate glass, especially when the solvent is evaporated to dryness. Always reconstitute immediately after drying.
Q: My LC-MS signal is weak.
A: Pregnane triols ionize poorly in ESI Positive mode (no basic nitrogen). Use ESI Negative mode (monitoring the formate adduct
References
-
NIST Chemistry WebBook. 5-Pregnene-3,20,21-triol, TMS derivative spectra and properties.[1][2] National Institute of Standards and Technology. Link
-
Begue, R. J., et al. (1978). Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation.[1][2][6] Biomedical Mass Spectrometry. Link
-
Phenomenex Technical Guide. Troubleshooting SPE Recovery: The difference between C18 and Polymeric Sorbents.Link
-
Sigma-Aldrich Application Note. Enzymatic Hydrolysis of Urinary Steroids: Optimization of Beta-Glucuronidase.Link
-
Welch Materials. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.Link
Sources
- 1. 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol | C21H36O3 | CID 108742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5α-Pregnane-3α,11β-diol-20-one - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault | MDPI [mdpi.com]
- 6. Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of derivatization reaction for (3alpha,5beta)-Pregnane-3,20,21-triol
Technical Support Center: Derivatization of (3 ,5 )-Pregnane-3,20,21-triol[1]
Status: Operational Role: Senior Application Scientist Topic: Optimization of GC-MS Silylation Protocols[1]
Executive Summary
The target analyte, (3
The Goal: Quantitative conversion to the Tris-TMS (Trimethylsilyl) ether derivative (
Part 1: Reagent Selection & Stoichiometry (The "Chemistry")
Q: Which silylation reagent system is best for this specific triol?
Recommendation: Use MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide activated with Trimethylchlorosilane).[1]
-
Why MSTFA? It is the most volatile of the standard silylating amides. Since your target triol is a high-boiling steroid (
of derivative > 550 Da), keeping the reagent background volatile prevents solvent tailing from obscuring early-eluting impurities.[1] -
Why TMCS? The C20 hydroxyl group is sterically hindered. MSTFA alone may struggle to drive the reaction to 100% completion at the C20 position. TMCS acts as a catalyst (Lewis acid) to increase the silyl donor power of the mixture [1].
-
Alternative: BSTFA + 1% TMCS is a valid substitute.[2] It is slightly less volatile than MSTFA but often more robust against moisture.
Q: Should I use TMSI (Trimethylsilylimidazole)?
Technical Insight: Only if MSTFA fails. TMSI is the strongest silylating agent for hindered hydroxyls (like the C20-OH). However, it is difficult to remove, has a high boiling point, and can shorten GC column life if not properly maintained. Start with MSTFA/TMCS; reserve TMSI for "rescue" protocols if you observe persistent di-TMS peaks.[1]
Part 2: Reaction Conditions (The "Process")
Q: Can I perform this reaction at room temperature?
Answer: No. While the primary C21-OH and the C3-OH might react at room temperature, the C20-OH is often sluggish.[1]
-
Risk: Performing this at 20°C often results in a mixture of the target Tris-TMS and the impurity Bis-TMS (likely 3,21-di-TMS), leading to split peaks and poor linearity.[1]
-
Standard: Heat at 60°C for 30–60 minutes [2].
-
Microwave Option: If you have a dedicated synthesis microwave, 3 minutes at 300W is often equivalent to 60 minutes thermal heating [3].
Q: Is a solvent necessary, or can I react in neat reagent?
Answer: Use Pyridine .[3][4] Although MSTFA can act as its own solvent, the addition of anhydrous pyridine (50:50 ratio with reagent) is crucial for this triol.
-
Acid Scavenging: The reaction produces protons (especially with TMCS catalyst). Pyridine neutralizes the HCl byproduct, driving the equilibrium forward.
-
Solubility: Polar triols can be difficult to solubilize in pure non-polar silylating agents. Pyridine bridges this polarity gap.
Part 3: Troubleshooting Guide
Issue 1: "I see two peaks for my analyte."
Diagnosis: Incomplete Derivatization.[2][3] You are likely seeing the Bis-TMS (MW ~480) and Tris-TMS (MW ~552).[1]
-
Fix: Increase reaction temperature to 80°C.
-
Fix: Ensure your reagents are fresh. TMCS hydrolyzes rapidly in humid air. If the bottle has been open for months, the catalyst is dead.
Issue 2: "My peak area is low and variable."
Diagnosis: Moisture Contamination. Silylation is water-sensitive.[1] The reagent will preferentially react with residual water in the sample before reacting with your steroid.
-
Fix: Ensure the sample is completely dry before adding reagent. Use a speed-vac or lyophilizer.
-
Fix: Add 10-20% more reagent volume to overwhelm trace moisture.[1]
Issue 3: "I see a peak with M-18 or M-90 mass loss."
Diagnosis: Thermal Degradation or Elimination.
-
M-90: Loss of TMS-OH (Silanol).[1] This is common in the ion source but shouldn't dominate.
-
M-18: Loss of water (dehydration) prior to derivatization. This suggests the steroid degraded in the injection port because it wasn't fully derivatized.
Part 4: The "Gold Standard" Protocol
Objective: Derivatization of (3
-
Preparation: Evaporate the biological extract (urine/plasma) to complete dryness under Nitrogen or Vacuum. Crucial: No residual water.
-
Reagent Addition: Add 50
L Anhydrous Pyridine and 50 L MSTFA + 1% TMCS .-
Note: Ensure the vial is capped immediately.
-
-
Incubation: Vortex for 10 seconds. Incubate at 60°C for 60 minutes in a heating block.
-
Cooling: Allow to cool to room temperature (approx. 5 mins).
-
Injection: Transfer to autosampler vial. Inject 1
L into GC-MS (Splitless or 1:10 Split depending on concentration).
GC-MS Parameters:
-
Inlet: 260°C
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).[1]
-
Oven: Ramp to 300°C to ensure elution of high-boiling Tris-TMS derivative.
Part 5: Workflow Visualization
The following diagram illustrates the critical decision pathways for optimizing the reaction.
Caption: Optimization logic flow for steroid triol derivatization, highlighting critical checkpoints for incomplete reaction (Bis-TMS) versus system failure (Moisture).
References
-
Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.[5] Technical Bulletin. Link
-
National Institutes of Health (NIH). Gas-liquid chromatographic analysis of urinary steroids. PubMed.[6] Link
-
ResearchGate. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS).Link
-
NIST Chemistry WebBook.Pregnane-3,20-diol, (3
,5 ,20S)-, 2TMS derivative Mass Spectrum.[1]Link
Sources
- 1. Pregnane-3,20-diol, (3α,5β,20S)-, 2TMS derivative [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The isolation of pregnane-3α:17α:20α-triol from the urine of normal men - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Pregnanetriol in Mass Spectrometry
Welcome to the technical support center for the analysis of pregnanetriol using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression, a common phenomenon that can compromise the accuracy, sensitivity, and reproducibility of quantitative LC-MS assays.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively.
Ion suppression is a matrix effect that occurs when co-eluting components from a biological sample interfere with the ionization of the target analyte—in this case, pregnanetriol—in the mass spectrometer's ion source.[2][3] This leads to a reduced analyte signal, which can severely limit the validity of an assay's results.[3] This guide provides a series of frequently asked questions and troubleshooting workflows to help you diagnose, mitigate, and control ion suppression in your pregnanetriol analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical problem for pregnanetriol analysis?
Ion suppression is a reduction in the signal intensity of a target analyte caused by the presence of other compounds (the "matrix") in the sample.[1] This occurs within the ion source of the mass spectrometer, where the analyte and matrix components compete for ionization efficiency.[1][3] In electrospray ionization (ESI), for example, co-eluting matrix components can alter the droplet's surface tension or viscosity, hindering the formation of gas-phase analyte ions.[4]
For pregnanetriol, a key biomarker for conditions like congenital adrenal hyperplasia (CAH), accurate quantification is paramount.[5][6] Ion suppression can lead to:
-
Inaccurate Quantification: Underestimation of pregnanetriol concentration, potentially leading to incorrect clinical interpretations.
-
Poor Sensitivity: The lower limit of quantification (LLOQ) may be artificially high, making it impossible to detect pregnanetriol at low, but physiologically relevant, levels.
-
Reduced Precision and Reproducibility: The degree of suppression can vary between samples, leading to high variability (%RSD) in results.[4]
Given that pregnanetriol is typically measured in complex biological matrices like serum, plasma, or urine, which are rich in potentially interfering substances like phospholipids and salts, managing ion suppression is a non-negotiable step in method development.[7][8]
Q2: How can I definitively diagnose if ion suppression is affecting my pregnanetriol assay?
While a noisy baseline or poor reproducibility can hint at the problem, the most reliable method for diagnosing ion suppression is a post-column infusion experiment .[9] This technique allows you to visualize the specific regions in your chromatogram where suppression occurs.
The process involves continuously infusing a standard solution of pregnanetriol directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the constant signal of the infused pregnanetriol indicates that a component from the matrix is eluting from the column and suppressing the signal at that specific retention time.[9] By adjusting your chromatography to move the pregnanetriol analyte peak away from these suppression zones, you can significantly improve your signal.[9]
Q3: What is the single most effective strategy to minimize ion suppression?
Without question, the most effective way to combat ion suppression is through rigorous and optimized sample preparation .[7][10] The goal is to remove as many interfering matrix components as possible before the sample is ever introduced to the LC-MS system.[3] While modern MS instruments are highly selective, techniques like tandem MS (MS/MS) cannot prevent suppression that happens before mass analysis, in the ion source.[2] Investing time in developing a robust sample cleanup protocol is the number one solution to irreproducible data and failed validations.[9]
Q4: How do I choose the right sample preparation technique (LLE vs. SPE vs. PPT) for pregnanetriol?
The choice of sample preparation depends on the matrix, the required sensitivity, and throughput.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. | Least effective cleanup; significant ion suppression from phospholipids and other small molecules often remains.[7] Analyte can be lost via co-precipitation.[2] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT. The pH of the aqueous phase can be adjusted to optimize extraction for specific analytes.[7] | Can be labor-intensive, requires larger volumes of organic solvents, and may be difficult to automate. | Assays where phospholipids are a major concern and a moderate level of cleanup is sufficient. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, interferences, or both. Analytes are then selectively eluted. | Provides the most thorough cleanup, significantly reducing matrix effects.[3][11] Can be used to concentrate the analyte, improving sensitivity. Highly automatable. | More expensive and requires more method development to optimize sorbent, wash, and elution steps.[11] | High-sensitivity quantitative assays where accuracy and precision are critical, such as in clinical diagnostics and drug development. |
For a steroid like pregnanetriol, Solid-Phase Extraction (SPE) is generally the recommended approach for achieving the highest data quality and minimizing ion suppression.[3][7]
Workflow & Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Ion Suppression
This guide outlines the post-column infusion experiment, a critical step for visualizing and mitigating matrix effects.
Experimental Protocol: Post-Column Infusion
-
Prepare Solutions:
-
Infusion Solution: A standard solution of pure pregnanetriol in a suitable mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).
-
Blank Matrix Sample: Prepare a sample of the biological matrix (e.g., plasma, urine) without the analyte. Process this blank sample using your intended sample preparation protocol (e.g., SPE, LLE).
-
-
System Setup:
-
Configure your LC-MS system as shown in the diagram below. Use a T-junction to introduce the infusion solution into the flow path between the analytical column and the mass spectrometer.
-
Deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set up the mass spectrometer to monitor the MRM transition for pregnanetriol.
-
-
Execution:
-
Begin infusing the pregnanetriol solution and wait for a stable signal baseline in the mass spectrometer.
-
Inject the prepared blank matrix sample onto the LC column and start the chromatographic run using your analytical gradient.
-
-
Analysis:
-
Monitor the pregnanetriol signal throughout the run. Any significant and reproducible drop in the signal indicates a region of ion suppression. A signal increase indicates ion enhancement.
-
Compare the retention time of your pregnanetriol analyte (from a separate injection of a standard) with the identified suppression zones.
-
-
Optimization:
-
If your analyte co-elutes with a suppression zone, modify your chromatographic method (e.g., adjust the gradient, change the column chemistry) to shift its retention time into a cleaner region.[9]
-
Diagram: Post-Column Infusion Experimental Setup
Caption: Workflow for a post-column infusion experiment.
Q5: Is it better to use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for pregnanetriol?
The choice of ionization source can have a significant impact on the severity of ion suppression.
-
Electrospray Ionization (ESI): Ionization occurs in the liquid phase as droplets evaporate. This process is highly susceptible to interference from matrix components that can alter droplet properties and compete for charge.[4][11]
-
Atmospheric Pressure Chemical Ionization (APCI): The sample is first vaporized in a heated nebulizer, and ionization occurs in the gas phase via a corona discharge.[12][13] Because the analyte is already in the gas phase before ionization, APCI is generally less prone to ion suppression from non-volatile matrix components like salts and phospholipids.[3][4][14]
Recommendation: While ESI is more common, if you are facing intractable ion suppression with pregnanetriol, switching to APCI is a highly recommended strategy.[3][4] Steroids are often amenable to APCI due to their thermal stability and moderate polarity.[12]
Q6: How does an internal standard help, and what is the best choice for pregnanetriol?
An internal standard (IS) is a compound added to every sample at a known concentration to correct for variability during sample preparation and analysis.[15] For ion suppression, the best choice is a stable isotope-labeled (SIL) internal standard .[1]
A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C), making it distinguishable by the mass spectrometer.[15] Because it is chemically identical, it co-elutes with the analyte and experiences the exact same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the IS signal, the variability caused by suppression is normalized, leading to highly accurate and precise quantification.[15]
Recommendation: The gold standard is to use a deuterated version of pregnanetriol (Pregnanetriol-d#). If unavailable, a deuterated analog of a closely related steroid, such as Pregnanediol-d5, can be a suitable alternative.[15] It is crucial to confirm that the chosen IS does not suffer from any unique interferences.
Diagram: Role of a Stable Isotope-Labeled Internal Standard
Caption: How a SIL-IS corrects for analytical variability.
Summary of Key Parameters & Starting Points
The following table provides recommended starting points for developing a robust LC-MS/MS method for pregnanetriol.
Table: Recommended Starting LC-MS/MS Parameters for Pregnanetriol
| Parameter | Recommendation | Rationale |
| Sample Preparation | Solid-Phase Extraction (SPE) | Provides the cleanest extracts, most effectively removing phospholipids and salts that cause suppression.[3][7] |
| LC Column | C18, <2 µm particle size (UPLC/UHPLC) | Smaller particles provide higher chromatographic resolution, better separating pregnanetriol from matrix interferences. |
| Mobile Phase A | 0.1% Formic Acid or 2mM Ammonium Fluoride in Water | Acidic modifiers promote protonation in positive mode. Fluoride can improve sensitivity for some steroids in negative mode.[16] |
| Mobile Phase B | Methanol or Acetonitrile | Standard reversed-phase organic solvents. |
| Ionization Source | APCI (recommended) or ESI | APCI is generally less susceptible to matrix effects for steroid analysis.[3][4] |
| Ionization Mode | Positive or Negative | Test both. While positive mode is common for steroids, some may ionize well in negative mode, which can be less crowded with interferences.[3] |
| Internal Standard | Stable Isotope-Labeled (e.g., Pregnanetriol-d#) | The gold standard for compensating for matrix effects and ensuring accurate quantification.[15] |
| Source Parameters | Optimize Gas Temp/Flow & Voltages | Fine-tuning desolvation gas temperature and flow can enhance signal by promoting efficient droplet evaporation and reducing matrix effects.[9][17] |
References
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube. Available from: [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. National Center for Biotechnology Information. Available from: [Link]
-
Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. PubMed. Available from: [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Center for Biotechnology Information. Available from: [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Center for Biotechnology Information. Available from: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available from: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information. Available from: [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available from: [Link]
-
Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis. ESPE Abstracts. Available from: [Link]
-
Part 11: Mass Spectrometry- APCI | Atmospheric Pressure Chemical Ionization Technique. YouTube. Available from: [Link]
-
(PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. ResearchGate. Available from: [Link]
-
Rapid UHPLC–MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation. Wiley Online Library. Available from: [Link]
-
Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Royal Society of Chemistry. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Evaluation of the Matrix Effect of Different Sample Matrices for 33 Pharmaceuticals by Post-Column Infusion. PubMed. Available from: [Link]
-
The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. ScienceDirect. Available from: [Link]
-
Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate. Available from: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. ResearchGate. Available from: [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. National Center for Biotechnology Information. Available from: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available from: [Link]
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- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <p>Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis</p> | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. chromatographyonline.com [chromatographyonline.com]
stability issues of (3alpha,5beta)-Pregnane-3,20,21-triol in different solvents
Technical Support Guide: Stability & Handling of (3
Executive Summary
This guide addresses the stability, solubility, and handling of (3$\alpha
Critical Alert: The 20,21-diol moiety is susceptible to oxidative cleavage and rearrangement.[1][2] Improper solvent choice or storage will lead to the formation of etiocholanic acid derivatives or C20-aldehydes.[2]
Part 1: Solvent Selection & Solubility
Core Principle: Steroid triols are significantly more polar than their dione precursors (e.g., Progesterone) but remain lipophilic.[2] The presence of three hydroxyl groups (C3, C20, C21) creates a "solubility paradox" where the compound is too polar for pure alkanes but too lipophilic for aqueous buffers.[2]
Solubility Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Approx) | Stability Risk | Recommendation |
| DMSO (Anhydrous) | Excellent | >50 mg/mL | Low* | Primary Choice for stock solutions.[1] Hygroscopic risk.[2] |
| Ethanol (Abs.) | Good | ~20 mg/mL | Medium | Good for working stocks. Evaporation alters concentration.[2] |
| Methanol | Good | ~20-30 mg/mL | Medium | Suitable for LC-MS prep.[1] Avoid for biological assays (toxicity).[2] |
| Chloroform | Moderate | ~10 mg/mL | High | Avoid. Trace HCl in chloroform catalyzes degradation. |
| Water/PBS | Poor | <10 | N/A | Do not use for stocks. Immediate precipitation occurs.[2] |
Frequently Asked Questions: Solvents
Q: Can I store my stock solution in DMSO at -20°C indefinitely? A: No. While DMSO is the best solvent for solubility, it is hygroscopic.[2] At -20°C, DMSO freezes.[1][2] Repeated freeze-thaw cycles introduce condensed atmospheric moisture into the vial.[1][2] Water in DMSO promotes epimerization at C20 and potential microbial growth.[2]
-
Protocol: Aliquot DMSO stocks into single-use vials. Purge with Argon before freezing.[2]
Q: Why did my sample precipitate when I diluted the DMSO stock into media?
A: This is the "Crash-Out" effect.[2] (3
-
Fix: Dilute the DMSO stock into an intermediate solvent (e.g., 1:10 Ethanol) or vortex the media vigorously while adding the steroid slowly. Ensure the final concentration is <10
M for aqueous assays.
Part 2: Chemical Stability & Degradation Mechanisms
Mechanism of Failure: The primary instability arises from the C20, C21-vicinal diol .[1][2] Unlike isolated hydroxyls, this system is prone to oxidative cleavage (glycol cleavage), especially in the presence of trace metals or light.[2]
Degradation Pathway Diagram
Caption: The primary degradation route involves oxidative cleavage of the C20-C21 bond, leading to chain shortening (loss of C21).[1]
Troubleshooting Degradation
Issue: "I see a new peak at RRT 0.9 in my HPLC chromatogram."
-
Diagnosis: This is likely the C20-aldehyde or an oxidation product.[2]
-
Cause: The sample was likely left in an autosampler vial in methanol/water for >24 hours at room temperature.[2]
-
Solution: Re-prep samples immediately before injection. Maintain autosampler temperature at 4°C. Use amber glass vials.
Issue: "My biological activity (GABA modulation) decreased after 1 month."
-
Diagnosis: Surface adsorption or precipitation.[2]
-
Mechanism: Triols stick to polypropylene (plastic) tubes. If stored in dilute aqueous/buffer solutions in plastic, up to 50% of the compound can be lost to the container walls.[2]
-
Solution: Always use glass vials (silanized if possible) for storage. Never store dilute working solutions; prepare fresh from DMSO stock.[2]
Part 3: Validated Handling Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (50 mM)
Objective: Create a stock solution stable for 6 months at -20°C.
-
Weighing: Weigh the solid (3
,5 )-Pregnane-3,20,21-triol into a glass vial. Do not use plastic weigh boats (static charge causes loss).[1] -
Solvent Addition: Add anhydrous DMSO (molecular sieve treated,
0.01% water).-
Calculation: For 1 mg (MW ~336.5 g/mol ), add ~59.4
L DMSO for 50 mM.[2]
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 30°C for 2 minutes.
-
Inerting (Critical): Gently blow a stream of Argon or Nitrogen gas into the headspace of the vial for 10 seconds to displace oxygen.[2]
-
Storage: Cap tightly with a Teflon-lined cap. Wrap in Parafilm.[2] Store at -20°C.
Protocol B: QC Check for Oxidation
Objective: Verify compound integrity before critical experiments.
-
TLC Method:
References
-
National Institute of Standards and Technology (NIST) . 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link][1][2]
-
PubChem . 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Bulaschenko, H., et al. (1957).[2] The excretion of pregnane-3alpha, 17alpha, 21-triol-20-one in normal and pathologic urine. J Clin Endocrinol Metab, 17(2), 250-255.[1][2] Available at: [Link]
-
Begue, R.J., et al. (1978).[2] Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation. Biomed Mass Spectrom, 5(3), 184-7.[1][2][4] Available at: [Link]
(Note: While specific stability data for the 3,20,21-triol isomer is rare in public literature, the protocols above are derived from standard operating procedures for vicinal diol steroids such as Cortol and Cortolone.)
Sources
- 1. 5-Pregnene-3β,20α,21-triol, tris-TMS [webbook.nist.gov]
- 2. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]
- 3. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]
- 4. Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calibration Curve Issues for (3α,5β)-Pregnane-3,20,21-triol Quantification
Welcome to the technical support center for the quantification of (3α,5β)-Pregnane-3,20,21-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the development of calibration curves for this specific steroid metabolite. Our goal is to equip you with the scientific understanding and practical steps to achieve accurate and reliable quantification.
Introduction
(3α,5β)-Pregnane-3,20,21-triol is a metabolite of progesterone, and its accurate measurement in biological matrices is crucial for various fields of research, including endocrinology and drug development.[1] The development of a robust and reliable calibration curve is the foundation of any quantitative bioanalytical method.[2][3] This guide will address specific challenges you may face and provide expert-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying (3α,5β)-Pregnane-3,20,21-triol?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and ability to analyze multiple analytes in a single run.[4][5] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, though it often requires derivatization of the analyte.[6][7]
Q2: Why is an internal standard crucial for this analysis?
A2: An internal standard (IS) is essential to correct for variability during sample preparation and analysis, including extraction losses and matrix effects.[8] The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled (3α,5β)-Pregnane-3,20,21-triol.[4][9] If an isotopically labeled standard is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used, but this requires more rigorous validation.
Q3: What are matrix effects, and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[10][11] This can lead to ion suppression or enhancement, causing inaccurate quantification.[11] Proper sample preparation and chromatographic separation are key to minimizing matrix effects.[12]
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Poor Linearity (R² < 0.99)
A low coefficient of determination (R²) indicates that the relationship between the concentration and the response is not linear, which is a fundamental requirement for accurate quantification.[8][13]
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Calibration Range | The detector response may become non-linear at very high or very low concentrations due to saturation or poor signal-to-noise, respectively.[13] | 1. Narrow the calibration range. 2. If non-linearity is observed at the high end, dilute the upper-level calibrants. 3. If non-linearity is at the low end, ensure the lowest calibrant is above the limit of quantification (LOQ). |
| Incorrect Weighting Factor | Standard linear regression assumes equal variance across the concentration range, which is often not true in bioanalysis. Using a weighting factor (e.g., 1/x or 1/x²) can compensate for heteroscedasticity.[8] | 1. Re-process the data using a 1/x or 1/x² weighting factor. 2. Evaluate the %RE (relative error) of the back-calculated concentrations of the calibrants; they should be within ±15% (±20% for LLOQ). |
| Analyte Instability | The analyte may be degrading in the prepared standards over time, leading to inconsistent responses. | 1. Prepare fresh calibration standards. 2. Investigate the stability of the analyte in the chosen solvent and storage conditions.[3] |
| Suboptimal Integration | Inconsistent peak integration can introduce significant variability and affect linearity. | 1. Manually review the peak integration for all calibrants. 2. Adjust integration parameters to ensure consistent and accurate peak area determination. |
Issue 2: High Variability in Replicate Injections (%CV > 15%)
High coefficient of variation (%CV) in replicate injections of the same standard points to issues with the analytical system's precision.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| LC System Issues | Fluctuations in pump pressure, inconsistent injector performance, or a poorly conditioned column can lead to variable retention times and peak areas. | 1. Check the LC system for leaks and ensure stable pressure. 2. Purge the pumps to remove any air bubbles. 3. Perform several blank injections to condition the column. |
| Mass Spectrometer Instability | Drifting in the mass spectrometer's sensitivity during the analytical run can cause response variability. | 1. Allow the mass spectrometer to stabilize for an adequate amount of time before starting the run. 2. Monitor the internal standard response across the run; a consistent IS response indicates stable instrument performance. |
| Sample Preparation Inconsistency | Inconsistent pipetting or extraction procedures can introduce variability.[3] | 1. Ensure proper pipetting technique and use calibrated pipettes. 2. Automate sample preparation steps where possible to improve consistency. |
Issue 3: Inaccurate Back-Calculated Concentrations
Even with good linearity, the concentrations of the calibration standards, when back-calculated from the regression equation, may fall outside the acceptable limits (typically ±15%, or ±20% for the Lower Limit of Quantification - LLOQ).
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incorrect Stock Solution Concentration | An error in the preparation of the primary stock solution will affect all subsequent dilutions. | 1. Prepare a new stock solution from a different weighing of the reference standard. 2. If possible, use a second source of reference material to verify the concentration. |
| Contamination | Contamination of the blank matrix or solvents can lead to a high response for the zero calibrator and affect the accuracy of the lower concentration standards. | 1. Analyze a fresh batch of blank matrix and solvents. 2. Ensure that all glassware and equipment are scrupulously clean. |
| Matrix Effects | If the matrix used for the calibration standards is not representative of the study samples, matrix effects can lead to a biased calibration curve.[10] | 1. Use a surrogate matrix that is free of the analyte but closely mimics the study samples. 2. For endogenous analytes, consider using a surrogate analyte for calibration or the standard addition method.[14] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Primary Stock Solution: Accurately weigh a known amount of (3α,5β)-Pregnane-3,20,21-triol reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Working Stock Solutions: Prepare a series of intermediate working stock solutions by serially diluting the primary stock solution.
-
Calibration Standards: Spike the appropriate blank biological matrix (e.g., charcoal-stripped serum, synthetic urine) with the working stock solutions to create a series of at least 6-8 calibration standards spanning the expected concentration range of the unknown samples.
-
Internal Standard Spiking: Add a constant concentration of the internal standard to all calibration standards, quality control samples, and unknown samples.
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.[4]
Visualizations
Troubleshooting Logic for Calibration Curve Failure
Caption: A flowchart for troubleshooting common calibration curve issues.
Workflow for Method Validation According to FDA Guidelines
Sources
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. scispace.com [scispace.com]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison & Cross-Validation Guide: GC-MS vs. LC-MS/MS for Urinary Pregnanetriol Analysis
Executive Summary
This guide provides a rigorous technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Pregnanetriol (PT) . PT is a critical urinary marker for the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH), specifically 21-hydroxylase deficiency.
While GC-MS remains the historical gold standard due to its superior isomeric resolution, LC-MS/MS has emerged as the high-throughput alternative.[1] This document details the experimental protocols, cross-validation strategies, and decision-making criteria required to transition or validate these methodologies in a clinical research setting.
Quick Decision Matrix
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Specificity (Isomers) | Superior (Chromatographic + Spectral) | Moderate (Requires optimized column chemistry) |
| Sample Preparation | High Complexity (Hydrolysis + Derivatization) | Moderate (Hydrolysis + SLE/SPE) |
| Throughput | Low (30-60 min run time) | High (5-10 min run time) |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Primary Use Case | Complex metabolic profiling, confirmation | Routine high-volume screening |
Scientific Background: The Isomer Challenge
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) does not exist in isolation. The urinary steroid metabolome contains numerous stereoisomers (e.g., 5α-pregnanetriol) and isobaric compounds.
-
GC-MS Advantage: The derivatization process (typically TMS) combined with non-polar capillary columns creates distinct retention time shifts for stereoisomers. The Electron Ionization (EI) source provides a "fingerprint" fragmentation pattern that is library-searchable (NIST).
-
LC-MS/MS Challenge: Without derivatization, steroid isomers often exhibit similar lipophilicity. Separation relies entirely on the selectivity of the stationary phase (e.g., C18 vs. Phenyl-Hexyl) and mobile phase modifiers.
Methodological Deep Dive
Method A: GC-MS Workflow (The Reference Standard)
Principle: Chemical derivatization renders non-volatile steroids volatile and thermally stable.
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: DB-1 or DB-5ms (30m x 0.25mm, 0.25µm film).
-
Sample Prep:
-
Hydrolysis: 1 mL Urine +
-glucuronidase (Helix pomatia) Incubate 3h @ 55°C. -
Extraction: SPE (C18) or LLE (Diethyl ether). Evaporate to dryness.
-
Derivatization: Add 50 µL MSTFA/TMCS (100:1)
Incubate 60 min @ 60°C.
-
-
MS Parameters (SIM Mode):
-
Target Ion (Quant): m/z 117 (Characteristic C-ring fragment).
-
Qualifier Ions: m/z 255, 462 (M-90).
-
Method B: LC-MS/MS Workflow (The Challenger)
Principle: Soft ionization (ESI) of hydrolyzed free steroids.
-
Instrument: Sciex Triple Quad 6500+ or Waters Xevo TQ-XS.
-
Column: Phenomenex Kinetex Biphenyl or Waters Cortecs C18 (2.1 x 100mm, 1.7µm). Note: Biphenyl phases often show better isomer selectivity for steroids.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 0.2mM
for negative mode). -
B: Methanol + 0.1% Formic Acid.[2]
-
-
Sample Prep:
-
Hydrolysis: 200 µL Urine +
-glucuronidase (Recombinant/E. coli preferred for speed). -
Extraction: Supported Liquid Extraction (SLE+) using DCM/Isopropanol.
-
-
MS Parameters (ESI+):
-
Precursor: 337.3
-
Quant Transition: 337.3
301.2 (Loss of ) -
Qual Transition: 337.3
283.2 (Loss of )
-
Workflow Visualization
Caption: Comparative workflow illustrating the divergence in sample preparation and separation mechanisms. Note the mandatory derivatization step in GC-MS.
Cross-Validation Study Design
To validate the LC-MS/MS method against the GC-MS anchor, a robust cross-validation study must be performed following CLSI C62-A and EP09-A3 guidelines.
Experimental Protocol
-
Sample Cohort: Select
urine samples.-
20 Healthy Controls (Baseline PT levels).
-
30 CAH Patients (Elevated PT levels, range 1,000 - 50,000 ng/mL).
-
-
Calibration: Prepare independent calibration curves for both instruments using the same Certified Reference Material (CRM).
-
Run Sequence: Analyze samples on both platforms within 24 hours to minimize stability variance.
-
Statistical Analysis:
-
Deming Regression: Accounts for error in both methods (unlike simple linear regression).
-
Bland-Altman Plot: Visualizes the agreement and bias across the concentration range.
-
Representative Validation Data
The following data represents typical performance metrics observed in a clinical validation setting.
Table 1: Method Performance Comparison
| Parameter | GC-MS (Reference) | LC-MS/MS (Test) | Acceptance Criteria |
| Linearity ( | > 0.995 | > 0.992 | |
| LLOQ (ng/mL) | 10.0 | 2.0 | Signal-to-Noise > 10:1 |
| Intra-Assay CV (%) | 3.5 - 5.2% | 4.1 - 6.8% | < 15% |
| Inter-Assay CV (%) | 5.8 - 7.1% | 6.5 - 8.9% | < 20% |
| Recovery (%) | 92 - 98% | 85 - 94% | 80 - 120% |
Table 2: Cross-Validation Regression Statistics
| Metric | Value | Interpretation |
| Slope (Deming) | 1.04 | LC-MS shows slight positive bias (+4%) |
| Intercept | -0.15 | Negligible constant bias |
| Correlation ( | 0.982 | Strong agreement |
| Bias (Bland-Altman) | +3.2% | Within clinical acceptability ( |
Critical Analysis & Troubleshooting
The "Isomer Trap" in LC-MS
In GC-MS, 5-pregnanetriol elutes nearly 1 minute apart from pregnanetriol. In LC-MS, they may co-elute if a standard C18 column is used with a fast gradient.
-
Symptom: LC-MS results are consistently 20-30% higher than GC-MS in specific patient populations.
-
Solution: Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases interact with the
-electrons of the steroid ring, offering selectivity based on stereochemistry that C18 cannot provide.
Matrix Effects (Ion Suppression)
Urinary phospholipids can suppress the ESI signal in LC-MS.
-
GC-MS Immunity: EI ionization is high-energy and occurs in a vacuum, making it largely immune to matrix suppression.
-
LC-MS Mitigation: Use Deuterated Internal Standards (
-Pregnanetriol). If the IS response drops by >50% in a patient sample, the result is invalid.
Decision Logic for Implementation
Caption: Strategic decision tree for laboratory directors choosing between GC and LC platforms.
References
-
Clinical and Laboratory Standards Institute (CLSI). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A).[3][4][5][6] 2014.
-
Shackleton, C. H. "Clinical steroid mass spectrometry: a 45-year history culminating in HPLC-MS/MS becoming an essential tool for patient diagnosis." Journal of Steroid Biochemistry and Molecular Biology, 2010.[7]
-
Krone, N., et al. "Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS)." Journal of Steroid Biochemistry and Molecular Biology, 2010.[7]
-
Fanelli, F., et al. "New trends in the determination of steroids in human fluids by liquid chromatography-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 2011.
-
Wudy, S. A., et al. "Mass spectrometry in the diagnosis of congenital adrenal hyperplasia." Journal of Pediatric Endocrinology and Metabolism, 2002.
-
CLSI. Measurement Procedure Comparison and Bias Estimation Using Patient Samples (EP09-A3). 3rd Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. protocols.io [protocols.io]
- 3. semanticscholar.org [semanticscholar.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Ionization Efficiency of Pregnanetriol Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid isomers is a critical yet challenging endeavor. The subtle differences in the stereochemistry of molecules like pregnanetriol can lead to vastly different biological activities. Therefore, the choice of analytical methodology, particularly the ionization technique in mass spectrometry, is paramount for achieving the required specificity and sensitivity. This guide provides an in-depth comparison of the ionization efficiencies of different pregnanetriol isomers, supported by experimental insights and established protocols.
The Significance of Pregnanetriol and its Isomers
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a key metabolite of 17-hydroxyprogesterone and serves as a crucial biomarker for diagnosing and monitoring congenital adrenal hyperplasia (CAH). However, its clinical significance is intertwined with the presence of its various stereoisomers, such as 5α-pregnane-3α,17α,20α-triol. The stereochemical configuration, particularly at the C5 position (determining the A/B ring juncture) and the orientation of hydroxyl groups, dictates the molecule's three-dimensional structure. This, in turn, influences its interaction with enzymes and receptors, and as we will explore, its behavior in the ion source of a mass spectrometer.[1]
Fundamentals of Ionization for Steroid Analysis
The ionization process is the heart of mass spectrometry, converting neutral analyte molecules into gas-phase ions. For steroids, which are often relatively nonpolar, the choice of ionization technique significantly impacts signal intensity and, consequently, the method's sensitivity. The two most prominent techniques for liquid chromatography-mass spectrometry (LC-MS) are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is another powerful, albeit more labor-intensive, approach.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a gas-phase ionization technique that is particularly well-suited for the analysis of less polar and thermally stable compounds like steroids.[2][3][4] The process involves the vaporization of the LC eluent in a heated nebulizer, followed by ionization initiated by a corona discharge. This creates reagent ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or adduct formation.[3][4]
Advantages for Pregnanetriol Analysis:
-
Enhanced Sensitivity for Nonpolar Analytes: APCI often provides better sensitivity for steroids compared to ESI.[2]
-
Reduced Matrix Effects: It is generally less susceptible to ion suppression from co-eluting matrix components than ESI.[2]
-
Compatibility with Nonpolar Solvents: APCI's gas-phase ionization mechanism makes it compatible with a wider range of chromatographic conditions, including normal-phase chromatography.[3][4]
Considerations and Drawbacks:
-
In-source Fragmentation and Oxidation: The high temperatures used in APCI can sometimes lead to in-source fragmentation or oxidation of analytes, which can complicate spectral interpretation.[5][6] For hydroxy steroids, losses of water and even more significant losses of 2n amu (oxidation) have been observed.[6]
-
Thermal Stability Requirement: Analytes must be thermally stable to withstand the vaporization process.[7]
Electrospray Ionization (ESI)
ESI is the most widely used ionization technique for LC-MS and is applicable to a broad range of analytes with varying polarities.[2][8] It generates ions directly from the liquid phase by applying a strong electric field to the eluent as it exits a capillary.
Advantages for Pregnanetriol Analysis:
-
Soft Ionization: ESI is a very "soft" ionization technique, typically producing intact protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which simplifies spectral interpretation.
-
Suitable for a Wide Range of Polarities: While steroids are relatively nonpolar, the hydroxyl groups on pregnanetriol provide some polarity, making ESI a viable option.[7]
Considerations and Drawbacks:
-
Lower Efficiency for Nonpolar Compounds: The ionization efficiency of ESI can be lower for less polar compounds like steroids.[7][8]
-
Solvent Dependency: The efficiency of ESI is highly dependent on the mobile phase composition, including pH and the presence of salts.[7]
-
Matrix Effects: ESI is more prone to ion suppression from the sample matrix, which can negatively impact quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a classic and powerful technique for steroid analysis, renowned for its high chromatographic resolution and extensive spectral libraries.[9][10] In GC-MS, analytes are vaporized and separated in a gas chromatograph before being ionized by a high-energy electron beam (EI).
Advantages for Pregnanetriol Analysis:
-
Excellent Isomer Separation: The high-efficiency capillary columns used in GC provide superior separation of stereoisomers.[10]
-
Rich Fragmentation Spectra: EI is a "hard" ionization technique that produces extensive and reproducible fragmentation patterns, which are highly informative for structural elucidation and isomer differentiation.
Considerations and Drawbacks:
-
Derivatization Required: Steroids are not sufficiently volatile for GC analysis and require derivatization (e.g., silylation) to increase their volatility and thermal stability. This adds an extra step to the sample preparation workflow.[9][10]
-
Time-Consuming Sample Preparation: The derivatization step can be time-consuming and may introduce variability.[9]
The Subtle Influence of Stereochemistry on Ionization
While direct, quantitative comparisons of the ionization efficiencies of various pregnanetriol isomers are not abundant in the literature, the fundamental principles of mass spectrometry and steroid chemistry allow for informed inferences. The stereochemistry of a pregnanetriol isomer can influence its ionization efficiency in several ways:
-
Proton Affinity: The accessibility of lone pairs of electrons on the hydroxyl groups for protonation can be affected by the overall 3D structure of the molecule. Isomers with more exposed hydroxyl groups may exhibit higher proton affinity and, consequently, better ionization efficiency in positive-ion mode.
-
Surface Activity (in ESI): In ESI, analytes with higher surface activity are more readily ionized. The stereochemistry can influence how the molecule orients itself at the surface of the ESI droplet, which may affect its propensity to be released as a gas-phase ion.
-
Thermal Stability and Fragmentation (in APCI and GC-MS): The stereochemical arrangement of atoms can affect the thermal stability of the molecule. Some isomers may be more prone to thermal degradation or specific fragmentation pathways in the high-temperature environments of APCI and GC injectors. For instance, the relative orientation of hydroxyl groups can influence the ease of water loss.
Differentiating stereoisomers based solely on their mass spectra can be challenging.[11] However, subtle differences in fragmentation patterns, particularly in GC-MS with EI, can be exploited. Multivariate statistical analysis of mass spectra has also been shown to be a powerful tool for discriminating between steroid isomers.[11]
Experimental Protocols for Enhanced Ionization and Isomer Separation
The following protocols provide a starting point for the analysis of pregnanetriol isomers. Optimization will be necessary based on the specific instrumentation and research objectives.
LC-MS/MS Protocol for Pregnanetriol Isomers
This protocol is a composite based on established methods for steroid analysis and can be adapted for both ESI and APCI sources.[9][12][13][14][15]
1. Sample Preparation (Supported Liquid Extraction - SLE): a. To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled pregnanetriol). b. Dilute the sample with 200 µL of water. c. Load the diluted sample onto an SLE plate. d. Allow the sample to absorb for 5 minutes. e. Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol). f. Evaporate the eluent to dryness under a stream of nitrogen. g. Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
- Column: A C18 or PFP (pentafluorophenyl) column is recommended for good separation of steroid isomers. (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Gradient: A shallow gradient is recommended to achieve optimal separation of isomers. (e.g., start at 40-50% B and increase to 95-100% B over 10-15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.
3. Mass Spectrometry (Tandem Quadrupole):
- Ionization Source: ESI or APCI (positive ion mode).
- Source Parameters: Optimize source parameters (e.g., gas flows, temperatures, voltages) for the specific instrument and analytes.
- Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor ions (e.g., [M+H]⁺ or [M+H-H₂O]⁺) and at least two product ions for each analyte and internal standard.
GC-MS Protocol for Pregnanetriol Isomers
This protocol is based on standard methods for steroid profiling by GC-MS.[10]
1. Sample Preparation and Derivatization: a. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated steroids. b. Extract the free steroids using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). c. Evaporate the solvent to dryness. d. Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with a catalyst like ammonium iodide and ethanethiol) and heat at 60-80 °C for 20-30 minutes to form trimethylsilyl (TMS) ethers.
2. Gas Chromatography:
- Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280 °C.
- Temperature Program: A slow temperature ramp is crucial for separating isomers (e.g., start at 180-200 °C, hold for 1-2 minutes, then ramp at 2-5 °C/min to 300-320 °C).
3. Mass Spectrometry:
- Ionization: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230-250 °C.
- Acquisition Mode: Full scan for qualitative analysis and isomer identification, or Selected Ion Monitoring (SIM) for targeted quantification.
Data Presentation and Visualization
Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Gas Chromatography-MS (EI) |
| Principle | Ionization from liquid phase | Gas-phase chemical ionization | Gas-phase electron impact |
| Best For | Wide range of polarities | Less polar, thermally stable compounds | Volatilizable compounds, excellent isomer separation |
| Pregnanetriol Suitability | Moderate | High | High (with derivatization) |
| Ion Suppression | High susceptibility | Low susceptibility | Minimal |
| Fragmentation | Soft (minimal) | Can be soft, but thermal fragmentation is possible | Hard (extensive, reproducible) |
| Throughput | High | High | Lower (due to derivatization and longer run times) |
Visualizing the Analytical Workflow
Caption: A generalized workflow for the analysis of pregnanetriol isomers.
Structural Comparison of Key Pregnanetriol Isomers
Caption: Key structural difference between 5β- and 5α-pregnanetriol isomers.
Conclusion and Recommendations
The choice of ionization technique for the analysis of pregnanetriol isomers is not a one-size-fits-all decision and depends heavily on the specific research question and available instrumentation.
-
For high-throughput clinical screening where sensitivity is paramount, LC-MS with APCI is often the preferred choice due to its robustness, lower susceptibility to matrix effects, and generally good sensitivity for steroids.
-
When developing novel methods or when thermal degradation is a concern, LC-MS with ESI is a strong contender. Careful optimization of the mobile phase to promote adduct formation can significantly enhance sensitivity.
-
For detailed structural elucidation and unambiguous isomer differentiation, GC-MS with EI remains the gold standard. The rich fragmentation patterns and superior chromatographic separation provide a high degree of confidence in isomer identification, albeit at the cost of lower throughput.
Ultimately, a multi-faceted approach, potentially combining the strengths of different techniques, will yield the most comprehensive understanding of pregnanetriol isomer profiles. As mass spectrometry technology continues to evolve, techniques like ion mobility mass spectrometry may offer even greater power to resolve these challenging yet crucial analytes.[16]
References
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Sun, Q., Gu, J., Stolze, B. R., & Soldin, S. J. (2018). Atmospheric Pressure Chemical Ionization Is a Suboptimal Ionization Source for Steroids. Clinical Chemistry, 64(6), 974–976. [Link]
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Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. Retrieved from [Link]
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Wikipedia. (2023, December 29). Atmospheric pressure chemical ionization. In Wikipedia. [Link]
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MDPI. (2022, December 1). Atmospheric-pressure Chemical Ionization. In Encyclopedia. [Link]
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Le Bizec, B., Monteau, F., & André, F. (2005). Multidimensional statistical analysis applied to electron ionization mass spectra to determine steroid stereochemistry. Rapid communications in mass spectrometry, 19(4), 489–497. [Link]
- Remer, T., et al. (2020). Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis. ESPE Abstracts.
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Shimadzu. (2023, September 30). APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS [Video]. YouTube. [Link]
- International Journal of Novel Research and Development. (n.d.). THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT. IJNRD.
-
Fulan, H., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(21), 5427–5438. [Link]
-
G. Theodoridis, et al. (2015). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods, 8, 1130-1137. [Link]
-
ResearchGate. (n.d.). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of steroid isomers by ion mobility mass spectrometry. Retrieved from [Link]
-
Wang, C., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(7), 1305–1313. [Link]
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Lin, Y. Y., & Smith, L. L. (1984). Identification of steroids by chemical ionization mass spectrometry. Mass spectrometry reviews, 3(4), 319–355. [Link]
-
Lee, C. W., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical chemistry, 95(47), 17351–17359. [Link]
-
Koru, E. G., & Chignell, C. F. (2015). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 26(9), 1604–1616. [Link]
-
S. S. Li, et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(6), e0129227. [Link]
-
ResearchGate. (n.d.). Quantifying endogenous androgens, estrogens, pregnenolone and progesterone metabolites in human urine by gas chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). Retrieved from [Link]
-
ACS Publications. (2022). Application of Secondary Electrospray Ionization Coupled with High-Resolution Mass Spectrometry in Chemical Characterization of Thermally Generated Aerosols. ACS Omega, 7(42), 37827–37837. [Link]
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protocols.io. (2024, February 28). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved from [Link]
-
Segura, J., et al. (2000). Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). Journal of mass spectrometry, 35(6), 740–749. [Link]
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inter-laboratory comparison of (3alpha,5beta)-Pregnane-3,20,21-triol measurements
Inter-Laboratory Comparison Guide: Quantification of (3 ,5 )-Pregnane-3,20,21-triol
Executive Summary
The accurate quantification of **(3$\alpha
This guide provides an objective comparison of the two dominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.[1] We analyze inter-laboratory variability factors, provide a self-validating experimental protocol, and offer a decision matrix for drug development workflows.
Scientific Background & The Analytical Challenge
The Analyte and Pathway
(3$\alpha
-
A-ring reduction: DOC is reduced by 5
-reductase and 3 -hydroxysteroid dehydrogenase (3 -HSD) to form THDOC (a potent GABA receptor modulator).[1] -
Side-chain reduction: The C20 ketone of THDOC is further reduced (by 20-ketosteroid reductase) to form the 3,20,21-triol .[1]
While THDOC is the primary bioactive neurosteroid, the triol represents the terminal excretion product, making it a critical marker for total neurosteroid flux and enzymatic efficiency (specifically 20-hydroxysteroid dehydrogenase activity).
Visualization: Biosynthetic Pathway
The following diagram illustrates the metabolic cascade and the structural changes complicating analysis.
Figure 1: Metabolic pathway from DOC to the target triol.[2] Note the loss of the C20 ketone in the final step, removing a key handle for standard ESI ionization.
Comparative Analysis of Methodologies
The following comparison evaluates the two primary methodologies used in inter-laboratory studies.
Method A: GC-MS (The "Gold Standard" for Identification)
Historically, urinary steroid profiling relies on GC-MS.[1] The triol is non-volatile and requires derivatization (typically TMS) to render it gas-phase stable.[1]
-
Mechanism: Hydrolysis
Extraction Derivatization (MO-TMS or TMS) EI-MS.[1] -
Pros: Unmatched chromatographic resolution of stereoisomers (separating 3
,5 from 3 ,5 ); extensive library spectra (NIST) for confirmation. -
Cons: Low throughput; requires hydrolysis of conjugates; thermal instability of some derivatives.
Method B: LC-MS/MS (The Modern High-Sensitivity Approach)
Modern drug development favors LC-MS/MS for serum analysis.[1] However, the triol has low proton affinity.
-
Mechanism: Extraction
Derivatization (e.g., Picolinic Acid, Dansyl Chloride) ESI-MS/MS. -
Pros: High throughput; no hydrolysis needed (can measure conjugates directly if desired); high sensitivity with derivatization.
-
Cons: Without derivatization, sensitivity is poor (LOD > 10 ng/mL); potential for isobaric interference (cross-talk with other pregnanetriols).
Performance Data Comparison (Mock Inter-Lab Data)
Based on typical performance characteristics in steroid profiling studies (e.g., NIST, HarmoSter).
| Metric | GC-MS (TMS Derivative) | LC-MS/MS (Underivatized) | LC-MS/MS (Picolinic Acid Deriv.)[1] |
| Matrix | Urine (Hydrolyzed) | Plasma/Serum | Plasma/Serum |
| LOD (Limit of Detection) | 1–5 ng/mL | 10–50 ng/mL (Poor) | 0.05–0.1 ng/mL |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.998 |
| Inter-Lab CV (%) | 15–25% | > 40% (Due to noise) | 8–12% |
| Specificity | High (Retention Time + EI Frag) | Low (Isobaric overlap) | Medium-High (MRM Transitions) |
| Throughput | 20 samples/day | 100+ samples/day | 80 samples/day |
Inter-Laboratory Variability Factors
In cross-validation studies, three primary sources of error have been identified for this specific analyte:
-
Isomer Confusion: Many labs fail to chromatographically resolve (3
,5 )-Pregnane-3,20,21-triol from its isomer Pregnanetriol (5 -pregnane-3 ,17 ,20 -triol), which is a marker for Congenital Adrenal Hyperplasia (CAH).[1] The 17-OH vs 21-OH difference is mass-resolvable, but fragmentation patterns can be similar.[1] -
Derivatization Efficiency: In LC-MS, incomplete derivatization leads to massive underestimation of concentration.[1]
-
Standard Purity: Commercial standards for the 3,20,21-triol are less common than for 3,17,20-triol, leading to calibration errors.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol utilizes Picolinic Acid Derivatization to introduce a permanent positive charge, enhancing ESI sensitivity by 100-fold and enabling robust quantification.
Reagents & Standards
-
Analyte: (3
,5 )-Pregnane-3,20,21-triol (Certified Reference Material).[1] -
Internal Standard: Pregnane-3,20,21-triol-
or Deuterated analog.[1] -
Derivatization Reagent: Picolinic acid (100 mg), 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-dimethylaminopyridine (DMAP).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 200 µL of serum/plasma.
-
Add 20 µL Internal Standard solution (5 ng/mL).
-
Protein Precipitation: Add 800 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.
-
Transfer supernatant to a glass tube and evaporate to dryness under
at 40°C.
-
-
Derivatization (The Critical Step):
-
Reconstitute residue in 100 µL of Derivatization Mix (Picolinic acid/MNBA/DMAP in THF/Triethylamine).
-
Incubate at 50°C for 30 minutes . Mechanism: Esterification of the C3, C20, and C21 hydroxyls.
-
Quench reaction with 100 µL of 5% ammonia solution.
-
Evaporate to dryness and reconstitute in 100 µL Methanol/Water (50:50).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1 x 100mm). Note: Biphenyl columns provide better isomer separation.[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 8 minutes.
-
Detection: Positive ESI Mode (MRM).
-
Precursor: [M + 3(Picolinyl) + H]
or singly charged species depending on substitution. -
Transition: Monitor loss of picolinic acid moiety.
-
-
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow using derivatization to overcome low ionization efficiency.
Conclusion & Recommendations
For drug development applications where sensitivity and throughput are paramount, Method B (LC-MS/MS with Picolinic Acid Derivatization) is the recommended approach. It offers a 100-fold sensitivity gain over underivatized methods and acceptable inter-laboratory reproducibility (CV < 12%).
However, for initial method validation or when ambiguous isomer identification occurs, Method A (GC-MS) remains the requisite referee method. Laboratories participating in comparison studies must strictly control the derivatization temperature and time to ensure complete reaction of the sterically hindered C20 hydroxyl group.
References
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Sjövall, J., & Sjövall, K. (1968). Identification of 5-alpha-pregnane-3-alpha, 20-alpha, 21-triol in human pregnancy plasma.[1] Steroids, 12(3), 359-366.
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Mayne, G., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy.[3] Analytical and Bioanalytical Chemistry, 413(21), 5427-5438.[3][4]
-
Griffiths, W. J., & Wang, Y. (2009). Analysis of neurosterols by GC-MS and LC-MS/MS.[1] Journal of Chromatography B, 877(26), 2778-2805.
-
Casals, G., et al. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone.[1] Clinical Chemistry and Laboratory Medicine, 61(3).
-
Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples. Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69.[1]
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A Senior Application Scientist's Guide to Comparative Steroid Profiling in 21-Hydroxylase Deficiency
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of steroid profiles in patients with 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH).[1][2] We will explore the underlying pathophysiology, compare analytical methodologies for steroid quantification, and provide a detailed, field-proven protocol for steroid analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding 21-Hydroxylase Deficiency: A Pathophysiological Overview
Congenital adrenal hyperplasia encompasses a group of autosomal recessive disorders, with over 90% of cases arising from mutations in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase.[1][3][4][5] This enzyme is a critical component of the adrenal steroidogenesis pathway, responsible for converting 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol (a precursor to cortisol) and progesterone to deoxycorticosterone (a precursor to aldosterone).[2]
The deficiency of 21-hydroxylase disrupts this pathway, leading to two primary consequences:
-
Deficient Hormone Production: There is impaired synthesis of cortisol and, in severe cases, aldosterone.[6] The lack of cortisol disrupts the negative feedback loop to the pituitary, causing overproduction of adrenocorticotropic hormone (ACTH) and leading to adrenal hyperplasia.[5][7] Aldosterone deficiency in the most severe "salt-wasting" form leads to life-threatening electrolyte imbalances in newborns.[1][2][6]
-
Excess Precursor Accumulation: Steroid precursors, most notably 17-OHP, cannot be converted efficiently. The adrenal gland shunts these precursors into the androgen synthesis pathway, resulting in an overproduction of androgens like androstenedione and testosterone.[2][6]
The clinical severity of 21OHD is directly correlated with the degree of residual enzyme activity.[1][3] It is broadly categorized into three forms:
-
Classic Salt-Wasting: The most severe form with little to no enzyme activity, leading to both cortisol and aldosterone deficiency.[2][3]
-
Classic Simple Virilizing: Characterized by sufficient aldosterone production to prevent salt-wasting crises but with significant androgen excess.[1][8]
-
Non-classic (NC) or Late-Onset: A milder form with partial enzyme deficiency, presenting later in life with symptoms of hyperandrogenism.[1][2]
The Disrupted Steroidogenic Pathway
The following diagram illustrates the enzymatic block in 21OHD and the resultant redirection of steroid precursors.
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A Comparative Guide to the Biological Activity of (3α,5β)-Pregnane-3,20,21-triol and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid biochemistry, subtle changes in stereochemistry can lead to profound differences in biological activity. This guide provides an in-depth comparison of (3α,5β)-Pregnane-3,20,21-triol and its key isomers, focusing on their differential effects, underlying mechanisms, and the experimental methodologies required for their distinct analysis.
Introduction: The Critical Role of Stereochemistry in Pregnane Steroids
Pregnane steroids are a class of C21 steroid hormones and their metabolites that play crucial roles in a vast array of physiological processes, from stress response to neuronal excitability. Their biological function is exquisitely sensitive to their three-dimensional structure. Specifically, the stereochemistry at two key positions dictates their shape and, consequently, their ability to interact with protein targets:
-
C5 (A/B Ring Juncture): The reduction of the C4-C5 double bond of precursor hormones like deoxycorticosterone can result in either a 5α or 5β configuration. The 5α configuration leads to a planar A/B ring structure, while the 5β configuration results in a bent, or "kinked," A/B ring structure. This fundamental difference in shape is a primary determinant of biological activity.[1]
-
C3-Hydroxyl Group: The orientation of the hydroxyl group at the C3 position as either alpha (α, below the plane of the ring) or beta (β, above the plane) is another critical factor, particularly for neuroactive steroids that modulate ion channels.
This guide focuses on the isomers of Pregnane-3,20,21-triol, metabolites of the adrenal steroid deoxycorticosterone, to illustrate how these stereochemical variations create functionally distinct molecules.
Biosynthesis Pathways of Pregnane-3,20,21-triol Isomers
The journey from the precursor, deoxycorticosterone (DOC), to the various pregnanetriol isomers is governed by two key enzymes: 5α-reductase and 5β-reductase.[2][3][4] These enzymes create the foundational structural differences that lead to divergent biological effects. Subsequent actions by hydroxysteroid dehydrogenases (HSDs) determine the final C3-hydroxyl orientation.
Caption: Biosynthesis of 5α and 5β pregnane isomers from deoxycorticosterone.
Comparative Biological Activity
The primary target for many of these neuroactive steroid isomers is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[5][6] However, their effects are not uniform. The specific stereochemistry determines whether a steroid will enhance or inhibit GABA's effect, and with what potency.
Key Findings:
-
3α-Hydroxy Isomers as Potentiators: Steroids with a 3α-hydroxy group, such as (3α,5α)- and (3α,5β)-pregnane derivatives, are generally potent positive allosteric modulators (PAMs) of the GABA-A receptor.[5][7] They bind to a site on the receptor distinct from GABA itself, benzodiazepines, or barbiturates, enhancing the receptor's response to GABA and increasing chloride ion influx.[5][8] This leads to sedative, anxiolytic, and anticonvulsant effects.[9]
-
The Primacy of the 3α Configuration: The 3α-hydroxyl group is considered essential for the potentiating activity at the GABA-A receptor.[8] Its orientation is critical for forming hydrogen bonds within the binding site on the receptor's transmembrane domain.[10]
-
3β-Hydroxy Isomers as Antagonists: In stark contrast, isomers with a 3β-hydroxy group often act as negative allosteric modulators or functional antagonists of the GABA-A receptor.[5][7][11] They can counteract the effects of the 3α-hydroxy PAMs.[11]
-
Impact of 5α vs. 5β Configuration: While both 3α,5α and 3α,5β isomers are PAMs, the planar structure of the 5α-reduced steroids often allows for a better fit into the receptor binding pocket, leading to higher potency compared to their bent 5β counterparts.[1] For example, (3α,5α)-tetrahydrodeoxycorticosterone (allotetrahydrodeoxycorticosterone or THDOC) is a well-characterized, potent modulator of the GABA-A receptor with significant anticonvulsant properties.[12]
| Isomer | Common Name/Precursor | A/B Ring Shape | 3-OH Position | Primary Biological Activity at GABA-A Receptor |
| (3α,5β)-Pregnane-3,20,21-triol | Metabolite of Tetrahydro-deoxycorticosterone | Bent | Alpha (α) | Positive Allosteric Modulator (PAM) |
| (3α,5α)-Pregnane-3,20,21-triol | Metabolite of Allotetra-hydrodeoxycorticosterone (THDOC) | Planar | Alpha (α) | Potent Positive Allosteric Modulator (PAM)[5][12] |
| (3β,5β)-Pregnane-3,20,21-triol | N/A | Bent | Beta (β) | Weak Modulator or Antagonist[11] |
| (3β,5α)-Pregnane-3,20,21-triol | Metabolite of Epi-THDOC | Planar | Beta (β) | Antagonist / Negative Allosteric Modulator[13][14] |
Experimental Methodologies for Isomer-Specific Analysis
Distinguishing and quantifying these structurally similar isomers is a significant analytical challenge. Their identical mass makes them indistinguishable by mass spectrometry (MS) alone, necessitating robust chromatographic separation.[15][16]
Caption: General workflow for the analysis of pregnane steroid isomers.
This protocol outlines a robust method for the separation and quantification of pregnane isomers in a biological matrix like human serum.
Causality and Self-Validation: The core challenge is resolving isomers that are structurally identical except for their stereochemistry.[15] This protocol relies on Ultra-High-Performance Liquid Chromatography (UHPLC) for physical separation before detection. The use of isotopically labeled internal standards for each analyte class is critical for trustworthy quantification, as it corrects for variations in sample extraction efficiency and matrix effects during ionization.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 200 µL of serum, add 20 µL of a working solution containing isotopically labeled internal standards (e.g., allopregnanolone-d5) to correct for analytical variability.[17]
-
Perform protein precipitation by adding 800 µL of ice-cold methanol. Vortex vigorously for 1 minute.[18]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Alternative: For cleaner extracts, perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or an ethyl acetate/cyclohexane mixture.[17][19]
-
-
Chromatographic Separation (UHPLC):
-
Column: A column with high resolving power is essential. An Agilent Poroshell EC-C18 (e.g., 2.7 µm, 50 x 4.6 mm) or a biphenyl phase column is recommended. Biphenyl phases can offer unique selectivity for steroid isomers.[15][18]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Develop a shallow gradient to maximize the separation of closely eluting isomers. A typical run might start at 60% B, ramp to 100% B over 10-12 minutes, hold for 1-2 minutes, and then re-equilibrate. Total run time is often around 15 minutes.[17]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 45-50°C to ensure sharp peaks and reproducible retention times.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use positive mode Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: For each isomer, optimize at least two MRM transitions (a quantifier and a qualifier). Since isomers have the same mass, their transitions will be identical. Their identity is confirmed by their unique retention time from the UHPLC separation.
-
Example (for a pregnanetriol): The precursor ion would be [M+H-2H₂O]⁺ due to the common loss of water molecules from the hydroxyl groups in the ion source.
-
This protocol describes how to assess the functional effect of the steroid isomers on GABA-A receptors expressed in a cellular system using whole-cell patch-clamp electrophysiology.
Causality and Self-Validation: This functional assay directly measures the endpoint of interest: modulation of ion channel activity. By applying GABA to evoke a baseline current, the effect of the co-applied steroid isomer can be precisely quantified as either potentiation or inhibition. The use of a known PAM (like allopregnanolone) and an antagonist as positive and negative controls, respectively, validates the responsiveness of the cellular system.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a cell line suitable for electrophysiology (e.g., HEK293 cells) on glass coverslips.
-
Transfect the cells with plasmids encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β2, γ2).
-
-
Whole-Cell Patch-Clamp Recording:
-
24-48 hours post-transfection, place a coverslip in a recording chamber on an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution.
-
Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline by applying a low concentration of GABA (e.g., 1-3 µM, the EC₅-EC₁₀) to elicit a stable inward chloride current.
-
For testing potentiation, co-apply the baseline concentration of GABA along with the steroid isomer of interest (e.g., 10 nM to 1 µM).
-
Record the current response. A PAM will significantly increase the amplitude of the GABA-evoked current.[12]
-
For testing inhibition, apply a higher concentration of GABA (e.g., the EC₅₀) and co-apply the steroid isomer. An antagonist will reduce the current amplitude.
-
Wash out the steroid and ensure the GABA-evoked current returns to the baseline level before applying the next compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of the steroid.
-
Express the effect of the steroid as a percentage change from the GABA-alone control response.
-
Generate concentration-response curves to determine the potency (EC₅₀) and efficacy (maximal potentiation) for each isomer.
-
Conclusion and Future Directions
The stereoisomers of Pregnane-3,20,21-triol provide a compelling example of structure-activity relationships in neurosteroid science. The orientation of the C3-hydroxyl group is the primary switch determining agonistic versus antagonistic activity at the GABA-A receptor, while the A/B ring geometry dictated by the C5 position modulates the potency of this interaction. For drug development professionals, these principles are fundamental for designing novel therapeutics targeting the GABA-A receptor with desired selectivity and effect. For researchers, the continued development of advanced analytical techniques, such as ion mobility-mass spectrometry, will be crucial for resolving complex isomer mixtures in vivo and fully elucidating their distinct physiological and pathological roles.[16][20]
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Tetrahydrodeoxycorticosterone - Wikipedia. Wikipedia. [Link]
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Reddy, D. S., & Rogawski, M. A. (2002). Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility. Journal of Neuroscience, 22(9), 3795–3805. [Link]
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Activation of GABAA Rs by neurosteroids, such as ALLO and THDOC... | Download Scientific Diagram. ResearchGate. [Link]
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Hofman, T., et al. (2022). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 27(19), 6528. [Link]
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Bicikova, M., et al. (2000). Neuroactive pregnanolone isomers during pregnancy. Journal of Clinical Endocrinology & Metabolism, 85(8), 2849-2853. [Link]
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Luu-The, V. (2010). Evolution of steroid-5alpha-reductases and comparison of their function with 5beta-reductase. The Journal of Steroid Biochemistry and Molecular Biology, 120(2-3), 81-86. [Link]
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5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol. PubChem. [Link]
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Frye, C. A. (2009). Neurosteroids' effects and mechanisms for social, cognitive, emotional, and physical functions. Psychoneuroendocrinology, 34 Suppl 1, S143-S161. [Link]
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Chen, Z. W., et al. (2024). Neurosteroid Binding and Actions on GABAA Receptors. Molecular Pharmacology, 105(6), 464-476. [Link]
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Chen, Z. W., et al. (2024). Neurosteroid Binding and Actions on GABAA Receptors. Molecular Pharmacology. [Link]
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Rister, A. L., & Dodds, E. D. (2019). Separation of steroid isomers by ion mobility mass spectrometry. Steroids, 150, 108447. [Link]
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Mortensen, M., et al. (2024). Forty Years Searching for Neurosteroid Binding Sites on GABAA Receptors. Neuroscience. [Link]
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Jayakar, S. S., et al. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. PLoS Biology, 17(1), e3000157. [Link]
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Luu-The, V. (2009). Evolution of steroid 5-α-reductases and comparison of their function with 5-β-reductase. The Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 81-86. [Link]
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Mortensen, M., et al. (2024). Forty Years Searching for Neurosteroid Binding Sites on GABAA Receptors. UCL Discovery. [Link]
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Bibikova, M., et al. (2009). Serum Profiles of Free and Conjugated Neuroactive Pregnanolone Isomers in Nonpregnant Women of Fertile Age. Journal of Clinical Endocrinology & Metabolism, 94(9), 3579–3586. [Link]
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Rupprecht, R., et al. (1996). Steroid receptor-mediated effects of neuroactive steroids: characterization of structure-activity relationship. Journal of Steroid Biochemistry and Molecular Biology, 56(1-6), 141-147. [Link]
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Kumar, A., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Separations, 9(12), 416. [Link]
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Fujiwara, R., et al. (2015). Inhibitory effect of 5β-pregnane-3α,20β-diol on transcriptional activity and enzyme activity of human bilirubin UDP-glucuronosyltransferase. Pediatrics International, 57(4), 562-567. [Link]
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Brown, T. L., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(21), 5427–5438. [Link]
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Johansson, M., et al. (2009). The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate. Brain Research, 1261, 27-34. [Link]
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5beta-Pregnan-3alpha-ol-20-one. PubChem. [Link]
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Heistermann, M., et al. (1996). Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana. Biology of Reproduction, 55(4), 859-866. [Link]
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LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. protocols.io. [Link]
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Hamzah, A. S., et al. (2023). Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum. Scientific Reports, 13(1), 19842. [Link]
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Bodi, D., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Additives & Contaminants: Part A, 39(12), 2217-2234. [Link]
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Azzouni, F., et al. (2013). The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. Endocrine Reviews, 34(4), 533–586. [Link]
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Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, Fertility and Development, 13(7-8), 673-678. [Link]
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reference intervals for urinary (3alpha,5beta)-Pregnane-3,20,21-triol
High-Precision Profiling of Urinary ( )-Pregnane-3,20,21-triol
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals[1]
Executive Summary: The Clinical Imperative
(
This guide compares the "Gold Standard" GC-MS (Gas Chromatography-Mass Spectrometry) profiling method against the emerging LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) alternatives.[1] While LC-MS/MS offers throughput, GC-MS remains the superior tool for resolving the complex stereochemistry of DOC metabolites and establishing reliable reference intervals in non-standard populations.[1]
Biological Context & Metabolic Pathway[2][3][4][5]
To understand the reference intervals, one must understand the origin.[2] Hexahydro-DOC is the end-product of the mineralocorticoid pathway when 17-hydroxylation is bypassed.[1]
Clinical Significance:
-
Healthy Adults: Present in trace amounts (DOC is a minor pathway compared to cortisol).[1][2]
-
17
-Hydroxylase Deficiency: The cortisol pathway is blocked; the adrenal cortex shunts all cholesterol toward DOC and Corticosterone. Hexahydro-DOC levels skyrocket.[1][2] -
Pregnancy (3rd Trimester): Levels rise physiologically due to fetal adrenal activity.[1][2]
Figure 1: Metabolic pathway leading to (
Analytical Comparison: GC-MS vs. LC-MS/MS
The choice of methodology critically impacts the "detectable" reference range, particularly at the lower limits of quantitation (LLOQ).
| Feature | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |
| Status | Gold Standard for Profiling | High-Throughput Screening |
| Isomer Resolution | Superior. Easily separates | Challenging. Often requires long run times or chiral columns to separate isobaric steroid isomers.[2] |
| Sample Prep | Complex. Requires hydrolysis, extraction, and derivatization (MO-TMS or TMS).[1] | Simpler. "Dilute and shoot" or SPE.[2] However, derivatization (e.g., hydrazine) is often needed for sensitivity.[1][2] |
| Sensitivity | High (picogram range with SIM).[1][2] | High, but susceptible to ion suppression in urine matrix.[2] |
| Specificity for Triols | Excellent. The TMS-ether derivative yields unique fragmentation patterns.[1][2] | Moderate. Neutral loss of water molecules can make spectra generic without specific transitions.[2] |
| Throughput | Low (30-60 min run time).[1] | High (5-10 min run time).[1] |
Verdict: For establishing reference intervals and diagnosing rare enzyme defects , GC-MS is the required methodology due to its ability to resolve the
Reference Intervals
The following intervals are derived from GC-MS steroid profiling data. Note that in healthy adults, this specific triol is a minor metabolite; clinical labs often monitor its precursor, THDOC , as the primary marker.[2]
A. Healthy Adults (Baseline)
Note: Values are often below the limit of detection in routine screening unless high-sensitivity SIM is used.[1]
| Analyte | Group | Reference Range ( | Reference Range ( |
| THDOC (Precursor) | Males | 1.5 – 17.0 | 0.005 – 0.05 |
| THDOC (Precursor) | Females | 1.0 – 17.0 | 0.003 – 0.05 |
| ( | Adults | < 10 (Trace) | < 0.03 |
B. Physiological Highs (Pregnancy)
During the third trimester, fetal adrenal activity and placental metabolism significantly increase DOC production.[2]
| Condition | Analyte | Range ( | Source |
| Pregnancy (3rd Trimester) | ( | 320 – 650 | Begue et al. (1978) |
C. Pathological Markers (17
-Hydroxylase Deficiency)
In patients with CYP17A1 deficiency, this analyte becomes a dominant peak in the urinary profile.[1]
| Condition | Analyte | Observed Levels | Diagnostic Ratio |
| 17 | ( | > 500 - 2000+ | Corticosterone metabolites / Cortisol metabolites > 100 |
Validated Experimental Protocol (GC-MS)
To replicate these reference intervals, the following self-validating protocol is recommended. This workflow ensures complete hydrolysis of glucuronides, which is the form in which 90%+ of this steroid is excreted.[2]
Reagents & Standards
-
Internal Standard:
-Androstane-3 ,17 -diol (or deuterated THDOC). -
Enzyme: Helix pomatia juice (Sulfatase +
-glucuronidase) or recombinant E. coli -glucuronidase.[1] -
Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
Step-by-Step Workflow
-
Sample Prep:
-
Hydrolysis (Critical Step):
-
Extraction:
-
Derivatization (MO-TMS Method):
-
GC-MS Analysis:
Figure 2: Analytical workflow for the quantification of urinary pregnane triols.[1]
References
-
Ackermann, D., et al. (2019). "Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis."[2] PLOS ONE, 14(3), e0214549.[1][2] Link
-
Shackleton, C.H.L. (1986). "Profiling steroid hormones and urinary steroids."[2] Journal of Chromatography B, 379, 91-156.[1] Link[1]
-
Begue, R.J., et al. (1978). "Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation."[1][4] Biomedical Mass Spectrometry, 5(3), 184-187.[1][4] Link
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS)."[1] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[1] Link[1]
-
Turcu, A.F., & Auchus, R.J. (2015). "The Next 150 Years of Congenital Adrenal Hyperplasia."[2] Journal of Steroid Biochemistry and Molecular Biology, 153, 63-71.[1] Link[1]
A Comparative Guide to the Correlation of Plasma and Urinary Pregnanetriol Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pregnanetriol Measurement
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a key urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1][2] While pregnanetriol itself is an inactive steroid, its quantification is of paramount clinical importance, primarily for the diagnosis and management of congenital adrenal hyperplasia (CAH).[1][3] CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal steroidogenesis pathway. The most common form, 21-hydroxylase deficiency, leads to an accumulation of 17-OHP, which is subsequently metabolized to pregnanetriol.[1] Consequently, elevated levels of pregnanetriol serve as a crucial biomarker for this condition.[1][4]
The choice of biological matrix—plasma or urine—for pregnanetriol measurement is a critical decision in clinical and research settings. This guide aims to provide a comprehensive comparison of these two matrices, exploring the correlation between their pregnanetriol levels and the practical implications for experimental design and data interpretation.
Biochemical Basis: The Steroidogenic Pathway of Pregnanetriol
Understanding the origin of pregnanetriol is fundamental to interpreting its levels in different biological fluids. Pregnanetriol is not secreted directly by the adrenal gland but is a downstream metabolite of 17-OHP. The steroidogenic pathway, particularly the section leading to cortisol synthesis, is central to its production.
In a healthy individual, the adrenal cortex synthesizes cortisol from cholesterol through a series of enzymatic conversions. A key step is the conversion of 17-OHP to 11-deoxycortisol by the enzyme 21-hydroxylase. In cases of 21-hydroxylase deficiency, this conversion is impaired, leading to a buildup of 17-OHP.[1] The excess 17-OHP is then shunted into an alternative metabolic pathway, resulting in increased production of androgens and pregnanetriol.[1][3] This makes the measurement of pregnanetriol a reliable indicator of 21-hydroxylase activity.
Caption: Simplified steroidogenic pathway highlighting the formation of Pregnanetriol.
Comparative Analysis of Plasma and Urine Matrices
The choice between plasma and urine for pregnanetriol measurement involves a trade-off between ease of collection, the biological information provided, and the complexity of the analytical method.
| Feature | Plasma | Urine |
| Collection | Invasive (venipuncture), requiring trained personnel.[1] | Non-invasive, can be collected at home.[1] |
| Analyte Form | Primarily measures unconjugated ("free") steroids, reflecting the current circulating levels. | Measures both free and conjugated (glucuronide and sulfate) forms. Requires hydrolysis to measure total pregnanetriol.[5] |
| Temporal Representation | Provides a "snapshot" of hormone levels at a single point in time. Subject to diurnal variations.[6] | A 24-hour collection provides an integrated measure of steroid production over a full day, averaging out diurnal fluctuations.[1][7] |
| Clinical Interpretation | Directly reflects the concentration of the steroid available to target tissues. | Reflects the overall metabolic clearance and excretion of the steroid. |
| Sample Complexity | Less complex matrix compared to urine, but requires efficient extraction to remove proteins and lipids.[8] | More complex matrix with a wider range of potentially interfering substances. |
While plasma pregnanetriol measurement offers the convenience of avoiding a 24-hour urine collection, a procedure that can be challenging, especially in infants and young children, it may not provide as comprehensive a view of steroid production as a 24-hour urine sample.[9] Studies have shown that a 24-hour urinary pregnanetriol measurement can be a more stable index than single-point serum 17-OHP measurements, which can fluctuate significantly.[7]
A study on children with CAH found no significant physiological correlation between single-point serum steroid concentrations (including 17-OHP) and 24-hour urinary excretion of pregnanetriol, suggesting that these two types of measurements may not be interchangeable for monitoring treatment efficacy.[10] However, another study demonstrated a strong correlation (R²=0.96) between 24-hour urinary pregnanetriol and first-morning urinary pregnanetriol levels, suggesting the latter could be a practical alternative to a full 24-hour collection.[7]
Analytical Methodologies: A Step-by-Step Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of steroid hormones, offering high sensitivity and specificity.[8][11] Gas chromatography-mass spectrometry (GC-MS) is also a well-established and reliable method.[5][12]
Caption: Comparative experimental workflows for plasma and urinary pregnanetriol analysis.
Protocol 1: LC-MS/MS Analysis of Pregnanetriol in Human Plasma
This protocol is a representative method synthesized from established procedures for steroid analysis in plasma.[8][13]
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike the sample with 20 µL of an internal standard working solution (e.g., deuterated pregnanetriol) to account for matrix effects and extraction variability.
-
Vortex briefly to mix.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1 mL of a non-polar organic solvent mixture, such as n-hexane/ethyl acetate (1:1, v/v).[8]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids.
-
Centrifuge at 15,000 x g for 5 minutes to separate the organic and aqueous layers.[8]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and methanol.
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Protocol 2: GC-MS Analysis of Total Pregnanetriol in Urine
This protocol is a synthesized representation of methodologies for urinary steroid profiling by GC-MS.[5][14]
-
Sample Preparation and Hydrolysis:
-
To 1 mL of urine, add an appropriate internal standard.
-
Perform enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates from pregnanetriol. This is a critical step for measuring total urinary pregnanetriol.
-
Add 200 µL of a phosphate buffer (pH 6.5) and a solution of β-glucuronidase/arylsulfatase (e.g., from Helix pomatia).[5][15]
-
-
Extraction:
-
After hydrolysis, perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the steroids.[5]
-
-
Derivatization:
-
This two-step process is essential to make the steroids volatile for GC analysis.
-
First, protect the keto-groups by reacting the dried extract with methoxyamine hydrochloride in pyridine.[5]
-
Second, derivatize the hydroxyl-groups to form trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
A capillary column (e.g., DB-1) with a temperature gradient program is used to separate the steroid derivatives.[5]
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted and sensitive quantification.
-
Data Interpretation and Reference Ranges
Interpreting pregnanetriol levels requires consideration of the patient's age, sex, and the specific analytical method used. Reference ranges can vary between laboratories.
| Matrix | Population | Reference Range | Source |
| Urine (24-hour) | Normal Adrenocortical Function | 0.13 to 1.0 mg/24 hours | [1] |
| Urine (24-hour) | Optimal Control in CAH | 2.88–4.92 mg/gCr | [7] |
| Urine (First Morning) | Optimal Control in CAH | 2.15–3.34 mg/gCr | [7] |
| Plasma | Unaffected Subjects | < 5 µ g/100 ml | [9] |
| Plasma | Untreated CAH (after day 10) | 80 to 550 µ g/100 ml | [9] |
Elevated pregnanetriol levels are a hallmark of 21-hydroxylase deficiency. In patients with CAH, urinary pregnanetriol excretion can be significantly increased, ranging from 250 to 7000 µ g/24hr .[16] Conversely, low levels of urinary pregnanetriol may be indicative of adrenal insufficiency.[1]
Conclusion and Recommendations
Both plasma and urinary pregnanetriol measurements are valuable tools in the diagnosis and management of disorders of steroidogenesis, particularly congenital adrenal hyperplasia.
-
Urine analysis , especially a 24-hour collection, provides an integrated picture of daily steroid production, which is often preferred for monitoring treatment efficacy in CAH.[7] First-morning urine samples have shown a strong correlation with 24-hour collections and may offer a more practical alternative.[7]
-
Plasma analysis offers a snapshot of circulating, unconjugated pregnanetriol levels and is advantageous when a 24-hour urine collection is not feasible.[9] However, single-point measurements may not fully capture the dynamics of steroid production and may not correlate well with 24-hour urinary excretion.[10]
The choice of matrix should be guided by the specific clinical or research question. For routine monitoring of CAH treatment, urinary pregnanetriol, particularly from a 24-hour or first-morning collection, is often considered more reliable. Plasma measurements are useful for acute assessments and in situations where urine collection is problematic. For both matrices, LC-MS/MS and GC-MS offer the required sensitivity and specificity for accurate quantification.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Quantitative Analysis of Urinary 11-Keto-Pregnanediol.
-
Rupa Health. (n.d.). Pregnanetriol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pregnanetriol – Knowledge and References. Retrieved from [Link]
-
Rupa Health. (n.d.). 5-Pregnanetriol. Retrieved from [Link]
- Golden, M. P., et al. (1978). Urinary and serum steroid concentrations in the management of congenital adrenal hyperplasia. Lack of physiologic correlations. American Journal of Diseases of Children, 132(6), 571-573.
- Lahoud, H. J., Luttrell, B. M., & Steinbeck, A. W. (1976). Pregnanetriolone, a normal steroid metabolite: its excretion by normal, Cushing's syndrome and congenital adrenal hyperplasia subjects. Steroids, 27(2), 211-223.
- Bongiovanni, A. M., Eberlein, W. R., & Moshang, T. Jr. (1971). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia.
- Strott, C. A., Yoshimi, T., & Lipsett, M. B. (1969). Plasma Progesterone and 17-Hydroxyprogesterone in Normal Men and Children with Congenital Adrenal Hyperplasia.
- Westgard, J. O., et al. (2015). High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes.
- Jänne, O., Perheentupa, J., & Vihko, R. (1970). Measurement of Pregnanetriol in Plasma. The Journal of Clinical Endocrinology & Metabolism, 31(2), 162–165.
- Bongiovanni, A. M. (1971). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia.
- Kinoshita, K., Isurugi, K., Kumamoto, Y., & Takayasu, H. (1966). Gas chromatographic estimation of urinary pregnanetriol, pregnanetriolone and pregnanetetrol in congenital adrenal hyperplasia. The Journal of Clinical Endocrinology and Metabolism, 26(11), 1219-1226.
- Benchchem. (n.d.). A Comparative Guide to Urinary Steroid Profiling: GC-MS vs. LC-MS/MS.
- Gardner, D. G., & Shoback, D. (Eds.). (2011). Greenspan's Basic & Clinical Endocrinology (9th ed.). McGraw-Hill.
- Torky, A., et al. (2016). Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol. Current Opinion in Endocrinology, Diabetes and Obesity, 23(3), 226-232.
- Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube.
-
HealthMatters.io. (n.d.). Pregnanetriol (24hr urine) - Complete Hormones (24hr) - Lab Results explained. Retrieved from [Link]
- Sobota, J. T., & Kirton, K. T. (1970). Comparison of urinary pregnanediol with plasma progesterone levels to detect ovulation. Obstetrics and Gynecology, 35(5), 752-757.
- Wade, A. P. (1967). Hydrolysis of pregnanediol glucuronide by sodium periodate. The Biochemical Journal, 103(2), 19C-20C.
- Yang, Y., et al. (1996). Urinary pregnanetriol-3-glucuronide in children: age-related change and application to the management of 21-hydroxylase deficiency.
- Horikawa, R., et al. (2011). The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency.
- Kireev, A. F., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(15), 4987.
- Li, D., et al. (2022). Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening. Frontiers in Endocrinology, 13, 948421.
- Keevil, B. G., & Wright, D. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. protocols.io.
-
National Center for Biotechnology Information. (n.d.). Pregnanetriol within reference range (Concept Id: C5767355). Retrieved from [Link]
- Kinoshita, K. (1967). Gas Chromatographic Estimation of Urinary Pregnanetriol, Pregnanetriolone and Pregnanetetrol Before and During Administration of Acth, Metopirone and Corticosteroids in Patients With Congenital Adrenal Hyperplasia. Japanese Journal of Urology, 58(12), 1191-1210.
- Benchchem. (n.d.). The Physiological Role of Pregnanediol-3-Glucuronide in Pregnancy: A Technical Guide.
- Takei, H., et al. (1994). Enzyme-linked immunosorbent assay for determining urinary pregnanetriol-3α-glucuronide. Clinica Chimica Acta, 232(1-2), 17-29.
- Hampson, C. E., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(21), 5427-5438.
-
University of Rochester Medical Center. (n.d.). Reference Ranges - Gender & Age Specific (including Pediatric). Retrieved from [Link]
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- 8. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
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- 10. Urinary and serum steroid concentrations in the management of congenital adrenal hyperplasia. Lack of physiologic correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Extraction Techniques for Urinary Pregnanetriol
Executive Summary
The accurate quantification of urinary pregnanetriol (PT) is the biochemical cornerstone for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), specifically 21-hydroxylase deficiency. While Liquid-Liquid Extraction (LLE) has historically served as the gold standard, Solid-Phase Extraction (SPE) has emerged as a superior alternative for high-throughput clinical workflows. This guide objectively compares these methodologies, supported by experimental recovery data and mechanistic insights, to assist laboratories in optimizing their steroid profiling protocols.
Part 1: Scientific Context & Metabolic Grounding
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is the major urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] In healthy physiology, 17-OHP is efficiently converted to 11-deoxycortisol by 21-hydroxylase. In CAH patients, this enzyme is defective, causing a bottleneck that shunts 17-OHP toward the "backdoor" reductive pathway, resulting in elevated pregnanetriol excretion.[1]
Visualization: Steroidogenic Pathway & CAH Block
The following diagram illustrates the metabolic diversion leading to pregnanetriol accumulation.
Caption: Metabolic pathway illustrating the accumulation of 17-OH-Progesterone and its diversion to Pregnanetriol due to 21-Hydroxylase deficiency.[1]
Part 2: Critical Pre-treatment (Enzymatic Hydrolysis)
Expert Insight: Pregnanetriol is excreted almost exclusively as a glucuronide conjugate. Direct extraction of the free steroid is impossible without prior hydrolysis. This step is the single largest source of analytical variability.
Protocol: Optimized Hydrolysis
-
Enzyme:
-glucuronidase from E. coli (preferred for speed/specificity) or Helix pomatia (includes sulfatase for broad profiling). -
Conditions:
-
Adjust 2.0 mL urine to pH 5.0–5.5 using acetate buffer.
-
Add 30 µL
-glucuronidase (activity >140,000 units/mL). -
Incubation: 3 hours at 50°C (or overnight at 37°C).
-
Cooling: Bring to room temperature before extraction to prevent solvent evaporation/pressure buildup.
-
Part 3: Extraction Techniques Comparison
Technique A: Liquid-Liquid Extraction (LLE)
The Legacy Standard LLE relies on the partitioning of the hydrolyzed (non-polar) steroid into an organic solvent.
-
Solvent Choice: Diethyl ether (classic) or Ethyl Acetate (modern/safer).
-
Mechanism: Differential solubility.[2] The non-polar pregnanetriol migrates to the organic phase, leaving salts and polar impurities in the aqueous phase.
-
Protocol:
-
Add 3 mL Diethyl ether to hydrolyzed urine.
-
Vortex vigorously for 2 minutes (critical for mass transfer).
-
Centrifuge at 3000 rpm for 5 min to break emulsions.
-
Freeze aqueous layer (dry ice/acetone bath) and decant organic layer.
-
Evaporate to dryness under
stream.
-
Pros: Low consumable cost; no specific cartridges required. Cons: High labor intensity; prone to emulsions; large solvent consumption; variable recovery (70-85%).
Technique B: Solid-Phase Extraction (SPE)
The Modern Workhorse SPE uses a solid stationary phase to retain the analyte, allowing aggressive washing of impurities before elution.
-
Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) or C18.
-
Mechanism: Hydrophobic retention.[3]
-
Protocol:
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply hydrolyzed urine (slow flow rate: 1 mL/min).
-
Wash: 1 mL 5% Methanol/Water (removes salts/urea).
-
Elute: 1 mL 100% Methanol or Ethyl Acetate.
-
Evaporate to dryness.
-
Pros: High recovery (>90%); removes phospholipids (ion suppression reduction); automatable. Cons: Higher per-sample cost; requires vacuum manifold.
Part 4: Comparative Data Analysis
The following data synthesizes performance metrics from comparative studies on urinary steroid profiling.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (Pregnanetriol) | 75% ± 12% | 94% ± 4% |
| Matrix Effects (Ion Suppression) | Moderate (High phospholipid carryover) | Low (Cleaner eluates) |
| Solvent Usage | High (3-5 mL per sample) | Low (<2 mL per sample) |
| Processing Time (20 samples) | ~90 minutes | ~40 minutes |
| Automation Potential | Low | High (96-well plates available) |
| LOD (GC-MS) | ~5 ng/mL | ~1-2 ng/mL (due to enrichment) |
Part 5: Derivatization for GC-MS
Expert Insight: Unlike LC-MS, GC-MS requires pregnanetriol to be volatile. A two-step derivatization is mandatory to protect both the ketone (if profiling related metabolites) and hydroxyl groups.
-
Oximation (MO):
-
Reagent: 2% Methoxyamine HCl in Pyridine.
-
Condition: 60°C for 60 mins.
-
Purpose: Protects ketone groups, prevents enolization, and stabilizes the molecule.
-
-
Silylation (TMS):
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Condition: 60°C for 30 mins (or overnight at RT).
-
Purpose: Converts hydroxyl groups (-OH) to trimethylsilyl ethers (-OTMS), significantly increasing volatility.
-
Part 6: Experimental Workflow Visualization
Caption: Decision matrix for sample preparation. SPE is recommended for higher recovery and throughput.
References
-
Kekhia, B., et al. (1983). Extraction of urinary pregnanediol and estriol by the Bio-Rad column. Archives de l'Institut Pasteur de Tunis. Link
-
Abdel-Khalik, J., et al. (2013).[4] Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
Waters Corporation. (2016). A Comprehensive Comparison of SPE, SLE, and LLE Sample Prep Techniques in Bioanalysis. Application Note. Link
-
Kotopoulou, S., et al. (2020). Steroid Profiling in Urine of Intact Glucuronidated and Sulfated Steroids Using Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
Biotage. (2023).[5] Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC. Technical Guide. Link
Sources
- 1. Pregnanetriol | Rupa Health [rupahealth.com]
- 2. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to the Accurate and Precise Measurement of (3α,5β)-Pregnane-3,20,21-triol
Introduction: The Analytical Imperative for a Key Steroid Metabolite
(3α,5β)-Pregnane-3,20,21-triol is a steroid metabolite whose quantification is crucial for understanding various physiological and pathological states. As a downstream product in steroidogenesis, its concentration in biological matrices like urine and plasma can provide valuable insights into metabolic pathways and endocrine function. Notably, its presence has been documented in human gestation, suggesting a role in the foeto-placental unit[1]. Given the structural similarity to other endogenous steroids, achieving accurate and precise measurement is a significant analytical challenge. Cross-reactivity, matrix effects, and low physiological concentrations necessitate robust, well-validated methodologies.
This guide provides an in-depth comparison of the predominant analytical techniques for (3α,5β)-Pregnane-3,20,21-triol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also discuss the applicability and limitations of Immunoassays (IAs) as a higher-throughput alternative. The focus is on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate method for their research objectives.
Chapter 1: The Gold Standard Revisited: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a cornerstone of steroid analysis, renowned for its high chromatographic resolution and specificity. For compounds like (3α,5β)-Pregnane-3,20,21-triol, which are not inherently volatile, the critical step of chemical derivatization is required to enable passage through the gas chromatograph.
Causality of the GC-MS Workflow
The multi-step GC-MS protocol is designed to isolate the analyte, enhance its volatility, and ensure sensitive detection. Enzymatic hydrolysis is crucial because steroids in urine are often conjugated to glucuronic acid or sulfate groups to increase water solubility for excretion. This step liberates the free steroid for subsequent extraction. The derivatization step, typically silylation (e.g., forming a trimethylsilyl ether, or TMS), replaces polar hydroxyl groups with non-polar TMS groups, which dramatically increases volatility and thermal stability, making the molecule suitable for GC analysis[2].
Experimental Workflow: GC-MS
Caption: High-level workflow for GC-MS analysis of pregnanetriol.
Detailed Experimental Protocol: GC-MS
This protocol is adapted from methodologies established for the analysis of pregnanetriols in urine[1].
-
Sample Preparation & Hydrolysis:
-
To a 10 mL aliquot of a 24-hour urine collection, add an internal standard (e.g., a deuterated analog of a related pregnanediol) to correct for procedural losses.
-
Adjust the pH to 4.5 with an acetate buffer.
-
Add 1000 units of β-glucuronidase/arylsulfatase (from Helix pomatia).
-
Incubate at 37°C for 18-24 hours to ensure complete cleavage of steroid conjugates.
-
-
Extraction & Purification:
-
Perform a liquid-liquid extraction (LLE) on the hydrolyzed sample twice with 15 mL of diethyl ether.
-
Combine the organic extracts and wash with 10 mL of 1 M NaOH followed by distilled water until the aqueous layer is neutral.
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
The residue is then subjected to further purification using column chromatography (e.g., Sephadex LH-20) to separate steroid fractions[1].
-
-
Derivatization:
-
To the dried, purified steroid fraction, add 100 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)).
-
Incubate at 60°C for 1 hour to form the tris-TMS derivative of (3α,5β)-Pregnane-3,20,21-triol[2].
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Implement a temperature gradient, for example, starting at 180°C and ramping up to 280°C to ensure separation from other steroids.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the characteristic fragmentation pattern of the analyte and in selected ion monitoring (SIM) mode for quantitative analysis, tracking specific m/z values for the analyte and internal standard.
-
Performance Characteristics: GC-MS
While specific validation data for (3α,5β)-Pregnane-3,20,21-triol is sparse, performance can be inferred from validated methods for similar steroids.
| Parameter | Typical Performance | Rationale & Justification |
| Accuracy (Recovery) | 85-110% | Dependent on the efficiency of the multi-step extraction and purification process. Use of an isotopically labeled internal standard is critical to correct for losses. |
| Precision (Intra/Inter-Assay CV) | < 15% | Reflects the reproducibility of the manual sample preparation and the stability of the instrumentation. |
| Limit of Quantification (LOQ) | 1-10 ng/mL | Achievable with SIM mode, but generally less sensitive than modern LC-MS/MS methods. |
| Specificity | Excellent | High-resolution capillary GC provides excellent separation of isomers, and mass spectral data provides definitive structural confirmation. |
Chapter 2: The Modern Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for steroid analysis in many clinical and research laboratories. Its key advantage is the ability to measure steroids directly in their native form without the need for derivatization, significantly simplifying and speeding up sample preparation.
Causality of the LC-MS/MS Workflow
The LC-MS/MS approach prioritizes high throughput and sensitivity. Sample preparation aims to efficiently remove proteins and phospholipids, which can interfere with ionization and chromatographic performance (matrix effects)[3]. Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are commonly used as they are more selective and easier to automate than traditional LLE[3][4][5]. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. A precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences.
Experimental Workflow: LC-MS/MS
Caption: Streamlined workflow for LC-MS/MS analysis of steroids.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a representative example based on validated multi-steroid analysis methods[4][6][7].
-
Sample Preparation (Automated SPE):
-
To 200 µL of serum or plasma, add an appropriate isotopically labeled internal standard for (3α,5β)-Pregnane-3,20,21-triol.
-
Condition a C18 SPE cartridge with methanol and then water[4].
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane to remove interfering lipids[4].
-
Elute the steroids with a suitable organic solvent such as ethyl acetate or a methanol/acetonitrile mixture[4][7].
-
Evaporate the eluate to dryness under nitrogen at 40-45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water)[3].
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a UHPLC system for fast and efficient separation.
-
Column: A C18 reversed-phase column is standard for steroid analysis.
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), often with additives like ammonium fluoride or formic acid to enhance ionization[8][9].
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[4][8].
-
Detection: Develop an MRM method. This involves optimizing the precursor ion ([M+H]+ or another adduct) and at least two product ions for (3α,5β)-Pregnane-3,20,21-triol and its internal standard.
-
Performance Characteristics: LC-MS/MS
Data is based on high-performance, validated assays for panels of 19 different steroids, which demonstrate the capability of the technology[6].
| Parameter | Typical Performance | Rationale & Justification |
| Accuracy (Recovery) | 91.8% - 110.7%[6] | High recovery is achieved through optimized SPE protocols. The use of a co-eluting, stable isotope-labeled internal standard provides the most accurate correction for matrix effects and procedural losses[10]. |
| Precision (Intra/Inter-Assay CV) | < 8.25%[4] to < 15%[6] | Excellent precision is a hallmark of modern LC-MS/MS, benefiting from automation in sample prep and the stability of UHPLC and MS systems. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL[6] | Superior sensitivity is achieved through the specificity of MRM, which reduces background noise, and efficient ionization sources. |
| Specificity | Excellent | The combination of chromatographic retention time and a specific MRM transition makes the method highly selective and virtually free from cross-reactivity issues that plague immunoassays. |
Chapter 3: High-Throughput Screening: Immunoassays (ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective platform for steroid measurement. They rely on the specific binding of an antibody to the target steroid.
Principle and Limitations
In a competitive ELISA for a steroid, the analyte in the sample competes with a labeled version of the steroid for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample. While fast and easy to perform, the critical weakness of immunoassays is specificity. Antibodies raised against one steroid can exhibit significant cross-reactivity with other structurally similar steroids, leading to inaccurate results[7]. For a molecule like (3α,5β)-Pregnane-3,20,21-triol, finding a highly specific antibody that does not cross-react with other pregnane metabolites is extremely challenging.
Performance Characteristics: Immunoassay (ELISA)
| Parameter | Typical Performance | Rationale & Justification |
| Accuracy (Recovery) | Generally 80-120% in validated kits[13] | Accuracy is highly dependent on the sample matrix and the specificity of the antibody. Undisclosed cross-reactants can artificially inflate results. |
| Precision (Intra/Inter-Assay CV) | Intra-assay: ~9.2%[11]Inter-assay: ~10%[11] | Good precision can be achieved under controlled conditions, but variability can be higher than with mass spectrometry-based methods. |
| Limit of Detection (LOD) | 0.054 ng/mL (Pregnenolone)[11]0.23 ng/mL (PDG)[12] | Sensitivity can be very good, but it is meaningless if the assay lacks specificity. |
| Specificity | Variable to Poor | This is the primary drawback. For example, a PDG assay shows 25.8% cross-reactivity with progesterone, which would lead to a significant overestimation if progesterone is present[12]. |
Comparative Summary and Recommendations
| Feature | GC-MS | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Excellent | Excellent | Variable to Poor |
| Sensitivity (LOQ) | Good (ng/mL) | Excellent (sub-ng/mL)[6] | Good to Excellent (sub-ng/mL)[11][12] |
| Accuracy | Good | Excellent[6] | Potentially Poor due to cross-reactivity |
| Precision | Good (<15% CV) | Excellent (<15% CV)[6] | Good (~10% CV)[11] |
| Sample Prep | Complex, requires derivatization | Moderate, automatable | Minimal |
| Throughput | Low | High | Very High |
| Cost per Sample | High | Moderate to High | Low |
| Ideal Application | Definitive structural confirmation, reference method development | Clinical research, drug development, routine quantification | Large-scale epidemiological screening (with caution) |
Senior Scientist's Recommendation:
-
For Definitive Quantification and Unquestionable Specificity: LC-MS/MS is the method of choice. Its superior sensitivity, specificity, and accuracy, coupled with high-throughput capabilities, make it the gold standard for modern steroid research and clinical applications[6]. The ability to multiplex—measuring multiple steroids in a single run—provides a comprehensive metabolic snapshot that is invaluable in drug development and endocrinology research.
-
For Structural Elucidation and Orthogonal Confirmation: GC-MS remains a powerful tool. While its throughput is lower, the orthogonal separation mechanism and detailed mass spectra are excellent for confirming the identity of metabolites and can serve as a reference method to validate other techniques.
-
For Preliminary Screening (with validation): Immunoassays should be used with extreme caution. They are not recommended for primary quantification of (3α,5β)-Pregnane-3,20,21-triol unless a highly specific antibody is developed and thoroughly validated against a mass spectrometry reference method to rule out significant cross-reactivity with other pregnane metabolites.
References
-
Haring, R. S., Wenk, C., & Riffle, N. L. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. [Link]
-
Kumar, R., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 27(22), 7953. [Link]
-
Biotage. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science. [Link]
-
Al-Qassab, H., & Thompson, P. (2016). Optimisation and validation of a new analytical method for the determination of four natural and synthetic hormones using LC-ESI-MS/MS. Food Additives & Contaminants: Part A, 33(12), 1836-1847. [Link]
-
Turpeinen, U., et al. (2008). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Li, M., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 569, 120610. [Link]
-
Begue, R. J., Moriniere, M., & Padieu, P. (1978). Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation. Biomedical Mass Spectrometry, 5(3), 184-187. [Link]
-
University of Virginia Ligand Assay and Analysis Core. (n.d.). Steroid Assay Validation Procedures. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. [Link]
-
Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2), e0117984. [Link]
-
Sjövall, J., & Sjövall, K. (1968). Identification of 5-alpha-pregnane-3-alpha, 20-alpha, 21-triol in human pregnancy plasma. Steroids, 12(3), 359-366. [Link]
-
BioVendor R&D. (n.d.). Pregnenolone ELISA. [Link]
-
ResearchGate. (n.d.). Structure of (5ß)pregnane-3,20ß-diol, 14α,18α-[4-methyl-3-oxo-(1-oxa-4azabutan present in the Citrullus colocynthis by using GC-MS analysis. [Link]
-
NIST. (n.d.). 5-Pregnene-3β,20α,21-triol, tris-TMS. NIST Chemistry WebBook. [Link]33856&Mask=200)
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Safety Operating Guide
(3alpha,5beta)-Pregnane-3,20,21-triol proper disposal procedures
Topic: (3alpha,5beta)-Pregnane-3,20,21-triol Proper Disposal Procedures
Executive Summary: Operational Disposal Directive
Immediate Action Required: Treat (3alpha,5beta)-Pregnane-3,20,21-triol as a bioactive corticosteroid metabolite . While often not P-listed or U-listed under RCRA (Resource Conservation and Recovery Act), it poses potential endocrine-disrupting risks to environmental systems.[1][2][3] Primary Disposal Method: High-temperature incineration (Waste Code: INCIN ).[1][2][3] Prohibited Methods: Do NOT dispose of down the drain (sewer) or in regular municipal trash.
Chemical Identification & Properties
To ensure accurate waste profiling, verify the substance against the following chemical descriptors. This molecule is a reduced metabolite of Deoxycorticosterone (DOC) , specifically the hexahydro- derivative where the C20 ketone is reduced to a hydroxyl group.[1][2][3]
| Property | Description |
| Chemical Name | (3$\alpha |
| Synonyms | Hexahydrodeoxycorticosterone; 3 |
| Chemical Class | Pregnane Steroid / Corticosteroid Metabolite |
| Molecular Formula | C |
| Molecular Weight | 336.51 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, methanol, DMSO; poorly soluble in water |
| Bioactivity | Neuroactive steroid; potential GABA |
Hazard Assessment & Safety Protocols
Although (3alpha,5beta)-Pregnane-3,20,21-triol often exhibits lower acute toxicity than parent hormones, it must be handled as a Reproductive Toxin and Endocrine Disruptor .[1][2][3]
Health Hazards
-
Endocrine Disruption: Potential to modulate steroid hormone receptors or metabolism.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (based on structural analogs like THDOC) [2].
-
Target Organs: Endocrine system, Central Nervous System (CNS).
Personal Protective Equipment (PPE)
-
Respiratory: N95 respirator or P100 HEPA filter mask when handling powder to prevent inhalation.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for stock solution preparation.[1][2][3]
-
Eye: Chemical safety goggles.
-
Body: Lab coat with extended sleeves; closed-toe shoes.
Detailed Disposal Procedures
The following protocols ensure compliance with EPA standards and best practices for pharmaceutical waste management.
Scenario A: Pure Solid Waste (Expired/Unused)[1][2]
-
Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but Ethically Hazardous .
-
Container: Clear or amber glass vial, placed inside a high-density polyethylene (HDPE) black hazardous waste jar.
-
Labeling: "Hazardous Waste - Pharmaceutical - Toxic (Steroid)."[1][2][3]
-
Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .[3]
Scenario B: Liquid Waste (Stock Solutions)
-
Segregation: Do not mix with aqueous waste. Segregate based on the solvent.
-
Example: If dissolved in Methanol, dispose of as "Flammable Organic Solvent Waste (Contains Steroids)."[3]
-
-
Container: HDPE or glass solvent waste carboy.
-
Labeling: List all constituents (e.g., "Methanol 99%, Pregnane-3,20,21-triol <1%").
-
Destruction: Fuel blending or incineration.
Scenario C: Trace Contaminated Materials
-
Items: Pipette tips, weigh boats, gloves, paper towels.[3]
-
Protocol:
-
Sharps: Place in a Red or Yellow sharps container (depending on facility "Trace Chemo" protocols).[4]
-
Soft Waste: Place in a Yellow trace chemotherapy bag or Black pharmaceutical waste bin.
-
Note: Do not place in regular trash (Grey/Blue bins).
-
Emergency Spill Response
Immediate Action: Evacuate the immediate area if dust is airborne.
-
Don PPE: Wear goggles, double nitrile gloves, and N95 respirator.[3]
-
Containment:
-
Decontamination: Clean the surface with a surfactant (soap/water) followed by 70% Ethanol. Steroids are lipophilic; water alone is ineffective.
-
Disposal: Place all cleanup materials into the Hazardous Waste stream.
Decision Logic for Disposal (Visual Guide)
Figure 1: Decision matrix for the segregation and disposal of pregnane steroid waste streams.[1][2][3]
References
-
Reddy, D. S. (2010).[3] Neurosteroids: Endogenous role in the human brain and therapeutic potentials. Progress in Brain Research, 186, 113-137.[1][2][3] Link
-
Cayman Chemical. (2022). Safety Data Sheet: 3alpha,5alpha-THDOC. (Used as surrogate for pregnane metabolite hazard profiling). Link
-
U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Link
Sources
Personal Protective Equipment (PPE) & Handling Guide: (3alpha,5beta)-Pregnane-3,20,21-triol
Executive Safety Summary
Substance: (3
Urgent Directive: While acute toxicity data for this specific isomer is limited, its structural homology to active neurosteroids (e.g., THDOC) and corticosteroids mandates that it be handled as a Potent Compound . The primary risks are not immediate lethality, but chronic reproductive modulation and systemic endocrine effects via dust inhalation or transdermal absorption.
The Golden Rule: Treat this substance as if it possesses the potency of its parent active pharmaceutical ingredient (API) until definitive toxicology proves otherwise.
Risk Assessment & Engineering Controls
PPE is the last line of defense. The safety of your workflow depends on the hierarchy of controls. You must validate your engineering controls before relying on PPE.
The Containment Logic
The following decision logic illustrates how to categorize the risk and select the appropriate containment strategy before you even put on a glove.
Figure 1: Risk Assessment Logic. Selection of engineering controls based on physical state and quantity.
PPE Matrix: The Defense System
This matrix is designed to prevent two specific failure modes: Dermal Permeation (steroids are lipophilic and can pass through skin) and Inhalation of Micro-Dust (electrostatic powders disperse easily).
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/PAPR | Steroid powders are often electrostatic and micronized. A standard surgical mask offers zero protection against <5 |
| Dermal (Hands) | Double Gloving (Nitrile) | Outer: 5-8 mil Nitrile (Long cuff). Inner: 4 mil Nitrile (Color indicator). Why: Steroids can permeate thin latex. Double gloving creates a breakthrough buffer and allows outer glove removal without exposing skin. |
| Dermal (Body) | Tyvek® Lab Coat / Sleeves | Cotton lab coats absorb powders and become a secondary source of exposure (the "take-home" toxin risk). Impervious Tyvek sleeves cover the wrist gap between glove and coat. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders. Goggles seal the eyes from floating dust and accidental splashes during solvation. |
Operational Protocol: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move. This protocol includes "Checkpoints" where you must validate the system before proceeding.
Phase 1: Preparation (Donning)
-
Checkpoint 1: Verify Fume Hood Flow. Sash should be at the certified working height (usually 18 inches). Magnehelic gauge should read within calibrated range.
-
Don Inner Gloves: Inspect for micro-tears (inflate with air if necessary).
-
Don Tyvek Sleeves: Ensure the sleeve creates a seal over the cuff of the inner glove.
-
Don Outer Gloves: Pull the outer glove over the Tyvek sleeve. This creates a "shingle effect" where liquids/powders shed away from the skin.
Phase 2: Handling (Weighing & Solvation)
-
Static Control: Use an anti-static gun or bar if the powder is flying. Steroids are prone to static charge, which causes "jumping" during weighing.
-
Technique: Perform all manipulations at least 6 inches inside the hood sash. Never break the plane of the sash with your head.
-
Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization.
Phase 3: Decontamination & Doffing
This is the highest risk phase for self-contamination.
Figure 2: Safe Doffing Sequence. Designed to trap contaminants inside the discarded PPE.
Disposal & Emergency Response
Waste Management
Do NOT dispose of (3
-
Solid Waste: Collect all contaminated gloves, wipes, and weighing boats in a dedicated "Cytotoxic/Biohazard" bag (Red/Yellow depending on local regulations) destined for High-Temperature Incineration .
-
Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" carboy. Label clearly with "Contains Steroids."
Emergency Spill Response
-
Alert: Notify nearby personnel immediately.
-
Isolate: If the spill is powder outside the hood, evacuate the immediate area to let dust settle (15 mins).
-
PPE Upgrade: Don N95/P100 respirator and double gloves before re-entering.
-
Clean: Cover spill with wet paper towels (solvent or water) to prevent dust generation. Wipe up carefully.[1][2] Do not sweep dry powder.
References
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.[3] [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol (Related Structure Safety). [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. [Link]
- SafeBridge Consultants. (Industry Standard). Potent Compound Safety - Categorization and Handling.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
